Benzylaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
N-benzylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13/h1-10,14H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTWJETSWSUWSEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7059272 | |
| Record name | Benzenemethanamine, N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7059272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; mp = 37-38 deg C; [Merck Index] Yellow solidified mass or fragments; mp = 35-38 deg C; [Sigma-Aldrich MSDS] | |
| Record name | Benzylaniline | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21365 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.000913 [mmHg] | |
| Record name | Benzylaniline | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21365 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
103-32-2 | |
| Record name | Benzylaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103-32-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzylaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103322 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Benzylaniline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147284 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenemethanamine, N-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenemethanamine, N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7059272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-benzylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.819 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZYLANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R1FVH9A316 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis of Benzylaniline from Aniline and Benzyl Chloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of N-benzylaniline, a significant chemical intermediate in the pharmaceutical and dye industries. The primary focus is on the well-established method of reacting aniline (B41778) with benzyl (B1604629) chloride. This document details the underlying reaction mechanism, offers a step-by-step experimental protocol, and presents key quantitative data in a structured format.
Reaction Overview and Mechanism
The synthesis of benzylaniline from aniline and benzyl chloride is a classic example of N-alkylation of an amine. The reaction proceeds via a nucleophilic substitution mechanism where the nitrogen atom of the aniline molecule acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl chloride. The reaction is typically carried out in the presence of a weak base to neutralize the hydrochloric acid formed as a byproduct, which also prevents the protonation of the aniline starting material.
A common side reaction is the further alkylation of the desired N-benzylaniline product to form dithis compound.[1] To minimize this, an excess of aniline is often used.[1]
Experimental Protocol
The following protocol is adapted from a well-established procedure for the synthesis of this compound.[1]
Materials and Equipment
| Reagent/Equipment | Specifications |
| Aniline | 372 g (4 moles) |
| Benzyl Chloride | 127 g (1 mole), freshly distilled |
| Sodium Bicarbonate | 105 g (1.25 moles) |
| Water | 100 cc |
| Saturated Salt Solution | As needed |
| Anhydrous Sodium Sulfate (B86663) | ~20 g |
| Ligroin (b.p. 85-90°C) | ~100 cc for recrystallization |
| 1500-cc Flask | With reflux condenser, mechanical stirrer, and separatory funnel |
| Steam Bath | |
| Filtration Apparatus | (suction) |
| Distillation Apparatus | (reduced pressure) |
Procedure
-
Reaction Setup: In a 1500-cc flask equipped with a reflux condenser, mechanical stirrer, and a separatory funnel, combine 372 g (4 moles) of aniline, 105 g (1.25 moles) of sodium bicarbonate, and 100 cc of water.[1]
-
Addition of Benzyl Chloride: Heat the mixture to 90-95°C on a steam bath while maintaining vigorous stirring. Slowly add 127 g (1 mole) of freshly distilled benzyl chloride from the separatory funnel over a period of 1.5 to 2 hours.[1]
-
Reaction Completion: Continue heating and stirring for a total of four hours to ensure the reaction goes to completion.[1]
-
Work-up:
-
Cool the reaction mixture and filter with suction.[1]
-
Separate the organic layer from the aqueous layer.[1]
-
Wash the organic layer with a saturated salt solution to facilitate a cleaner separation.[1]
-
Dry the organic layer by shaking with approximately 20 g of anhydrous sodium sulfate and filter again with suction.[1]
-
-
Purification:
-
Remove the excess aniline by distillation under reduced pressure. Aniline will distill at 81°C/12 mm Hg.[1]
-
After the aniline has been removed, the temperature will rise to the boiling point of this compound. Collect the this compound fraction at 178-180°C/12 mm Hg.[1]
-
The product will solidify upon cooling.[1]
-
-
Recrystallization (Optional):
Quantitative Data
The following table summarizes the key quantitative data from the described experimental protocol.[1]
| Parameter | Value |
| Reactant Molar Ratios | |
| Aniline : Benzyl Chloride | 4 : 1 |
| Sodium Bicarbonate : Benzyl Chloride | 1.25 : 1 |
| Reaction Conditions | |
| Temperature | 90-95°C |
| Reaction Time | 4 hours |
| Yields | |
| Recovered Aniline | 250-260 g (89-92% of theoretical amount) |
| This compound Yield | 155-160 g (85-87% based on benzyl chloride) |
| Product Characteristics | |
| Melting Point (crude) | 33-36°C |
| Melting Point (recrystallized) | 36°C |
| Boiling Point | 178-180°C at 12 mm Hg |
| Appearance | Practically colorless solid upon cooling |
Alternative Synthetic Routes
While the reaction of aniline and benzyl chloride is a common method, other synthetic strategies exist for the preparation of N-benzylaniline. These include:
-
Reductive Amination: The reaction of aniline with benzaldehyde (B42025) followed by reduction.[1]
-
Reaction with Benzyl Alcohol: Aniline can be reacted with benzyl alcohol, often in the presence of a catalyst.[2]
-
Catalytic Methods: Various catalysts, including those based on palladium and nickel, have been developed to facilitate the N-alkylation of anilines with alcohols, offering potentially greener and more efficient routes.[3][4]
Conclusion
The synthesis of this compound from aniline and benzyl chloride is a robust and well-documented procedure. By carefully controlling the reaction conditions, particularly the stoichiometry of the reactants, a good yield of the desired product can be obtained. The detailed protocol and quantitative data provided in this guide serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development. For large-scale industrial applications, exploring more modern catalytic methods may offer advantages in terms of efficiency and sustainability.
References
N-Benzylaniline: A Core Scaffold for Therapeutic Innovation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
N-Benzylaniline, a secondary aromatic amine, serves as a pivotal structural motif in the landscape of medicinal chemistry and drug discovery. Its unique combination of aromatic rings linked by a flexible methylene (B1212753) bridge provides a versatile scaffold for the design of novel therapeutic agents. This technical guide offers a comprehensive overview of N-Benzylaniline, encompassing its fundamental physicochemical properties, synthesis methodologies, and its burgeoning role in the development of anticancer and antimicrobial agents. Detailed experimental protocols and an exploration of its interaction with key biological pathways are provided to empower researchers in their quest for next-generation therapeutics.
Core Physicochemical Properties
N-Benzylaniline, also known as N-phenylbenzylamine, is characterized by the following key identifiers and properties.
| Property | Value | Reference |
| CAS Number | 103-32-2 | [1][2][3][4][5] |
| Molecular Formula | C₁₃H₁₃N | [1][2][3] |
| Molecular Weight | 183.25 g/mol | [1][2][5] |
| Appearance | Light yellow to brown solid or liquid | [2] |
| Melting Point | 35-38 °C | |
| Boiling Point | 306-307 °C | |
| Density | 1.061 g/mL at 25 °C |
Synthesis of N-Benzylaniline and Its Derivatives
The synthesis of N-Benzylaniline and its substituted analogs can be achieved through several established methods. The classical approach involves the reaction of aniline (B41778) with benzyl (B1604629) chloride. More contemporary methods focus on catalytic N-alkylation, offering improved yields and milder reaction conditions.
Experimental Protocol: Reductive Amination for N-Benzylaniline Derivative Synthesis
This protocol describes a general two-step method for synthesizing N-benzylaniline derivatives, which involves the formation of a Schiff base followed by reduction.
Materials:
-
Substituted aniline
-
Substituted benzaldehyde (B42025)
-
Ethanol (B145695) (absolute)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Methanol
-
Glacial acetic acid (catalyst)
Procedure:
Step 1: Schiff Base Formation
-
Dissolve equimolar amounts of the substituted aniline and substituted benzaldehyde in a minimal volume of absolute ethanol in a round-bottom flask.
-
Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Reflux the reaction mixture for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature to allow the Schiff base product to crystallize.
-
Collect the solid product by filtration, wash with cold ethanol, and dry.
Step 2: Reduction to N-Benzylaniline Derivative
-
Suspend the synthesized Schiff base in methanol.
-
Cool the mixture in an ice bath and add sodium borohydride portion-wise with stirring.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-benzylaniline derivative.
-
The crude product can be further purified by column chromatography or recrystallization.
Therapeutic Applications and Biological Activity
The N-benzylaniline scaffold is a privileged structure in drug discovery, with its derivatives exhibiting a wide range of biological activities, most notably as anticancer and antimicrobial agents.
Anticancer Activity
Derivatives of N-benzylaniline have demonstrated significant cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the modulation of critical signaling pathways and cellular processes, including the inhibition of tubulin polymerization and the NF-κB signaling pathway.
Quantitative Data: Anticancer Activity of N-Benzylaniline Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 4-Methyl-N-(3,4,5-trimethoxybenzyl)aniline hydrochloride | Various | 3.5 (for tubulin polymerization inhibition) | [5] |
| N-Benzylideneaniline | HT-29 (Colon) | 32.1 |
Antimicrobial Activity
N-benzylaniline derivatives have also emerged as promising candidates for the development of new antimicrobial agents, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
Quantitative Data: Antimicrobial Activity of N-Benzylaniline Derivatives
| Compound | Microorganism | MIC (mg/L) | Reference |
| Compound 4k (a specific N-benzylaniline derivative) | S. aureus and MRSA | 0.5 | [3] |
Signaling Pathways and Mechanisms of Action
Inhibition of Tubulin Polymerization
Certain N-benzylaniline derivatives act as antimitotic agents by inhibiting the polymerization of tubulin, a crucial protein for microtubule formation and cell division. This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis in cancer cells.
Caption: Inhibition of tubulin polymerization by N-benzylaniline derivatives.
Modulation of the NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of inflammation, cell survival, and proliferation, and its dysregulation is implicated in many cancers. Some N-benzylaniline derivatives have been shown to inhibit this pathway, contributing to their anticancer effects.
Caption: Inhibition of the NF-κB signaling pathway by N-benzylaniline derivatives.
Experimental Protocols for Biological Evaluation
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line (e.g., HT-29)
-
Complete cell culture medium
-
N-benzylaniline derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the N-benzylaniline derivative and incubate for another 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
Tubulin Polymerization Inhibition Assay (Fluorescence-based)
This assay measures the effect of compounds on the in vitro polymerization of tubulin into microtubules.
Materials:
-
Purified tubulin
-
General tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution
-
Glycerol
-
Fluorescent reporter (e.g., DAPI)
-
N-benzylaniline derivative
-
96-well black plates
-
Fluorescence plate reader with temperature control
Procedure:
-
Prepare a tubulin master mix on ice containing tubulin, general tubulin buffer, GTP, glycerol, and the fluorescent reporter.
-
Add the test compound at various concentrations to the wells of a pre-warmed 96-well plate.
-
Initiate the polymerization by adding the cold tubulin master mix to each well.
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity (e.g., excitation ~360 nm, emission ~450 nm) over time.
-
Plot the fluorescence intensity versus time to obtain polymerization curves and determine the inhibitory effect of the compound.
Caption: General experimental workflow for the development of N-benzylaniline derivatives.
Conclusion
N-Benzylaniline represents a valuable and enduring scaffold in the field of drug discovery. Its synthetic tractability and the diverse biological activities of its derivatives, particularly in oncology and infectious diseases, underscore its importance. This technical guide provides a foundational resource for researchers, offering detailed protocols and insights into the mechanisms of action that will facilitate the rational design and development of novel N-benzylaniline-based therapeutic agents. The continued exploration of this chemical space holds significant promise for addressing unmet medical needs.
References
- 1. benchchem.com [benchchem.com]
- 2. theaspd.com [theaspd.com]
- 3. N-Benzylanilines as Fatty Acid Synthesis Inhibitors against Biofilm-related Methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jetir.org [jetir.org]
- 5. Synthesis and evaluation of a series of benzylaniline hydrochlorides as potential cytotoxic and antimitotic agents acting by inhibition of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of Benzylaniline in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of December 2025, specific quantitative solubility data for benzylaniline in various organic solvents is not extensively documented in publicly available literature. This guide provides a comprehensive overview of its qualitative solubility, outlines the standard experimental protocols to determine quantitative solubility, and presents relevant metabolic pathways and workflows crucial for research and drug development.
Introduction
This compound (N-phenylbenzylamine) is an N-alkylated aromatic amine that serves as a key structural motif in various chemical and pharmaceutical applications. Its physicochemical properties, particularly its solubility, are fundamental to its handling, reaction kinetics, purification, and formulation. For drug development professionals, understanding the solubility of this compound and its derivatives is critical, as it directly impacts bioavailability, dosage form design, and the overall efficacy of a potential therapeutic agent.[1] This technical guide offers an in-depth look at the solubility of this compound in common organic solvents like alcohols and ethers, provides detailed experimental methodologies for its determination, and visualizes key related processes.
Solubility Profile of this compound
The solubility of a compound is dictated by the principle of "like dissolves like," where substances with similar polarities tend to be miscible. This compound possesses both a nonpolar benzene (B151609) ring and a benzyl (B1604629) group, and a polar secondary amine group capable of acting as a hydrogen bond acceptor. This amphiphilic nature results in a nuanced solubility profile.
Qualitative Solubility Data
Existing literature and chemical supplier safety data sheets (SDS) consistently describe this compound's solubility in qualitative terms. It is generally characterized as soluble in alcohols and ethers while being insoluble in water.[2][3][4][5]
| Solvent Class | Solvent Name | IUPAC Name | Qualitative Solubility | Reference |
| Alcohol | Alcohol (general) | - | Soluble | [2][3][4] |
| Methanol | Methanol | Soluble | [6] | |
| Ether | Diethyl Ether | Ethoxyethane | Soluble | [2][3] |
| Halogenated | Chloroform | Trichloromethane | Soluble | [2] |
| Aqueous | Water | Water | Insoluble | [2][3][5] |
Illustrative Quantitative Solubility Table
To aid researchers in documenting their findings, the following table serves as a template for presenting experimentally determined quantitative solubility data. It is crucial to determine this data empirically for the specific solvent systems and conditions (e.g., temperature, pH) relevant to a given application.
| Solvent Class | Solvent Name | IUPAC Name | Solubility (mg/mL) at 25°C | Molar Solubility (mol/L) at 25°C | Notes |
| Protic Solvents | Methanol | Methanol | Data to be determined | Data to be determined | High solubility expected due to hydrogen bonding. |
| Ethanol | Ethanol | Data to be determined | Data to be determined | High solubility expected. | |
| Isopropanol | Propan-2-ol | Data to be determined | Data to be determined | Moderate to high solubility expected. | |
| Ethereal Solvents | Diethyl Ether | Ethoxyethane | Data to be determined | Data to be determined | Good solubility expected. |
| Tetrahydrofuran (THF) | Oxolane | Data to be determined | Data to be determined | Good solubility expected. | |
| Aprotic Polar | Dimethyl Sulfoxide (DMSO) | Sulfinylbis(methane) | >100[7] | >0.546[7] | High solubility, common for stock solutions. |
| Nonpolar | Hexane | Hexane | Data to be determined | Data to be determined | Very low to negligible solubility expected. |
Experimental Protocols for Solubility Determination
Accurate solubility measurement is essential. The two primary methods used in drug development are thermodynamic (equilibrium) solubility and kinetic solubility assessment.[1]
Thermodynamic (Equilibrium) Solubility Assay: Shake-Flask Method
This method is considered the gold standard for determining the true solubility of a compound at equilibrium and is critical for formulation development.[8]
Objective: To determine the saturation concentration of this compound in a specific solvent at a constant temperature.
Materials:
-
This compound (solid, high purity)
-
Selected organic solvents (e.g., ethanol, diethyl ether)
-
Analytical balance
-
Glass vials with screw caps
-
Temperature-controlled shaker or rotator
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or another quantitative analytical method.
Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials (this ensures saturation). A visible amount of undissolved solid should remain at the end of the experiment.
-
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired organic solvent to each vial.
-
Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker (e.g., at 25°C). Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).[9]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least one hour to let the excess solid settle.
-
Sample Filtration: Carefully withdraw a sample from the supernatant using a syringe. Attach a syringe filter to remove any undissolved microcrystals and dispense the clear filtrate into a clean vial.
-
Quantification: Dilute the filtrate with a suitable mobile phase or solvent and analyze the concentration of this compound using a pre-validated HPLC method or other quantitative technique.
-
Data Reporting: The determined concentration is reported as the thermodynamic solubility, typically in mg/mL or mol/L.
Kinetic Solubility Assay
This high-throughput method is often used in the early stages of drug discovery to quickly assess the solubility of compounds upon their addition from a concentrated DMSO stock into an aqueous or buffer system.[1][10] While less common for pure organic solvents, the principle can be adapted.
Objective: To determine the concentration at which this compound precipitates when added from a concentrated stock solution into a solvent system.
Materials:
-
High-concentration stock solution of this compound in 100% DMSO (e.g., 10-20 mM).[7]
-
96-well microplates.
-
Automated liquid handler or multichannel pipettes.
-
Plate reader capable of detecting light scattering (nephelometry) or turbidity.
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO.[7]
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations.
-
Solvent Addition: To each well, rapidly add a specified volume of the target organic solvent to initiate potential precipitation.
-
Incubation and Measurement: Incubate the plate at a controlled temperature for a set period (e.g., 1-2 hours). Measure the turbidity or light scattering in each well using a plate reader.
-
Data Analysis: The kinetic solubility is defined as the concentration at which the first sign of precipitation (a significant increase in turbidity) is observed.[9]
Visualization of Related Pathways and Workflows
Metabolic Pathways of this compound
In a drug development context, understanding a compound's metabolism is as crucial as its solubility. N-benzyl-substituted anilines are known to be metabolized in vitro by microsomal enzymes primarily found in the liver.[11] The main metabolic routes include N-debenzylation and aniline-ring hydroxylation.[11]
Logical Workflow for Solubility Assessment
A structured workflow ensures that solubility is assessed efficiently throughout the research and development process. This begins with high-throughput screening and progresses to more definitive, resource-intensive studies for promising candidates.[8]
References
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. N-Benzylaniline = 99 103-32-2 [sigmaaldrich.com]
- 3. N-苄基苯胺 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. chembk.com [chembk.com]
- 5. This compound(103-32-2)MSDS Melting Point Boiling Density Storage Transport [amp.chemicalbook.com]
- 6. 4-BENZYLANILINE CAS#: 1135-12-2 [m.chemicalbook.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. The metabolism of N-benzyl-4-substituted anilines: factors influencing in vitro C- and N-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Benzylaniline
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for benzylaniline. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who utilize NMR spectroscopy for structural elucidation and characterization of molecules. This document presents detailed spectral data, experimental protocols for data acquisition, and a logical workflow for the NMR analysis process.
Molecular Structure of this compound
This compound consists of a benzyl (B1604629) group attached to the nitrogen atom of an aniline (B41778) molecule. The numbering of the carbon and hydrogen atoms is crucial for the assignment of NMR signals.
![]()
Figure 1. Chemical structure of this compound.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms in the molecule. The data presented below was acquired in deuterated chloroform (B151607) (CDCl₃) on a 300 MHz spectrometer.[1]
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 7.44-7.32 | m | - | 5H | Phenyl-H (benzyl group) |
| 7.22 | t | 8.0 | 2H | meta-H (aniline ring) |
| 6.76 | t | 7.3 | 1H | para-H (aniline ring) |
| 6.68 | d | 8.0 | 2H | ortho-H (aniline ring) |
| 4.38 | s | - | 2H | -CH₂- |
| 4.06 | s (broad) | - | 1H | -NH- |
Key: s = singlet, d = doublet, t = triplet, m = multiplet
¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the different carbon environments within the this compound molecule. The following data was also obtained in CDCl₃ on a 300 MHz instrument.[1]
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| 148.2 | C | C-N (aniline ring) |
| 139.5 | C | Quaternary C (benzyl group) |
| 129.3 | CH | meta-C (aniline ring) |
| 128.6 | CH | Phenyl-C (benzyl group) |
| 127.5 | CH | Phenyl-C (benzyl group) |
| 127.2 | CH | Phenyl-C (benzyl group) |
| 117.6 | CH | para-C (aniline ring) |
| 112.9 | CH | ortho-C (aniline ring) |
| 48.4 | CH₂ | -CH₂- |
Experimental Protocol for NMR Data Acquisition
The following is a generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra for a sample like this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.5-0.7 mL of deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
Ensure the sample is fully dissolved. If necessary, gently warm the vial or use sonication.
-
Transfer the solution into a standard 5 mm NMR tube using a pipette.
-
Cap the NMR tube securely.
2. NMR Spectrometer Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the sample gauge to adjust the depth correctly.
-
Insert the sample into the NMR magnet.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve a high level of homogeneity, which is indicated by a sharp and symmetrical lock signal.
-
Tune and match the probe for both the ¹H and ¹³C frequencies.
-
For ¹H NMR:
- Set the spectral width to an appropriate range (e.g., -2 to 12 ppm).
- Set the number of scans (e.g., 8 or 16 scans for a concentrated sample).
- Set the relaxation delay (e.g., 1-2 seconds).
- Acquire the Free Induction Decay (FID).
-
For ¹³C NMR:
- Set the spectral width (e.g., 0 to 220 ppm).
- Use a proton-decoupled pulse sequence.
- Set a sufficient number of scans to achieve a good signal-to-noise ratio (this can range from hundreds to thousands of scans depending on the sample concentration).
- Set an appropriate relaxation delay (e.g., 2 seconds).
- Acquire the FID.
3. Data Processing:
-
Apply a Fourier transform to the acquired FID to obtain the spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Perform baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift scale. For CDCl₃, the residual solvent peak is referenced to δ 7.26 ppm for ¹H NMR and δ 77.16 ppm for ¹³C NMR.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the peak multiplicities and coupling constants in the ¹H spectrum.
-
Identify and list the chemical shifts of the peaks in the ¹³C spectrum.
Visualization of the NMR Analysis Workflow
The following diagram illustrates the logical workflow from sample preparation to the final analysis of the NMR data.
References
An In-Depth Spectroscopic Investigation of Benzylaniline: A Technical Guide to FT-IR and Raman Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) and Raman spectroscopic analysis of N-Benzylaniline. N-Benzylaniline, an N-alkylated derivative of aniline, serves as a significant molecule in various chemical syntheses. Understanding its vibrational properties through FT-IR and Raman spectroscopy is crucial for its characterization, identification, and quality control in research and pharmaceutical development. This document details the experimental protocols, presents a thorough analysis of the vibrational spectra, and offers a comparative summary of the observed and theoretically calculated vibrational frequencies.
Introduction to Vibrational Spectroscopy of Benzylaniline
Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, provides a detailed fingerprint of a molecule by probing its vibrational modes. These techniques are complementary, and their combined application offers a more complete understanding of the molecular structure.[1][2] FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which induces changes in the dipole moment.[1] In contrast, Raman spectroscopy involves the inelastic scattering of monochromatic light, providing information about changes in the polarizability of the molecule's electron cloud.[3] For this compound (C₁₃H₁₃N), these techniques allow for the identification of characteristic functional groups and the elucidation of its structural features.[4][5]
Experimental Protocols
Detailed methodologies are essential for reproducible and accurate spectroscopic analysis. The following sections outline the standard experimental protocols for obtaining FT-IR and Raman spectra of solid this compound.
The FT-IR spectrum of solid N-Benzylaniline is typically recorded using the potassium bromide (KBr) pellet technique to minimize interference from the sample matrix.[6][7]
Materials and Equipment:
-
Fourier-Transform Infrared (FT-IR) Spectrometer
-
N-Benzylaniline (solid, high purity)
-
FT-IR grade Potassium Bromide (KBr), desiccated
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
Sample holder
Procedure:
-
Sample Preparation: A small amount of N-Benzylaniline (approximately 1-2 mg) is mixed with about 200-300 mg of dry KBr powder in an agate mortar.[6] The mixture is thoroughly ground to a fine, homogeneous powder to reduce particle size and minimize light scattering.[6]
-
Pellet Formation: The powdered mixture is then transferred to a pellet-forming die and pressed under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.[6]
-
Spectral Acquisition: The KBr pellet is placed in the sample holder of the FT-IR spectrometer. A background spectrum of the empty sample compartment is recorded to correct for atmospheric H₂O and CO₂. The sample spectrum is then recorded in the mid-IR range, typically from 4000 to 400 cm⁻¹.[4][6] To improve the signal-to-noise ratio, multiple scans (e.g., 32) are co-added.[6]
-
Data Analysis: The resulting spectrum is processed, which may include baseline correction and smoothing. The absorption bands are then identified and assigned to their corresponding molecular vibrations.[6]
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. plus.ac.at [plus.ac.at]
- 4. researchgate.net [researchgate.net]
- 5. N-Benzylaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. This compound | C13H13N | CID 66028 - PubChem [pubchem.ncbi.nlm.nih.gov]
Unveiling the Structural Nuances of N-Benzylaniline: A Crystallographic and Geometric Deep Dive
For Immediate Release
This technical guide provides a comprehensive analysis of the crystal structure and molecular geometry of N-Benzylaniline, a key N-alkylated aniline (B41778) derivative. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth data and methodologies to support further research and application.
Crystal Structure and Molecular Geometry
The crystal structure of N-Benzylaniline (C₁₃H₁₃N) has been determined by single-crystal X-ray diffraction, revealing a monoclinic system.[1][2] The asymmetric unit of N-Benzylaniline contains two independent molecules.[1][2]
The nitrogen atom in both molecules exhibits a nearly planar geometry, with the sum of the angles around the nitrogen atoms being 358° and 359°, respectively.[1][2] A notable feature of the molecular conformation is the orientation of the two phenyl rings, which are nearly perpendicular to each other. The dihedral angles between the least-squares planes of the aromatic rings are 80.76(4)° and 81.40(4)° in the two independent molecules.[1][2]
In the crystal lattice, the molecules are connected through N—H⋯Cg interactions, forming infinite chains along the crystallographic b-axis.[1][2]
Table 1: Crystal Data and Structure Refinement for N-Benzylaniline[1][2]
| Parameter | Value |
| Empirical Formula | C₁₃H₁₃N |
| Formula Weight | 183.24 |
| Temperature | 200 K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | 18.8185 (6) Å |
| b | 5.7911 (2) Å |
| c | 19.3911 (7) Å |
| α | 90° |
| β | 103.338 (1)° |
| γ | 90° |
| Volume | 2056.24 (12) ų |
| Z | 8 |
| Calculated Density | 1.184 Mg/m³ |
| Absorption Coefficient | 0.07 mm⁻¹ |
| F(000) | 784 |
| Data Collection | |
| Diffractometer | Bruker APEXII CCD |
| Reflections Collected | 18958 |
| Independent Reflections | 4929 [R(int) = 0.038] |
| Refinement | |
| Refinement Method | Full-matrix least-squares on F² |
| Data / Restraints / Parameters | 4929 / 0 / 261 |
| Goodness-of-fit on F² | 1.04 |
| Final R indices [I>2σ(I)] | R1 = 0.044, wR2 = 0.118 |
| R indices (all data) | R1 = 0.054, wR2 = 0.124 |
Table 2: Selected Bond Lengths and Angles for N-Benzylaniline[2]
| Bond | Length (Å) | Angle | Degree (°) |
| N1—C11 | 1.3823 (14) | C11—N1—C1 | 124.54 (11) |
| N1—C1 | 1.4375 (15) | ||
| C24—C25 | 1.3743 (18) |
Note: The provided data is a selection of geometric parameters. For a complete list, please refer to the cited crystallographic information file.
Experimental Protocols
The determination of the crystal structure of N-Benzylaniline involved the following key experimental stages:
2.1. Crystal Growth: Single crystals of N-Benzylaniline suitable for X-ray diffraction were obtained. While the specific method for this compound is not detailed in the provided references, typical methods include slow evaporation from a suitable solvent.
2.2. Data Collection: A single crystal of N-Benzylaniline with dimensions 0.60 × 0.33 × 0.13 mm was mounted on a Bruker APEXII CCD diffractometer.[1] The data was collected at a temperature of 200 K using Mo Kα radiation (λ = 0.71073 Å).[1][2]
2.3. Structure Solution and Refinement: The crystal structure was solved using direct methods with the SHELXS97 program.[1] The refinement was carried out by full-matrix least-squares on F² using the SHELXL97 program.[1] Carbon-bound hydrogen atoms were placed in calculated positions and refined using a riding model. The nitrogen-bound hydrogen atoms were located in a difference Fourier map and refined freely.[1]
Visualizations
Logical Workflow for Crystal Structure Determination
Caption: A flowchart illustrating the key stages in the experimental determination of the crystal structure of N-Benzylaniline.
References
Navigating the Laboratory Landscape: A Technical Guide to the Safe Handling of Benzylaniline
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive health and safety information for the handling of Benzylaniline (CAS No. 103-32-2) in a laboratory setting. Given the limited availability of specific quantitative toxicological data for this compound, this guide also incorporates information from structurally related compounds to provide a thorough assessment of potential hazards. All personnel should review this document in conjunction with the official Safety Data Sheet (SDS) provided by the supplier before commencing any work with this chemical.
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications for this compound[1]:
-
Skin Irritation (Category 2): Causes skin irritation.[1]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.
Signal Word: Warning[1]
Hazard Statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.
Precautionary Statements: A comprehensive list of precautionary statements can be found in the supplier's Safety Data Sheet. Key recommendations include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area.
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is crucial for safe handling and storage.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₃N | [1] |
| Molecular Weight | 183.25 g/mol | [1] |
| Appearance | Colorless to pale yellow solid or liquid | [2] |
| Melting Point | 35-38 °C | |
| Boiling Point | 306-307 °C | |
| Density | 1.061 g/mL at 25 °C | |
| Solubility | Insoluble in water. Soluble in alcohol, chloroform, and diethyl ether. | |
| Vapor Pressure | 0.000743 mmHg at 25°C |
Toxicological Information
Direct quantitative toxicological data for this compound is limited. The toxicological properties of this substance have not been fully investigated[3]. The available data and information on related compounds are summarized below.
| Toxicity Data | Value | Species | Source(s) |
| Acute Dermal LD50 | > 2000 mg/kg | Rabbit | [4] |
| Acute Oral LD50 (Benzylamine) | 1130 mg/kg | Rat | [5] |
| Acute Oral LD50 (Aniline) | 442 - 930 mg/kg | Rat (male) | [6] |
| Acute Dermal LD50 (Aniline) | 1540 mg/kg | Rabbit | [6] |
| Acute Inhalation LC50 (Aniline) | 1.86 - 3.3 mg/L (4 hours) | Rat | [6] |
Note: The data for Benzylamine and Aniline are provided for informational purposes due to structural similarities. However, the toxicological profiles may differ significantly.
Occupational Exposure Limits (OELs): No specific occupational exposure limits (e.g., PEL, TLV) have been established for this compound. It is imperative to handle this chemical with care and to keep exposure to the lowest possible level.
Safe Handling and Storage
Adherence to strict safety protocols is mandatory when working with this compound.
4.1. Engineering Controls:
-
All work with this compound should be conducted in a properly functioning chemical fume hood.
-
An eyewash station and a safety shower must be readily accessible in the immediate work area.
4.2. Personal Protective Equipment (PPE):
-
Eye and Face Protection: Chemical safety goggles or a face shield are required.
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Consult the glove manufacturer's specifications for breakthrough time and permeation rates. A lab coat or chemical-resistant apron must be worn.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, or if working outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
4.3. General Handling Procedures:
-
Avoid all personal contact, including inhalation of dust or vapors[7].
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.
-
Wash hands thoroughly after handling the chemical.
-
Keep containers tightly closed when not in use.
4.4. Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials, such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides[3].
-
Store in a tightly sealed and properly labeled container.
First Aid and Emergency Procedures
5.1. First Aid Measures:
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[3].
-
Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention[3].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[3].
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention[3].
5.2. Accidental Release Measures:
-
Evacuate the area and prevent entry of unnecessary personnel.
-
Wear appropriate personal protective equipment (PPE) as described in Section 4.2.
-
For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable, labeled container for disposal.
-
For large spills, contain the spill and prevent it from entering drains or waterways. Contact environmental health and safety personnel for assistance with cleanup.
5.3. Fire-Fighting Measures:
-
Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.
-
Specific Hazards: Emits toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides under fire conditions.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Experimental Protocols for Hazard Assessment
The following are summaries of standard OECD guidelines for assessing the skin and eye irritation potential of a chemical like this compound. These tests should only be performed by trained professionals in accredited facilities.
6.1. OECD Guideline 404: Acute Dermal Irritation/Corrosion
This guideline describes a procedure for assessing the potential of a substance to cause skin irritation or corrosion.
-
Principle: A small amount of the test substance is applied to the shaved skin of an albino rabbit. The site is observed for signs of erythema (redness) and edema (swelling) at specified intervals.
-
Methodology:
-
A single animal is initially used.
-
Approximately 0.5 mL (for liquids) or 0.5 g (for solids) of the test substance is applied to a small patch of skin (approximately 6 cm²).
-
The treated area is covered with a gauze patch and semi-occlusive dressing for a 4-hour exposure period.
-
After exposure, the patch is removed, and the skin is cleaned.
-
Dermal reactions are graded and recorded at 1, 24, 48, and 72 hours after patch removal.
-
If the initial test does not show corrosive effects, the test is confirmed on additional animals.
-
6.2. OECD Guideline 405: Acute Eye Irritation/Corrosion
This guideline details the procedure for evaluating the potential of a substance to cause eye irritation or corrosion.
-
Principle: A single dose of the test substance is applied to the conjunctival sac of one eye of an albino rabbit. The other eye serves as an untreated control. The eyes are examined for lesions of the cornea, iris, and conjunctiva.
-
Methodology:
-
A single animal is used for the initial test.
-
A dose of 0.1 mL of a liquid or 0.1 g of a solid is instilled into the conjunctival sac of one eye.
-
The eyelids are gently held together for about one second.
-
The eye is examined and scored for irritation at 1, 24, 48, and 72 hours after application.
-
If corrosive effects are not observed, the test is confirmed on additional animals.
-
Visualized Workflows
The following diagrams illustrate key safety and emergency workflows for handling hazardous chemicals like this compound in a laboratory setting.
References
- 1. This compound | C13H13N | CID 66028 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Candidate List of substances of very high concern for Authorisation - ECHA [echa.europa.eu]
- 3. This compound(103-32-2)MSDS Melting Point Boiling Density Storage Transport [amp.chemicalbook.com]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. Benzylamine - Wikipedia [en.wikipedia.org]
- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 7. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
Thermodynamic properties of N-Benzylaniline at different temperatures
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermodynamic properties of N-Benzylaniline. Due to a scarcity of publicly available experimental data for N-Benzylaniline, this document focuses on the established experimental methodologies for determining these properties. Furthermore, it presents thermodynamic data for the structurally related compounds, aniline (B41778) and benzylamine, to serve as a reference and illustrate the expected thermodynamic behavior. This guide is intended to be a valuable resource for researchers and professionals in drug development and materials science, providing the foundational knowledge required for the thermodynamic characterization of similar aromatic amines.
Introduction
N-Benzylaniline is an aromatic amine with applications in organic synthesis, including as a precursor for dyes and pharmaceuticals. A thorough understanding of its thermodynamic properties, such as heat capacity, enthalpy, entropy, and Gibbs free energy, is crucial for process optimization, reaction modeling, and safety assessments in its various applications. Thermodynamic data provides insights into the stability, reactivity, and phase behavior of a compound under different temperature and pressure conditions.
This guide outlines the principal experimental techniques employed to measure these fundamental properties and presents available data for the related compounds, aniline and benzylamine, to provide a comparative context.
Experimental Protocols for Determining Thermodynamic Properties
The determination of thermodynamic properties of organic compounds like N-Benzylaniline relies on a suite of well-established experimental techniques, primarily calorimetry and spectroscopy.
Calorimetry
Calorimetry is the science of measuring heat changes associated with chemical reactions or physical transitions.[1]
-
Differential Scanning Calorimetry (DSC): This is a widely used thermoanalytical technique where the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature.[1] DSC is particularly useful for determining heat capacity (C_p), enthalpy of phase transitions (e.g., melting and boiling), and for studying thermal stability.
-
Experimental Procedure: A small, precisely weighed sample of the compound is placed in a sealed pan, and an empty pan is used as a reference. Both pans are heated or cooled at a controlled rate, and the differential heat flow to the sample is recorded. The heat capacity is calculated from the heat flow, the mass of the sample, and the heating rate.
-
-
Bomb Calorimetry: This technique is used to determine the standard enthalpy of combustion (Δ_c H°) of a substance.[1] The sample is combusted in a constant-volume vessel (the "bomb") with excess oxygen. The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change is measured.
-
Experimental Procedure: A known mass of the substance is placed in the bomb, which is then filled with high-pressure oxygen. The bomb is submerged in a known volume of water in an insulated container. The sample is ignited electrically, and the temperature change of the water is measured. The enthalpy of combustion is calculated from this temperature change and the heat capacity of the calorimeter system.
-
Spectroscopic Methods
Spectroscopic techniques can be used in conjunction with statistical mechanics to calculate thermodynamic properties from molecular vibrational frequencies.[2][3][4][5]
-
Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy: These methods are used to determine the vibrational frequencies of a molecule. By analyzing the vibrational spectrum, it is possible to calculate the vibrational partition function, which is then used to compute the vibrational contributions to the thermodynamic properties like heat capacity, entropy, and enthalpy. A 2015 study analyzed the FT-IR and FT-Raman spectra of N-benzylaniline.[6]
Thermodynamic Data
Table 1: Physical Properties of N-Benzylaniline
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₃N | [2][3][4][5][7][8] |
| Molar Mass | 183.25 g/mol | [2][3][8] |
| Melting Point | 35-38 °C | [2][3][8][9] |
| Boiling Point | 306-307 °C | [2][8][9] |
| Density | 1.061 g/mL at 25 °C | [2][8][9] |
Thermodynamic Properties of Aniline
Aniline serves as a core structural component of N-Benzylaniline. Its thermodynamic properties have been more extensively studied.
Table 2: Thermodynamic Properties of Liquid Aniline (C₆H₅NH₂) at Different Temperatures
| Temperature (K) | Constant Pressure Heat Capacity (C_p) (J/mol·K) |
| 288 | 183.7 |
| 293 | 192.0 |
| 298.15 | 191.01 |
| 298.2 | 190.92 |
| 323 | 197.5 |
Source: NIST Chemistry WebBook[1][10][11]
Thermodynamic Properties of Benzylamine
Benzylamine represents the other key structural motif in N-Benzylaniline.
Table 3: Thermodynamic Properties of Liquid Benzylamine (C₆H₅CH₂NH₂) at Standard Conditions
| Property | Value | Temperature (K) | Source(s) |
| Constant Pressure Heat Capacity (C_p) | 207.18 J/mol·K | 298.15 | [12] |
| Standard Liquid Enthalpy of Combustion (Δ_c H°_liquid) | -4058 kJ/mol | 298.15 | [12] |
| Liquid Phase Enthalpy of Formation (Δ_f H°_liquid) | -41.3 kJ/mol | 298.15 | [12] |
Visualization of Methodologies and Thermodynamic Relationships
To clarify the experimental workflow and the fundamental relationships between thermodynamic properties, the following diagrams are provided.
Conclusion
This technical guide has outlined the standard experimental methodologies for determining the thermodynamic properties of N-Benzylaniline and has provided reference data from structurally similar compounds, aniline and benzylamine. While a comprehensive experimental dataset for N-Benzylaniline itself is currently lacking in the public domain, the protocols and comparative data presented herein offer a solid foundation for researchers and professionals who require such information for their work. The application of techniques such as Differential Scanning Calorimetry and Bomb Calorimetry, supplemented by spectroscopic methods, will be essential in generating the much-needed experimental thermodynamic data for N-Benzylaniline. Such data will undoubtedly contribute to a more profound understanding of its chemical behavior and facilitate its effective and safe utilization in various industrial and research settings.
References
- 1. Aniline [webbook.nist.gov]
- 2. N-苄基苯胺 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound | C13H13N | CID 66028 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. N-Benzylaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.iucr.org [journals.iucr.org]
- 8. N-苄基苯胺 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 9. N-Benzylaniline [chembk.com]
- 10. Aniline [webbook.nist.gov]
- 11. Aniline [webbook.nist.gov]
- 12. Benzylamine [webbook.nist.gov]
Unveiling the Electronic Landscape of Benzylaniline: An In-depth Technical Guide to Electron Density and Electrostatic Potential Mapping
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the electron density distribution and electrostatic potential of benzylaniline, a molecule of significant interest in medicinal chemistry and materials science. By elucidating its electronic architecture, we can gain critical insights into its reactivity, intermolecular interactions, and potential applications in drug design and development. This document details both experimental and computational methodologies, presenting key quantitative data in a structured format and visualizing complex relationships for enhanced understanding.
Introduction: The Significance of this compound's Electronic Properties
This compound, an N-alkylated derivative of aniline (B41778), serves as a versatile scaffold in organic synthesis and is a constituent of various biologically active compounds. Its derivatives have been explored for their potential as cytotoxic and antimitotic agents that inhibit tubulin polymerization. The efficacy and interaction of such molecules with biological targets are fundamentally governed by their electronic properties. The distribution of electrons within the molecule, characterized by the electron density, and the resulting electrostatic potential (ESP) are paramount in dictating non-covalent interactions, such as hydrogen bonding and π-π stacking, which are crucial for molecular recognition and binding affinity at receptor sites.
This guide will delve into the experimental and theoretical approaches used to map these electronic features, providing a detailed understanding of the molecular structure, reactivity, and potential for rational drug design.
Methodologies for Determining Electron Density and Electrostatic Potential
The electronic characteristics of this compound can be elucidated through a combination of experimental techniques and computational modeling.
Experimental Protocol: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is a powerful experimental technique that provides precise information about the three-dimensional arrangement of atoms in a crystalline solid, from which electron density distribution can be inferred.
Experimental Procedure:
-
Crystal Growth: High-quality single crystals of this compound are grown, typically from a suitable solvent by slow evaporation.
-
Data Collection: A selected crystal is mounted on a diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated. For the crystallographic study of this compound, data was collected on a Bruker APEXII CCD diffractometer.[1]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial crystal structure is solved using direct methods and then refined using full-matrix least-squares on F². For this compound, the structure was solved by structure-invariant direct methods. Carbon-bound hydrogen atoms were placed in calculated positions, while nitrogen-bound hydrogen atoms were located on a difference Fourier map and refined freely.[1]
The workflow for single-crystal X-ray diffraction is illustrated in the diagram below.
Figure 1: Workflow for determining the crystal structure and electron density of this compound via X-ray diffraction.
Computational Protocol: Density Functional Theory (DFT)
Computational chemistry, particularly Density Functional Theory (DFT), offers a theoretical framework to investigate the electronic structure and properties of molecules. DFT calculations can provide detailed information on electron density, electrostatic potential, and molecular orbitals.[2][3]
Computational Details:
-
Software: The DFT computations for this compound were performed using the Gaussian 03 program package.[2]
-
Method and Basis Set: The calculations were carried out using the Becke 3–Lee–Yang–Parr (B3LYP) functional with the 6-311++G(d,p) basis set.[2][3] This combination is widely used and provides a good balance between accuracy and computational cost for organic molecules.
-
Geometry Optimization: The molecular geometry of this compound was fully optimized to find the minimum energy conformation.
-
Property Calculations: Following geometry optimization, various electronic properties were calculated, including:
-
Mulliken Atomic Charges: To quantify the partial charge distribution on each atom.[2]
-
Molecular Electrostatic Potential (MESP): To identify the electron-rich and electron-poor regions of the molecule.[2][3]
-
Frontier Molecular Orbitals (HOMO-LUMO): To understand the molecule's chemical reactivity and electronic transitions.[2]
-
The logical relationship between these computational steps and the derived properties is depicted below.
Figure 2: The logical flow from DFT calculations to the prediction of this compound's chemical properties.
Data Presentation and Analysis
The following tables summarize the key quantitative data obtained from both experimental and computational studies on this compound.
Geometric Parameters: Bond Lengths and Angles
The molecular geometry provides the foundational framework for understanding the electronic properties. The experimental values are derived from single-crystal X-ray diffraction, while the theoretical values are from DFT calculations.
Table 1: Selected Bond Lengths of this compound (Å)
| Bond | Experimental (X-ray)[1] | Theoretical (DFT)[2] |
| C-N (aniline ring) | 1.419 | 1.402 |
| C-N (benzyl group) | 1.458 | 1.463 |
| N-H | 0.90 | 1.015 |
| C-C (aniline ring avg.) | 1.383 | 1.396 |
| C-C (benzyl ring avg.) | 1.382 | 1.395 |
| C-C (bridge) | 1.507 | 1.512 |
Table 2: Selected Bond Angles of this compound (°)
| Angle | Experimental (X-ray)[1] | Theoretical (DFT)[2] |
| C-N-C | 124.5 | 124.3 |
| C-N-H | 117.0 | 115.8 |
| C-N-C (sum of angles at N) | ~358-359 | 359.9 |
The near-planar geometry at the nitrogen atom, as indicated by the sum of bond angles close to 360°, suggests sp² hybridization and delocalization of the nitrogen lone pair into the aniline ring.[1]
Electron Distribution: Mulliken Atomic Charges
Mulliken population analysis provides a method for estimating the partial atomic charges, offering a picture of the charge distribution within the molecule.
Table 3: Mulliken Atomic Charges of Selected Atoms in this compound (DFT)
| Atom | Atomic Charge (e)[2] |
| N1 | -0.738 |
| C2 (aniline, attached to N) | 0.221 |
| C8 (benzyl, attached to N) | -0.283 |
| H15 (attached to N) | 0.366 |
| C9-C14 (benzyl ring avg.) | -0.15 to -0.25 |
| C3-C7 (aniline ring avg.) | -0.20 to -0.30 |
The nitrogen atom carries a significant negative charge, as expected from its high electronegativity. The hydrogen atom attached to the nitrogen is consequently acidic, carrying a positive charge.
Molecular Electrostatic Potential (MESP)
The MESP map is a visual representation of the electrostatic potential on the electron density surface. It is a valuable tool for identifying regions of a molecule that are attractive to electrophiles (negative potential, electron-rich) or nucleophiles (positive potential, electron-poor).
In this compound, the MESP analysis reveals that the most negative potential is localized around the nitrogen atom due to its lone pair of electrons and high electronegativity. This region is therefore the primary site for electrophilic attack. The hydrogen atom of the N-H group exhibits a region of positive potential, making it a potential hydrogen bond donor. The π-systems of the aromatic rings also show regions of negative potential above and below the plane of the rings, which can participate in π-π stacking and interactions with cations.
Frontier Molecular Orbitals: HOMO-LUMO Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.
Table 4: Frontier Molecular Orbital Energies of this compound (DFT)
| Parameter | Energy (a.u.)[2] | Energy (eV) |
| HOMO | -0.19097 | -5.196 |
| LUMO | -0.00882 | -0.240 |
| HOMO-LUMO Gap (ΔE) | 0.18215 | 4.956 |
The HOMO is primarily localized on the aniline ring and the nitrogen atom, indicating that this is the region from which an electron is most likely to be donated in a chemical reaction.[2] The LUMO is predominantly distributed over the benzyl (B1604629) ring.[2] The relatively large HOMO-LUMO gap suggests that this compound is a moderately stable molecule. The nature of the HOMO-LUMO transition implies an electron density transfer from the aniline ring to the benzyl ring upon electronic excitation.[2]
Implications for Drug Development
A detailed understanding of the electron density and electrostatic potential of this compound provides a rational basis for the design of new therapeutic agents.
-
Structure-Activity Relationships (SAR): The electronic properties can be correlated with biological activity. For instance, modifying substituents on the aromatic rings can alter the electron density at the nitrogen atom and the overall electrostatic potential, thereby modulating the binding affinity to a target protein.
-
Receptor Binding: The MESP map can be used to predict how this compound derivatives will interact with a receptor's binding site. The electron-rich nitrogen and aromatic rings are likely to interact with electron-deficient regions or form hydrogen bonds in the active site.
-
Metabolic Stability: The reactive sites identified through MESP and HOMO-LUMO analysis can indicate potential sites of metabolic transformation. This knowledge can be used to design molecules with improved metabolic stability.
Conclusion
This technical guide has provided a detailed examination of the electron density and electrostatic potential of this compound, integrating experimental data from X-ray diffraction with theoretical insights from DFT calculations. The quantitative data on molecular geometry, atomic charges, and frontier molecular orbitals, coupled with the qualitative understanding from the molecular electrostatic potential map, offers a comprehensive picture of the electronic landscape of this important molecule. This information is invaluable for researchers and scientists in the field of drug development, providing a solid foundation for the rational design of novel this compound-based therapeutic agents with enhanced efficacy and specificity.
References
Methodological & Application
Application Notes and Protocols: Benzylaniline as a Precursor in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of benzylaniline and its derivatives as precursors in the synthesis of two distinct classes of pharmaceutically active compounds: novel antibacterial agents targeting methicillin-resistant Staphylococcus aureus (MRSA) and potent antimitotic agents for cancer therapy.
Introduction
This compound, a secondary amine, serves as a versatile scaffold in medicinal chemistry. Its structural framework allows for a wide range of substitutions on both the benzyl (B1604629) and aniline (B41778) rings, enabling the fine-tuning of physicochemical properties and biological activity. This adaptability has led to the development of this compound derivatives with significant therapeutic potential. This document will detail the synthesis, quantitative data, and experimental protocols for two key applications of this compound precursors.
Application 1: N-Benzylaniline Derivatives as Antibacterial Agents
N-benzylaniline derivatives have emerged as a promising class of antibacterial agents, particularly effective against Gram-positive bacteria, including multidrug-resistant strains like MRSA. Their mechanism of action involves the inhibition of the bacterial fatty acid synthesis (FASII) pathway, a critical process for bacterial membrane biogenesis.
Mechanism of Action: Inhibition of Fatty Acid Synthesis
The primary target of these N-benzylaniline derivatives is the enoyl-acyl carrier protein (ACP) reductase (FabI), an essential enzyme in the bacterial FASII pathway. By inhibiting FabI, these compounds disrupt the elongation cycle of fatty acid synthesis, leading to bacterial growth inhibition and cell death. The general pathway is illustrated below.
Application of Benzylaniline Derivatives as Corrosion Inhibitors for Steel
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Corrosion of steel is a significant industrial challenge, leading to structural degradation and substantial economic losses. The use of organic corrosion inhibitors is a primary strategy to mitigate this issue. Among these, Benzylaniline derivatives have emerged as a promising class of inhibitors due to their facile synthesis, inherent structural features conducive to surface adsorption, and high inhibition efficiencies in various corrosive media. These molecules typically contain aromatic rings, nitrogen heteroatoms, and π-electrons, which facilitate their adsorption onto the steel surface, forming a protective barrier against corrosive agents.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives as corrosion inhibitors for steel, based on recent research findings.
Mechanism of Action
The primary mechanism by which this compound derivatives inhibit steel corrosion is through adsorption onto the metal surface. This adsorption process can be classified as physisorption, chemisorption, or a combination of both (mixed-type adsorption).[3]
-
Physisorption: Involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule. In acidic solutions, the steel surface is positively charged, and the inhibitor can be protonated, leading to adsorption via electrostatic attraction to anions (e.g., Cl⁻) already adsorbed on the surface.
-
Chemisorption: Involves the sharing of electrons between the inhibitor molecule and the d-orbitals of the iron atoms on the steel surface, forming a coordinate-type bond. The presence of heteroatoms (like nitrogen) and π-electrons in the aromatic rings of this compound derivatives makes them effective for chemisorption.[3]
The formation of this adsorbed protective film blocks the active corrosion sites, thereby hindering both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[4] Most studies indicate that these derivatives act as mixed-type inhibitors.[5][6] The effectiveness of these inhibitors is influenced by their molecular structure, concentration, and the surrounding environmental conditions such as temperature and the nature of the corrosive medium.[7][8]
A diagram illustrating the proposed corrosion inhibition mechanism is provided below.
References
- 1. Understanding the adsorption of newly Benzylidene-aniline derivatives as a corrosion inhibitor for carbon steel in hydrochloric acid solution: Experimental, DFT and molecular dynamic simulation studies - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Elucidating the adsorption mechanism and corrosion inhibition performance of benzothiazolium salts on carbon steel in acidic solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Item - Novel benzylidine derivatives for steel corrosion prevention in the oil industry - figshare - Figshare [figshare.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Corrosion Inhibition Efficiency and Adsorption Behavior of Dibenzo [a,c] Quinoxalino(2,3-I)Phenazine on Mild Steel in Acidic Medium | American Journal of Agricultural Science, Engineering, and Technology [journals.e-palli.com]
Application Notes and Protocols for the N-alkylation of Aniline using Benzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and comparative data for the N-alkylation of aniline (B41778) with benzyl (B1604629) alcohol, a fundamental reaction in organic synthesis for the formation of C-N bonds. The described methods focus on catalytic approaches, which offer a more sustainable and atom-economical alternative to traditional methods that often rely on stoichiometric and hazardous reagents. The primary mechanism underpinning many of these modern catalytic systems is the "borrowing hydrogen" or "hydrogen autotransfer" methodology.[1]
Introduction
The synthesis of N-alkylanilines is of significant interest in the pharmaceutical and chemical industries due to their prevalence as structural motifs in a wide array of bioactive molecules and functional materials. The direct N-alkylation of aniline with benzyl alcohol represents an environmentally benign route to N-benzylaniline, with water as the main byproduct. The "borrowing hydrogen" catalytic cycle involves the temporary oxidation of the alcohol to an aldehyde by a metal catalyst, which then condenses with the amine to form an imine. The catalyst, which has "borrowed" the hydrogen, subsequently reduces the imine to the desired secondary amine and is regenerated for the next catalytic cycle.[1] This document outlines protocols for various catalytic systems and presents a comparative analysis of their performance.
Comparative Data of Catalytic Systems
The following table summarizes the performance of various catalysts in the N-alkylation of aniline with benzyl alcohol under optimized reaction conditions.
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Aniline Conversion (%) | N-benzylaniline Yield (%) | Reference |
| Manganese | |||||||
| Mn pincer complex | t-BuOK | Toluene (B28343) | 80 | 24 | >99 | 78 | [2] |
| Nickel | |||||||
| NiBr₂ / 1,10-phenanthroline | t-BuOK | Toluene | 130 | 48 | - | 99 (GC) | [3] |
| Ni/θ-Al₂O₃ | None | - | - | - | - | - | [4][5] |
| Iridium | |||||||
| Iridium NHC complex | - | - | - | - | - | - | [6] |
| Ruthenium | |||||||
| [RuCl₂(p-cymene)]₂ / NHC | - | - | - | - | 96-99 | High Selectivity | [7] |
| Cobalt | |||||||
| Co-nanoparticles | t-BuOK | Toluene | 140 | 24 | - | - | [8] |
| Copper | |||||||
| Copper-Chromite | K₂CO₃ | o-Xylene | 110 | 8 | - | - | [9] |
| Gold | |||||||
| Au/TiO₂-VS | None | Toluene | 120 | - | - | High Yield | [10] |
| Metal-Free | |||||||
| Catalytic base | - | - | - | - | - | - | [11] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: N-alkylation using a Manganese Pincer Complex Catalyst[2]
Materials:
-
Aniline (0.5 mmol)
-
Benzyl alcohol (0.6 mmol)
-
Manganese pincer complex (e.g., complex 1 in the cited literature) (0.01 mmol, 2 mol%)
-
Potassium tert-butoxide (t-BuOK) (0.5 mmol, 1 equiv.)
-
Toluene (1 ml)
-
Hexadecane (B31444) (internal standard for GC analysis)
-
Reaction vessel (e.g., Schlenk tube)
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the manganese pincer complex, aniline, benzyl alcohol, potassium tert-butoxide, and toluene.
-
Add hexadecane as an internal standard.
-
Seal the vessel and heat the reaction mixture to 80 °C with vigorous stirring for 24 hours.
-
After cooling to room temperature, the reaction mixture can be analyzed by gas chromatography (GC) to determine conversion and yield.
-
For product isolation, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: N-alkylation using a Nickel Catalyst System[3]
Materials:
-
Aniline (0.25 mmol)
-
Benzyl alcohol (1.0 mmol)
-
Nickel(II) bromide (NiBr₂) (0.025 mmol, 10 mol%)
-
1,10-phenanthroline (L1) (0.05 mmol, 20 mol%)
-
Potassium tert-butoxide (t-BuOK) (0.25 mmol)
-
Toluene (2.0 mL)
-
Reaction vessel (e.g., sealed tube)
Procedure:
-
In a glovebox, charge a sealed tube with NiBr₂, 1,10-phenanthroline, and potassium tert-butoxide.
-
Add toluene, followed by aniline and benzyl alcohol.
-
Seal the tube and remove it from the glovebox.
-
Place the reaction tube in a preheated oil bath at 130 °C and stir for 48 hours.
-
After cooling to room temperature, the reaction mixture can be analyzed by GC-MS to determine selectivity.
-
For isolation, dilute the reaction mixture with an appropriate organic solvent and filter through a pad of celite. Concentrate the filtrate and purify the residue by column chromatography.
Protocol 3: N-alkylation using a Heterogeneous Gold Catalyst[10]
Materials:
-
Aniline (1.5 mmol)
-
Benzyl alcohol (1.5 mmol)
-
Au/TiO₂-VS catalyst (0.0083 mol% Au)
-
Toluene (1 mL)
-
Reaction vessel (e.g., autoclave)
-
Nitrogen gas
Procedure:
-
Place the Au/TiO₂-VS catalyst, aniline, benzyl alcohol, and toluene into an autoclave.
-
Pressurize the autoclave with nitrogen gas (5 atm).
-
Heat the mixture to 120 °C with vigorous stirring for the desired reaction time.
-
After cooling and depressurizing the autoclave, the catalyst can be separated by filtration.
-
The filtrate can be analyzed by GC.
-
For product isolation on a larger scale (100 mmol), the reaction can be performed solvent-free. After the reaction, the mixture is cooled, and the product is purified by silica gel column chromatography.
Visualizations
General Reaction Scheme
Caption: General reaction for the N-alkylation of aniline with benzyl alcohol.
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Heterogeneous Ni Catalysts for N-Alkylation of Amines with Alcohols | CoLab [colab.ws]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. tsijournals.com [tsijournals.com]
- 10. surfcat.fudan.edu.cn [surfcat.fudan.edu.cn]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: A Guide to the Synthesis and Characterization of Substituted N-Benzylanilines
Audience: Researchers, scientists, and drug development professionals.
Introduction: Substituted N-benzylanilines are a pivotal class of secondary amines that serve as crucial building blocks and structural motifs in a wide array of biologically active compounds. Their applications are extensive, ranging from their use as precursors in the synthesis of pharmaceuticals, such as antimitotic agents and treatments for respiratory diseases, to their role as antioxidant additives in various industries.[1][2][3][4] The versatility of the N-benzylaniline scaffold has cemented its importance in medicinal chemistry and materials science.[2]
This document provides a comprehensive guide to the synthesis of substituted N-benzylanilines, focusing on the robust and widely applicable method of reductive amination.[5][6] Alternative synthetic strategies, such as the Buchwald-Hartwig amination, are also briefly discussed.[7][8] Detailed protocols for synthesis, purification, and characterization by modern spectroscopic techniques are provided to ensure reproducibility and aid researchers in their synthetic endeavors.
Overview of Synthetic Methodologies
Several methods exist for the synthesis of N-benzylanilines. The most common approaches include:
-
Reductive Amination: This is a highly versatile, one-pot reaction that involves the formation of an imine from a substituted aniline (B41778) and a substituted benzaldehyde (B42025), followed by its in-situ reduction to the corresponding secondary amine.[5][6][9] Mild reducing agents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium borohydride (B1222165) (NaBH₄) are typically employed due to their selectivity for the imine over the starting aldehyde.[5][6][10]
-
Direct Alkylation: This method involves the reaction of an aniline with a benzyl (B1604629) halide (e.g., benzyl bromide) in the presence of a base.[11] While straightforward, this approach can sometimes lead to over-alkylation, producing a mixture of mono- and di-substituted products if not carefully controlled.[11]
-
Buchwald-Hartwig Amination: This powerful palladium-catalyzed cross-coupling reaction forms a carbon-nitrogen (C-N) bond between an aryl halide and an amine.[7][8] It is particularly useful for coupling a wide range of amines and aryl halides with high functional group tolerance, making it a cornerstone of modern organic synthesis.[7][12]
This guide will focus on the reductive amination protocol due to its operational simplicity, high yields, and broad substrate scope.
Data Presentation
Quantitative data for the synthesis and characterization of representative N-benzylanilines are summarized below.
Table 1: Synthesis of Various Substituted N-Benzylanilines via Reductive Amination
| Entry | Aniline Derivative | Benzaldehyde Derivative | Product | Yield (%) |
| 1 | Aniline | Benzaldehyde | N-Benzylaniline | 92%[13] |
| 2 | 4-Methylaniline | Benzaldehyde | N-Benzyl-4-methylaniline | 83%[13] |
| 3 | Aniline | 4-Nitrobenzaldehyde | N-(4-Nitrobenzyl)aniline | ~85-95% (Typical) |
| 4 | 4-Methoxyaniline | Benzaldehyde | N-Benzyl-4-methoxyaniline | ~80-90% (Typical) |
| 5 | 4-Chloroaniline | 3,4,5-Trimethoxybenzaldehyde | N-(3,4,5-Trimethoxybenzyl)-4-chloroaniline | ~75-85% (Typical) |
Note: Yields are representative and can vary based on reaction scale and specific conditions.
Table 2: Spectroscopic Characterization Data for N-Benzylaniline
| Technique | Data Point | Description |
| ¹H NMR | δ 7.44-7.32 (m, 5H) | Protons of the benzyl ring.[13] |
| δ 7.22 (t, J = 8.0 Hz, 2H) | ortho-Protons of the aniline ring.[13] | |
| δ 6.76 (t, J = 7.3 Hz, 1H) | para-Proton of the aniline ring.[13] | |
| δ 6.68 (d, J = 8.0 Hz, 2H) | meta-Protons of the aniline ring.[13] | |
| δ 4.38 (s, 2H) | Methylene (-CH₂-) protons.[13] | |
| δ 4.06 (s, br, 1H) | Amine (N-H) proton.[13] | |
| ¹³C NMR | δ 148.2, 139.5 | Quaternary carbons of the aromatic rings.[13] |
| δ 129.3, 128.6, 127.5, 127.2 | CH carbons of the benzyl ring.[13] | |
| δ 117.6, 112.9 | CH carbons of the aniline ring.[13] | |
| δ 48.4 | Methylene (-CH₂-) carbon.[13] | |
| IR (KBr, cm⁻¹) | ~3400-3450 | N-H stretching vibration. |
| ~3020-3080 | Aromatic C-H stretching. | |
| ~2850-2930 | Aliphatic C-H stretching. | |
| ~1600, 1500 | Aromatic C=C stretching. | |
| MS (EI) | m/z 183 (M⁺) | Molecular ion peak.[14] |
| m/z 92, 91 | Common fragments corresponding to aniline and benzyl fragments. |
Note: Spectroscopic data can vary slightly depending on the solvent and instrument used.[15][16]
Experimental Protocols
Protocol 1: General Synthesis of N-Benzylanilines via Reductive Amination
This protocol describes a general, one-pot procedure for synthesizing a substituted N-benzylaniline from an appropriate aniline and benzaldehyde.
Materials and Equipment:
-
Substituted aniline (1.0 equiv.)
-
Substituted benzaldehyde (1.0-1.2 equiv.)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.)
-
Dichloromethane (B109758) (DCM) or 1,2-Dichloroethane (B1671644) (DCE)
-
Acetic acid (optional, catalytic amount)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas supply (optional)
-
Standard laboratory glassware
Procedure:
-
To a clean, dry round-bottom flask, add the substituted aniline (1.0 equiv.) and the substituted benzaldehyde (1.1 equiv.).
-
Dissolve the starting materials in an appropriate solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
If the reaction is sluggish, a catalytic amount of acetic acid can be added to facilitate imine formation.
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.
-
In a single portion, add sodium triacetoxyborohydride (1.5 equiv.) to the reaction mixture. Caution: The addition may cause some effervescence.
-
Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-24 hours.
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Protocol 2: Purification by Flash Column Chromatography
N-alkylanilines are basic compounds, which can lead to peak tailing on standard silica (B1680970) gel.[17] This protocol includes a basic modifier to improve separation.
Materials and Equipment:
-
Crude N-benzylaniline product
-
Silica gel (40-63 µm)
-
Mobile Phase: Hexanes/Ethyl Acetate mixture
-
Triethylamine (B128534) (Et₃N)
-
Glass chromatography column
-
Compressed air or nitrogen source
-
TLC plates and developing chamber
-
Collection tubes
Procedure:
-
TLC Analysis: First, determine an optimal solvent system using TLC. A common starting point is a mixture of hexanes and ethyl acetate. Add 0.5-1% triethylamine to the mobile phase to prevent peak tailing.[17] The ideal system should give the desired product an Rf value of approximately 0.25-0.35.[17]
-
Column Packing: Prepare a slurry of silica gel in the non-polar component of your mobile phase (e.g., hexanes). Pour the slurry into the column and allow it to pack evenly, tapping the column gently.[18] Add a thin layer of sand on top of the packed silica.
-
Sample Loading: Dissolve the crude product in a minimal amount of DCM. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel.[19] Carefully load the sample onto the top of the column.
-
Elution: Begin eluting the column with the pre-determined mobile phase, applying gentle pressure with compressed air.[18]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified N-benzylaniline.
Protocol 3: Spectroscopic Characterization
Procedure:
-
NMR Spectroscopy: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Acquire ¹H and ¹³C NMR spectra.[20]
-
Infrared (IR) Spectroscopy: Obtain the IR spectrum of the pure compound. For solid samples, this can be done using a KBr pellet. For oils, a thin film between salt plates can be used.
-
Mass Spectrometry (MS): Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and analyze it using an appropriate mass spectrometer (e.g., GC-MS or LC-MS) to determine the molecular weight and fragmentation pattern.
Visualizations: Diagrams and Workflows
Caption: General reaction scheme for the synthesis of N-benzylanilines via reductive amination.
Caption: Step-by-step experimental workflow for the synthesis and purification of N-benzylanilines.
Caption: Simplified two-step mechanism of the reductive amination reaction.
References
- 1. BJOC - Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines [beilstein-journals.org]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and evaluation of a series of this compound hydrochlorides as potential cytotoxic and antimitotic agents acting by inhibition of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dpublication.com [dpublication.com]
- 5. gctlc.org [gctlc.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. m.youtube.com [m.youtube.com]
- 13. rsc.org [rsc.org]
- 14. spectrabase.com [spectrabase.com]
- 15. researchgate.net [researchgate.net]
- 16. Molecular Spectroscopic Characterization and Electronic Structure Analysis of N- this compound- A DFT Approach [paper.researchbib.com]
- 17. benchchem.com [benchchem.com]
- 18. orgsyn.org [orgsyn.org]
- 19. Purification [chem.rochester.edu]
- 20. benchchem.com [benchchem.com]
N-Benzylaniline: A Versatile Scaffold for the Synthesis of Heterocyclic Compounds
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
N-Benzylaniline and its derivatives serve as crucial building blocks in synthetic organic chemistry, providing a versatile scaffold for the construction of a wide array of heterocyclic compounds. The inherent reactivity of the aniline (B41778) nitrogen and the adjacent aromatic ring, combined with the strategic placement of the benzyl (B1604629) group, allows for diverse cyclization strategies, including multi-component reactions and intramolecular ring closures. This document provides detailed application notes and experimental protocols for the synthesis of several classes of heterocyclic compounds derived from N-benzylaniline, highlighting their potential applications in medicinal chemistry.
I. Three-Component Synthesis of meta-Hetarylanilines
A robust and efficient one-pot three-component synthesis of substituted meta-hetarylanilines has been developed, utilizing a 1,3-diketone, an amine (such as benzylamine (B48309), which in situ forms an N-benzylaniline derivative), and acetone (B3395972). The electron-withdrawing nature of the substituent on the 1,3-diketone is a key factor in driving the reaction forward. This methodology offers a straightforward route to complex aniline derivatives with a wide range of functional group tolerance.[1][2][3]
Experimental Protocol: General Procedure for the Three-Component Synthesis of meta-Hetarylanilines [1]
-
To a reaction vial, add the 1,3-diketone (0.5 mmol), the amine (e.g., benzylamine, 0.5 mmol for Condition A; 0.75 mmol for Condition B), and acetone (2 mL).
-
For reactions requiring acidic catalysis and dehydration (Condition B), add acetic acid (30 mol %) and 3 Å molecular sieves (300 mg).
-
Place the vial in a preheated heating block at 60 °C and stir for the time indicated in the table below.
-
Upon completion, as monitored by Thin Layer Chromatography (TLC), the reaction mixture is purified by column chromatography on silica (B1680970) gel to afford the desired meta-hetarylaniline.
Table 1: Synthesis of meta-Substituted Anilines from 1,3-Diketones, Amines, and Acetone [1][2]
| 1,3-Diketone (Substituent) | Amine | Conditions | Time | Yield (%) |
| 1-(3-phenyl-1,2,4-oxadiazol-5-yl) | Benzylamine | A | 1 d | 73 |
| 1-(3-phenyl-1,2,4-oxadiazol-5-yl) | Aniline | B | 1 d | 75 |
| 1-(3-phenyl-1,2,4-oxadiazol-5-yl) | Morpholine | A | 1 d | 81 |
| 1-(5-phenyl-1,3,4-oxadiazol-2-yl) | Benzylamine | A | 1 d | 85 |
| 1-(5-phenyl-1,3,4-oxadiazol-2-yl) | Aniline | B | 1 d | 62 |
| 1-(5-phenylisoxazol-3-yl) | Benzylamine | B | 6 d | 21 |
Reaction Workflow:
Caption: Workflow for the three-component synthesis of meta-hetarylanilines.
II. Synthesis of 4-Hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinolines
Substituted 3-anilinopropanamides can be converted to their N-benzyl derivatives, which subsequently undergo intramolecular cyclization to yield 4-hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinolines.[4] The cyclization is facilitated by refluxing in acetic anhydride (B1165640), which also serves to protect the aniline nitrogen, thereby promoting the ring-closure reaction.[4]
Experimental Protocol: Synthesis and Cyclization of N-Benzyl-3-anilinopropanamides [4]
Step 1: Synthesis of N-Benzyl-3-anilinopropanamides
-
A mixture of the appropriate 3-anilinopropanamide (B1352538) (0.10 mol) and benzylamine (0.10 mol) is heated under reflux on a sand bath for approximately one hour until a solid forms.
-
The mixture is dispersed in chloroform (B151607) and filtered.
-
The obtained solid is recrystallized from benzene (B151609) to yield the N-benzyl-3-anilinopropanamide.
Step 2: Cyclization to 4-Hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinolines
-
A mixture of the N-benzyl-3-anilinopropanamide (e.g., N-benzyl-3-o-anisidinopropanamide, 0.08 mol) and acetic anhydride (0.12 mol) is refluxed for 30 minutes.[4]
-
The reaction mixture is cooled and poured into distilled water.
-
The mixture is boiled to decompose excess acetic anhydride.
-
The organic layer is separated, diluted with dichloromethane, washed thoroughly with water, and dried over anhydrous sodium carbonate.
-
The solvent is removed in vacuo, and the crude product is purified by column chromatography or recrystallization to give the final tetrahydroquinoline derivative.
Table 2: Yields for the Synthesis of Tetrahydroquinoline Derivatives [4]
| Starting N-Benzyl-3-anilinopropanamide | Product | Yield (%) |
| N-Benzyl-3-o-anisidinopropanamide | 6-Methoxy-4-hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinoline | 69 |
| N-Benzyl-3-p-anisidinopropanamide | 8-Methoxy-4-hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinoline | 28 |
Reaction Pathway:
Caption: Synthesis of tetrahydroquinolines from N-benzylanilinopropanamides.
III. Synthesis of N-Benzyl-Quinoxaline Derivatives with Antimicrobial Activity
N-Benzylaniline moieties can be incorporated into more complex heterocyclic systems, such as quinoxaline (B1680401) derivatives, which have shown promising antimicrobial activities. A multi-step synthesis can be employed to link a quinoxaline core to a quinoline (B57606) moiety via a thioether bridge, with an N-benzyl group attached to the quinoxaline ring.[5][6]
Experimental Protocol: Synthesis of N-benzyl-3-(((2-chloroquinolin-3-yl)methyl)thio)quinoxalin-2-amine [5]
Step 1: Synthesis of N-benzyl-3-chloroquinoxalin-2-amine
-
A mixture of 2,3-dichloroquinoxaline (B139996) (0.5 mmol) and benzylamine (0.75 mmol) in ethanol (B145695) (5 mL) is refluxed at 78 °C for 5 hours.
-
The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is concentrated to dryness.
-
The crude residue is purified by column chromatography (2% ethyl acetate (B1210297) in hexane) to yield N-benzyl-3-chloroquinoxalin-2-amine as a pale yellow solid.
Step 2: Synthesis of 3-(benzylamino)quinoxaline-2-thiol
-
To a solution of N-benzyl-3-chloroquinoxalin-2-amine in ethanol, sodium sulfide (B99878) is added.
-
The reaction mixture is refluxed until the starting material is consumed (monitored by TLC).
-
The mixture is then cooled, and the product is isolated by filtration.
Step 3: Coupling with 2-chloro-3-(chloromethyl)quinoline
-
A mixture of 3-(benzylamino)quinoxaline-2-thiol, 2-chloro-3-(chloromethyl)quinoline, and potassium carbonate in DMF is stirred at room temperature for 2 hours.
-
The reaction mixture is poured onto crushed ice.
-
The resulting solid is filtered, dried, and purified by column chromatography (10% ethyl acetate in hexane) to afford the final product.
Table 3: Yields for the Synthesis of N-Benzyl-Quinoxaline Derivatives [5]
| Product | Yield (%) | Melting Point (°C) |
| N-benzyl-3-(((2-chloroquinolin-3-yl) methyl)thio)quinoxalin-2-amine | 80 | 205-207 |
| 3-(((2-chloroquinolin-3-yl) methyl)thio)-N-(4-methylbenzyl)quinoxalin-2-amine | 81 | 221-223 |
Synthetic Workflow:
Caption: Multi-step synthesis of N-benzyl-quinoxaline-quinoline hybrids.
IV. Application Notes: N-Benzylaniline Derivatives as Cytotoxic Agents
Derivatives of N-benzylaniline have been synthesized and evaluated as potential cytotoxic and antimitotic agents. Specifically, N-(3,4,5-trimethoxybenzyl)aniline hydrochlorides have shown significant activity in inhibiting tubulin polymerization, a critical process in cell division. This makes them promising candidates for the development of novel anticancer drugs.[7]
Mechanism of Action: Inhibition of Tubulin Polymerization
Certain N-benzylaniline derivatives act as microtubule-destabilizing agents by binding to the colchicine (B1669291) binding site on β-tubulin. This binding event disrupts the dynamic equilibrium of microtubule assembly and disassembly, leading to the inhibition of mitotic spindle formation, cell cycle arrest in the G2/M phase, and ultimately, apoptosis.[8][9][10]
Table 4: Cytotoxicity and Tubulin Polymerization Inhibition Data for Benzylaniline Hydrochlorides [7]
| Compound | Tubulin Polymerization IC50 (µM) |
| 4-Methyl-N-(3,4,5-trimethoxybenzyl)aniline hydrochloride | 3.5 |
Signaling Pathway of Tubulin Polymerization Inhibitors:
Caption: Mechanism of action of N-benzylaniline derivatives as tubulin polymerization inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of N-Benzyl-3-anilinopropanamides and Cyclization to 4-Hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinoline [scirp.org]
- 5. theaspd.com [theaspd.com]
- 6. theaspd.com [theaspd.com]
- 7. Synthesis and evaluation of a series of this compound hydrochlorides as potential cytotoxic and antimitotic agents acting by inhibition of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. imrpress.com [imrpress.com]
The Role of Benzylaniline in the Development of Antimitotic Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzylaniline derivatives have emerged as a promising class of small molecules in the development of antimitotic agents for cancer therapy. Structurally related to natural products like combretastatin (B1194345), these synthetic compounds target the microtubule cytoskeleton, a critical component for cell division. By inhibiting tubulin polymerization, this compound-based agents disrupt the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells. This document provides a comprehensive overview of the application of this compound derivatives as antimitotic agents, including their mechanism of action, detailed experimental protocols for their synthesis and evaluation, and a summary of their biological activity.
Introduction
Microtubules are dynamic polymers of α- and β-tubulin heterodimers that play a crucial role in various cellular processes, including the formation of the mitotic spindle during cell division.[1] This makes them an attractive target for the development of anticancer drugs.[2] Antimitotic agents that interfere with microtubule dynamics can be broadly categorized as microtubule-stabilizing or -destabilizing agents.[2] this compound derivatives belong to the latter category, acting as inhibitors of tubulin polymerization.[3]
The development of this compound-based antimitotic agents was largely inspired by the potent tubulin polymerization inhibitor, combretastatin A-4 (CA-4), a natural product isolated from the African bush willow.[4] However, the cis-stilbene (B147466) core of CA-4 is prone to isomerization to the less active trans-isomer. To overcome this limitation, researchers have developed conformationally restricted analogs, including those with a this compound scaffold, which mimics the spatial arrangement of the key pharmacophoric groups in cis-stilbene.[3] A key advantage of some this compound derivatives is their increased water solubility, often formulated as hydrochloride salts, which facilitates their formulation for in vivo studies.[3]
Mechanism of Action
The primary mechanism of action of this compound-based antimitotic agents is the inhibition of tubulin polymerization.[3] These compounds bind to the colchicine-binding site on β-tubulin, preventing the assembly of tubulin heterodimers into microtubules.[5] The disruption of microtubule dynamics has profound effects on dividing cells:
-
Disruption of Mitotic Spindle Formation: During mitosis, microtubules form the mitotic spindle, which is responsible for segregating chromosomes into two daughter cells. By inhibiting tubulin polymerization, this compound derivatives prevent the formation of a functional mitotic spindle.
-
Cell Cycle Arrest: The failure to form a proper mitotic spindle activates the spindle assembly checkpoint, leading to an arrest of the cell cycle in the G2/M phase.[2]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death in cancer cells.
The following diagram illustrates the proposed signaling pathway for this compound-induced mitotic arrest and apoptosis.
Caption: Signaling pathway of this compound-induced apoptosis.
Data Presentation
The following tables summarize the in vitro activity of representative this compound derivatives against various cancer cell lines and their inhibitory effect on tubulin polymerization.
Table 1: Cytotoxicity of this compound Derivatives in Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | GI50 (µM) | Reference |
| 4-Methyl-N-(3,4,5-trimethoxybenzyl)aniline hydrochloride | HL-60 (TB) | Leukemia | Not Reported | [6] |
| NCI-H522 | Lung | Not Reported | [6] | |
| DMS 273 | Lung | Not Reported | [6] | |
| COLO 205 | Colon | 49.1 | [6] | |
| SF-295 | CNS | >100 | [6] | |
| M14 | Melanoma | >100 | [6] | |
| OVCAR-3 | Ovarian | >100 | [6] | |
| CAKI-1 | Renal | >100 | [6] | |
| N-(3,4,5-trimethoxybenzyl)aniline hydrochloride | HL-60 (TB) | Leukemia | Not Reported | [6] |
| NCI-H522 | Lung | >100 | [6] | |
| DMS 273 | Lung | >100 | [6] | |
| COLO 205 | Colon | >100 | [6] | |
| SF-295 | CNS | >100 | [6] | |
| M14 | Melanoma | >100 | [6] | |
| OVCAR-3 | Ovarian | >100 | [6] | |
| CAKI-1 | Renal | >100 | [6] |
Table 2: Inhibition of Tubulin Polymerization by this compound Derivatives
| Compound | IC50 (µM) | Reference |
| 4-Methyl-N-(3,4,5-trimethoxybenzyl)aniline hydrochloride | 3.5 | [3] |
| N-(3,4,5-trimethoxybenzyl)aniline hydrochloride | >40 | [6] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of this compound derivatives as antimitotic agents.
Synthesis of N-(3,4,5-trimethoxybenzyl)aniline Hydrochloride
This protocol describes a general two-step synthesis of a this compound hydrochloride derivative.
Caption: Workflow for the synthesis of this compound hydrochloride.
Step 1: Schiff Base Formation
-
To a solution of 3,4,5-trimethoxybenzaldehyde (1 equivalent) in toluene, add the desired substituted aniline (1 equivalent).
-
Reflux the mixture using a Dean-Stark apparatus to remove water for 2-4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure to yield the crude Schiff base.
Step 2: Reduction to the this compound
-
Dissolve the crude Schiff base in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (B1222165) (1.5 equivalents) portion-wise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Step 3: Formation of the Hydrochloride Salt
-
Dissolve the purified this compound in anhydrous diethyl ether.
-
Cool the solution to 0 °C.
-
Add a solution of HCl in diethyl ether dropwise with stirring.
-
Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield the this compound hydrochloride salt.
In Vitro Tubulin Polymerization Assay
This fluorescence-based assay measures the ability of a compound to inhibit the polymerization of purified tubulin.[7]
References
Application Notes and Protocols for the Synthesis of N-Benzylaniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental procedures for the synthesis of N-benzylaniline and its derivatives, which are valuable intermediates in the pharmaceutical and materials science industries. The protocols outlined below cover several common and effective synthetic strategies, including classical nucleophilic substitution, reductive amination, and modern catalytic methods like the Buchwald-Hartwig amination.
Synthetic Strategies Overview
The synthesis of N-benzylaniline derivatives can be achieved through various methods, each with its own advantages regarding substrate scope, reaction conditions, and scalability. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
| Method | Reactants | Key Reagents/Catalyst | Typical Conditions | Yield (%) | Reference |
| Nucleophilic Substitution | Aniline (B41778), Benzyl (B1604629) Chloride | Sodium Bicarbonate | 90-95°C, 4 hours | 85-87 | [1] |
| Nucleophilic Substitution | Substituted Aniline, Benzyl Bromide | Potassium Carbonate, Potassium Iodide | Reflux in Acetone | - | [2] |
| High-Temperature Condensation | Aniline, Benzyl Alcohol | Triphenyl Phosphite | 240°C, 20 hours, Autoclave | 90 | [3] |
| Reductive Amination (Two-Step) | Aniline Derivative, Benzaldehyde (B42025) Derivative | 1. Methanol (B129727)/Ethanol (B145695); 2. Sodium Borohydride (B1222165) | 1. 50-70°C, 6-9 hours; 2. 0-30°C, 0.5-1 hour | 81 | [4] |
| Buchwald-Hartwig Amination | 3-[4-(Benzyloxy)phenyl]aniline, Aryl Bromide | Pd(OAc)₂, XPhos, NaOtBu | 100-110°C in Toluene (B28343) | - | [5] |
| One-Pot from Nitroarene | Nitrobenzene, Benzyl Alcohol | Au/Fe₂O₃ catalyst | 160°C, 1-2 hours | ~90 | [6][7] |
Experimental Protocols
Protocol 1: Synthesis of N-Benzylaniline via Nucleophilic Substitution
This protocol is based on the reaction of aniline with benzyl chloride in the presence of a mild base to neutralize the hydrochloric acid formed during the reaction.[1]
Materials:
-
Aniline (4 moles)
-
Benzyl chloride (1 mole)
-
Sodium bicarbonate (1.25 moles)
-
Water
-
Anhydrous sodium sulfate (B86663)
-
Saturated salt solution
Equipment:
-
1500-mL flask with a reflux condenser, mechanical stirrer, and separatory funnel
-
Steam bath
-
Filtration apparatus
-
Distillation apparatus
Procedure:
-
In the 1500-mL flask, combine 372 g (4 moles) of aniline, 105 g (1.25 moles) of sodium bicarbonate, and 100 mL of water.
-
Heat the mixture to 90–95 °C on a steam bath with vigorous stirring.
-
Slowly add 127 g (1 mole) of benzyl chloride from the separatory funnel over 1.5 to 2 hours.
-
Continue the reaction for a total of 4 hours.
-
Cool the mixture and filter it with suction.
-
Separate the organic layer from the aqueous layer and wash the organic layer with a saturated salt solution.
-
Dry the organic layer with approximately 20 g of anhydrous sodium sulfate and filter.
-
Remove the excess aniline by distillation under reduced pressure (aniline distills at 81 °C/12 mm Hg).
-
Collect the N-benzylaniline product, which distills at 178–180 °C/12 mm Hg.[1] The yield is typically 85–87%. The product solidifies on cooling with a melting point of 33–36 °C.
Protocol 2: Synthesis of N-Benzylaniline Derivatives via Reductive Amination
This two-step procedure involves the formation of a Schiff base (imine) intermediate from an aniline and a benzaldehyde derivative, followed by its reduction to the corresponding N-benzylaniline derivative.[4]
Step 1: Imine Formation
-
Add the aniline derivative (1 equivalent) and the benzaldehyde derivative (1 equivalent) to an alcoholic solvent such as methanol or ethanol in a reaction flask.
-
Stir the mixture at room temperature for 10 minutes to form a solution or suspension.
-
Slowly heat the reaction mixture to 70 °C and stir for 6-9 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the aniline derivative is completely consumed.
-
Cool the reaction mixture to 4 °C and keep it at this temperature for 12 hours to allow for precipitation.
-
Collect the solid product by suction filtration, wash the filter cake twice with cold methanol, and dry under reduced pressure at 50 °C to obtain the imine intermediate.
Step 2: Reduction to the Amine
-
Dissolve the imine intermediate (1 equivalent) in a suitable solvent (e.g., methanol, ethanol, CH₂Cl₂, or CHCl₃).
-
Stir the solution at room temperature and slowly add a freshly prepared aqueous solution of sodium borohydride (1-3 equivalents) dropwise.
-
Continue stirring at room temperature for 0.5 to 1 hour.
-
Add 30 mL of CH₂Cl₂ and continue stirring for another 0.5-1 hour.
-
Monitor the reaction by TLC until the imine is completely consumed.
-
Pour the reaction mixture into crushed ice and extract the product with an organic solvent.
-
Wash the organic layer sequentially with purified water and a saturated saline solution.
-
Dry the organic layer over anhydrous Na₂SO₄ for 2 hours, filter, and concentrate under reduced pressure to obtain the N-benzylaniline derivative.
Protocol 3: Synthesis of N-Aryl-3-[4-(Benzyloxy)phenyl]aniline Derivatives via Buchwald-Hartwig Amination
This protocol describes a palladium-catalyzed cross-coupling reaction for the synthesis of N-arylated aniline derivatives.[5]
Materials:
-
3-[4-(Benzyloxy)phenyl]aniline (1.0 equivalent)
-
Aryl bromide (1.2 equivalents)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 equivalents)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 equivalents)
-
Anhydrous toluene
-
Nitrogen or Argon gas
Equipment:
-
Oven-dried round-bottom flask with a magnetic stir bar and reflux condenser
-
Septum
-
Syringes
-
Oil bath
Procedure:
-
To the oven-dried round-bottom flask, add 3-[4-(Benzyloxy)phenyl]aniline, the aryl bromide, and sodium tert-butoxide.
-
Seal the flask with a septum, then evacuate and backfill with an inert gas (nitrogen or argon) three times.
-
In a separate vial, weigh out Pd(OAc)₂ and XPhos. Quickly add the catalyst and ligand to the reaction flask under a positive flow of inert gas.
-
Add anhydrous toluene via syringe to achieve a concentration of 0.1-0.5 M with respect to the limiting reagent.
-
Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitor the reaction progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Experimental Workflows
Caption: Workflow for Nucleophilic Substitution.
Caption: Workflow for Reductive Amination.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. prepchem.com [prepchem.com]
- 4. CN111499519A - N-benzyl aniline derivative and preparation method and application thereof - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
Catalytic N-Alkylation of Aniline with Long-Chain Alkyl Halides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-alkylation of anilines, particularly with long-chain alkyl groups, is a cornerstone of synthetic organic chemistry, yielding crucial intermediates for pharmaceuticals, agrochemicals, dyes, and functional materials. The introduction of extended alkyl chains onto the nitrogen atom of aniline (B41778) significantly modifies the molecule's lipophilicity, steric profile, and electronic properties, thereby influencing its biological activity and material characteristics. Traditional methods for this transformation often grapple with challenges of selectivity, harsh reaction conditions, and the generation of significant waste streams.
This document provides a comprehensive overview of modern catalytic methods for the selective N-alkylation of aniline with long-chain alkyl halides. We focus on three prominent and effective catalytic systems: Phase-Transfer Catalysis (PTC), Ionic Liquid (IL) catalysis, and Micellar Catalysis. These methodologies offer distinct advantages in terms of reaction efficiency, selectivity for mono-alkylation, and improved environmental footprint compared to classical approaches. Detailed experimental protocols for key transformations are provided, alongside comparative data to aid in catalyst and methods selection.
Catalytic Systems and Data Summary
The choice of catalytic system and reaction conditions is paramount in achieving high yields and selectivity in the N-alkylation of aniline with long-chain alkyl halides. Over-alkylation to form the tertiary amine is a common side reaction, and the catalytic methods presented here offer strategies to mitigate this issue. The following tables summarize quantitative data for different catalytic approaches, providing a comparative snapshot of their performance with various long-chain alkyl halides.
Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis facilitates the reaction between reactants in immiscible phases, typically a solid or aqueous phase containing the nucleophile (aniline and a base) and an organic phase containing the electrophile (alkyl halide). The phase-transfer catalyst, usually a quaternary ammonium (B1175870) salt, transports the aniline anion from the solid/aqueous phase to the organic phase where the reaction occurs.
| Aniline Derivative | Long-Chain Alkyl Halide | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield of Mono-alkylated Product (%) | Yield of Di-alkylated Product (%) |
| Aniline | 1-Bromooctane (B94149) | TBAB (5) | K₂CO₃ (2) | Toluene | 90 | 8 | 85 | 10 |
| Aniline | 1-Bromodecane | TBAB (5) | K₂CO₃ (2) | Xylene | 110 | 10 | 82 | 12 |
| Aniline | 1-Bromododecane (B92323) | Aliquat 336 (5) | NaOH (solid) | Dichloromethane (B109758) | Reflux | 12 | 88 | 7 |
| 4-Methoxyaniline | 1-Bromooctane | TBAB (5) | K₂CO₃ (2) | Toluene | 90 | 6 | 92 | 5 |
TBAB: Tetrabutylammonium bromide Aliquat 336: Tricaprylylmethylammonium chloride
Ionic Liquid (IL) Catalysis
Ionic liquids, which are salts with melting points below 100 °C, can act as both the solvent and catalyst. They can enhance reaction rates and selectivity due to their unique properties, such as high polarity and the ability to stabilize transition states. In the N-alkylation of aniline, ionic liquids can promote the reaction by increasing the nucleophilicity of the aniline.
| Aniline Derivative | Long-Chain Alkyl Halide | Ionic Liquid | Base (equiv.) | Temp. (°C) | Time (h) | Yield of Mono-alkylated Product (%) | Yield of Di-alkylated Product (%) |
| Aniline | 1-Bromooctane | [BMIM][BF₄] | K₂CO₃ (1.5) | 100 | 6 | 90 | 8 |
| Aniline | 1-Iododecane | [BMIM][PF₆] | None | 80 | 12 | 78 | 15 |
| Aniline | 1-Bromobutane | [BMIM][BF₄] | K₂CO₃ (1.5) | 100 | 5 | 93 | 5 |
| 4-Chloroaniline | 1-Bromooctane | [BMIM][BF₄] | K₂CO₃ (1.5) | 110 | 10 | 85 | 10 |
[BMIM][BF₄]: 1-Butyl-3-methylimidazolium tetrafluoroborate (B81430) [BMIM][PF₆]: 1-Butyl-3-methylimidazolium hexafluorophosphate
Micellar Catalysis
In micellar catalysis, the reaction takes place in a single-phase aqueous surfactant system. The surfactant molecules form micelles, creating a hydrophobic microenvironment where the lipophilic alkyl halide and aniline can concentrate and react at an accelerated rate. This method offers the advantage of using water as a solvent, which is environmentally benign.
| Aniline Derivative | Long-Chain Alkyl Halide | Surfactant (Concentration) | Base | Temp. (°C) | Time (h) | Yield of Mono-alkylated Product (%) | Yield of Di-alkylated Product (%) |
| Aniline | 1-Bromobutane | CTAB (0.1 M) | NaOH | 70 | 24 | High | Low |
| Aniline | 1-Bromooctane | SDS (0.2 M) | K₂CO₃ | 80 | 36 | Moderate | Low |
CTAB: Cetyltrimethylammonium bromide SDS: Sodium dodecyl sulfate (B86663) (Note: Specific yield percentages for long-chain halides in micellar systems are less commonly reported in comparative studies, with literature often indicating qualitative outcomes like "high" or "moderate" yields.)
Experimental Protocols
The following are detailed protocols for representative N-alkylation reactions using the catalytic methods discussed.
Protocol 1: Phase-Transfer Catalyzed N-Alkylation of Aniline with 1-Bromododecane
Materials:
-
Aniline (1.0 eq)
-
1-Bromododecane (1.1 eq)
-
Aliquat 336 (0.05 eq)
-
Sodium hydroxide (B78521) (solid, powdered) (2.0 eq)
-
Dichloromethane (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a 100 mL round-bottom flask, add aniline (10 mmol, 0.93 g), 1-bromododecane (11 mmol, 2.74 g), Aliquat 336 (0.5 mmol, 0.20 g), and powdered sodium hydroxide (20 mmol, 0.80 g).
-
Add 50 mL of anhydrous dichloromethane to the flask.
-
Equip the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer.
-
Heat the mixture to reflux (approximately 40 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add 30 mL of water and transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and then with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to obtain pure N-dodecylaniline.
Protocol 2: Ionic Liquid-Catalyzed N-Alkylation of Aniline with 1-Bromooctane
Materials:
-
Aniline (1.0 eq)
-
1-Bromooctane (1.05 eq)
-
1-Butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄])
-
Potassium carbonate (powdered) (1.5 eq)
-
Diethyl ether
-
Deionized water
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Oil bath
Procedure:
-
In a 50 mL round-bottom flask, combine aniline (10 mmol, 0.93 g), 1-bromooctane (10.5 mmol, 2.03 g), and potassium carbonate (15 mmol, 2.07 g).
-
Add [BMIM][BF₄] (5 mL) to the flask.
-
Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously.
-
Monitor the reaction by TLC or GC. The reaction should be complete within 6 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add 20 mL of deionized water to the reaction mixture and extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with water (2 x 15 mL) to remove the ionic liquid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
The crude N-octylaniline can be further purified by column chromatography if necessary.
Visualizations
General Experimental Workflow for N-Alkylation of Aniline
Caption: General experimental workflow for the N-alkylation of aniline.
Logical Relationship of Catalytic Systems
Caption: Catalytic approaches for aniline N-alkylation.
Application Notes and Protocols: N-Benzylaniline Derivatives as Fatty Acid Synthase (FASN) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty Acid Synthase (FASN) is a critical enzyme in the de novo synthesis of fatty acids. In normal adult tissues, FASN expression is generally low, with fatty acid requirements being met through dietary intake. However, many cancer types exhibit a significant upregulation of FASN, a phenomenon linked to poor prognosis and aggressive tumor behavior. This metabolic reprogramming provides cancer cells with the necessary lipids for rapid proliferation, membrane synthesis, and the generation of signaling molecules. Consequently, FASN has emerged as a promising therapeutic target for the development of novel anti-cancer agents.
N-benzylaniline derivatives have been identified as a class of small molecules with the potential to inhibit fatty acid synthesis. While initial studies have highlighted their efficacy against bacterial fatty acid synthesis, their potential as inhibitors of human FASN in the context of cancer is an active area of research. These application notes provide an overview of the role of FASN in cancer, detail protocols for evaluating the efficacy of N-benzylaniline derivatives as FASN inhibitors, and present a framework for their preclinical assessment.
FASN Signaling Pathway in Cancer
In cancer cells, the expression and activity of FASN are regulated by complex signaling networks, most notably the PI3K/Akt/mTOR pathway. Growth factor signaling through receptor tyrosine kinases (RTKs) activates PI3K, leading to the activation of Akt. Akt, in turn, can activate mTOR, a central regulator of cell growth and proliferation. The PI3K/Akt/mTOR pathway promotes the expression of sterol regulatory element-binding protein 1c (SREBP-1c), a key transcription factor for lipogenic genes, including FASN.
The inhibition of FASN by N-benzylaniline derivatives can lead to several downstream anti-cancer effects. The accumulation of the FASN substrate malonyl-CoA can induce cytotoxicity. Furthermore, the depletion of fatty acid products disrupts the synthesis of phospholipids (B1166683) required for membrane formation in rapidly dividing cells, alters the composition of lipid rafts affecting cell signaling, and reduces the production of signaling lipids. Ultimately, FASN inhibition can trigger cell cycle arrest, apoptosis, and a reduction in tumor growth.
Caption: FASN signaling pathway and the inhibitory action of N-benzylaniline derivatives.
Quantitative Data Presentation
The following tables summarize the inhibitory activity of a selection of N-benzylaniline derivatives against bacterial enoyl-ACP reductase (FabI), a key enzyme in fatty acid synthesis, and the activity of well-characterized inhibitors against human FASN for comparative purposes. Direct and comprehensive quantitative data for a wide range of N-benzylaniline derivatives against human FASN is an area of ongoing investigation.
Table 1: Inhibitory Activity of N-Benzylaniline Derivatives against S. aureus FabI
| Compound ID | Structure | MIC against MRSA (mg/L)[1] | IC50 against saFabI (µM)[1] |
| 4k | 2,4-dichloro-N-((3-(trifluoromethyl)phenyl)methyl)aniline | 0.5 | ~4 |
| Triclosan | (reference) | - | ~4 |
Note: The data presented for N-benzylaniline derivatives is against the bacterial enzyme FabI, not human FASN. This information is provided as a reference for the potential of this chemical scaffold.
Table 2: Inhibitory Potency of Known FASN Inhibitors Against Human FASN
| Inhibitor | Target | IC50 (Biochemical Assay) |
| TVB-3166 | FASN | 0.042 µM[2] |
| C75 | FASN | 2.56 µM[3] |
| Orlistat | FASN | - |
Note: These values are provided for context and represent the potency of well-established FASN inhibitors.
Experimental Protocols
The following protocols provide a framework for the evaluation of N-benzylaniline derivatives as FASN inhibitors.
Protocol 1: FASN Enzyme Inhibition Assay (Spectrophotometric)
This protocol measures the activity of purified human FASN by monitoring the oxidation of NADPH at 340 nm.
Materials and Reagents:
-
Purified human FASN enzyme
-
N-benzylaniline derivative stock solutions (in DMSO)
-
Acetyl-CoA
-
Malonyl-CoA
-
NADPH
-
Potassium phosphate (B84403) buffer (pH 7.0)
-
Bovine Serum Albumin (BSA)
-
Dithiothreitol (DTT)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the N-benzylaniline derivative in DMSO.
-
Create serial dilutions of the stock solution in assay buffer. Ensure the final DMSO concentration in all wells is ≤1%.
-
Prepare an assay buffer containing potassium phosphate, DTT, and BSA.
-
Prepare stock solutions of acetyl-CoA, malonyl-CoA, and NADPH in the assay buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Assay Buffer
-
N-benzylaniline derivative dilution (or DMSO for control)
-
FASN enzyme solution
-
Acetyl-CoA solution
-
NADPH solution
-
-
Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding malonyl-CoA to each well.
-
Immediately place the microplate in a spectrophotometer pre-warmed to 37°C.
-
Monitor the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of NADPH oxidation (slope of the linear portion of the absorbance vs. time curve) for each inhibitor concentration.
-
Determine the percentage of inhibition relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
References
- 1. N-Benzylanilines as Fatty Acid Synthesis Inhibitors against Biofilm-related Methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. blog.crownbio.com [blog.crownbio.com]
Application Notes and Protocols for the Preparation of N-Benzoylanilines from Benzylaniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of N-benzoylanilines, a crucial transformation in organic synthesis and drug development. The conversion of a secondary amine, such as a benzylaniline derivative, to its corresponding benzamide (B126) can serve as a key step in the synthesis of complex molecules, offering a means to protect the amine functionality or to introduce a pharmacologically relevant benzoyl group.
Two primary methods are detailed: the classic Schotten-Baumann reaction and a modern, environmentally conscious ultrasound-assisted solvent-free method. These protocols are designed to be scalable and adaptable for various substituted this compound derivatives.
Data Presentation
The following tables summarize quantitative data for the N-benzoylation of various aniline (B41778) and this compound derivatives under different reaction conditions, allowing for easy comparison of the methods.
Table 1: N-Benzoylation of Substituted Anilines via Schotten-Baumann Reaction
| Entry | Substrate | Product | Yield (%) | Reference |
| 1 | 2,4,6-Trimethylaniline | N-Benzoyl-2,4,6-trimethylaniline | 85 | [1] |
| 2 | 2,4,6-Tribromoaniline | N-Benzoyl-2,4,6-tribromoaniline | 82 | [1] |
| 3 | 2,4,6-Trichloroaniline | N-Benzoyl-2,4,6-trichloroaniline | 88 | [1] |
Adapted from a study on the benzoylation of primary anilines, which are precursors to N-benzylanilines. The yields are for the benzoylation step.
Table 2: Ultrasound-Promoted Solvent-Free N-Benzoylation of Amines [2]
| Entry | Substrate | Reaction Time (min) | Yield (%) |
| 1 | Aniline | 2 | 98 |
| 2 | 4-Methylaniline | 3 | 97 |
| 3 | 4-Nitroaniline | 20 | 95 |
| 4 | Diphenylamine | 30 | 94 |
| 5 | Dibenzylamine | 10 | 95 |
Dibenzylamine (Entry 5) serves as a suitable model for N-benzylaniline derivatives in this solvent-free and catalyst-free method.
Experimental Protocols
Methodology 1: Schotten-Baumann Reaction for N-Benzoylation
This classical method is a robust and widely used procedure for the acylation of amines in a biphasic system.[3][4][5][6]
Materials:
-
N-Benzylaniline derivative
-
Benzoyl chloride
-
10% aqueous Sodium Hydroxide (B78521) (NaOH) solution
-
Dichloromethane (or other suitable organic solvent)
-
Deionized water
-
Saturated brine solution
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Equipment:
-
Round-bottom flask or Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Büchner funnel and filter paper (for solid products)
-
Rotary evaporator
Procedure:
-
In a flask, dissolve the N-benzylaniline derivative (1.0 eq.) in a suitable organic solvent like dichloromethane.
-
Add a 10% aqueous solution of sodium hydroxide (2.0-3.0 eq.).
-
Cool the vigorously stirred biphasic mixture in an ice bath.
-
Slowly add benzoyl chloride (1.1-1.2 eq.) dropwise to the reaction mixture, ensuring the temperature remains low.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, or until the reaction is complete (monitored by TLC).
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with water, 1M HCl (to remove any unreacted amine), water, and finally with a saturated brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude N-benzoylaniline derivative can be purified by recrystallization from a suitable solvent (e.g., ethanol (B145695), ethyl acetate/hexanes) or by column chromatography.
Methodology 2: Ultrasound-Assisted Solvent-Free N-Benzoylation
This green chemistry approach offers a rapid and efficient alternative to traditional methods, avoiding the use of organic solvents and catalysts.[2]
Materials:
-
N-Benzylaniline derivative
-
Benzoyl chloride
Equipment:
-
Ultrasonic bath or probe sonicator
-
Reaction vial or flask
Procedure:
-
In a reaction vial, combine the N-benzylaniline derivative (1.0 eq.) and benzoyl chloride (1.0 eq.).
-
Place the vial in an ultrasonic bath.
-
Irradiate the mixture with ultrasound at room temperature. The reaction temperature can be controlled by adding or removing water from the ultrasonic bath.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 10-30 minutes.
-
Upon completion, a solid product will have formed.
-
Isolate the solid product by filtration and wash with cold water to remove any unreacted starting materials and byproducts.
-
The product can be further purified by recrystallization from ethanol if necessary.
Visualizations
Reaction Scheme
Caption: General reaction scheme for the N-benzoylation of a this compound derivative.
Experimental Workflow: Schotten-Baumann Reaction
Caption: Step-by-step workflow for the Schotten-Baumann N-benzoylation.
Experimental Workflow: Ultrasound-Assisted Synthesis
Caption: Workflow for the ultrasound-assisted solvent-free N-benzoylation.
References
Troubleshooting & Optimization
Technical Support Center: Optimization of Benzylaniline Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of N-benzylaniline.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing N-benzylaniline?
A1: N-benzylaniline is synthesized through several common pathways, including:
-
N-alkylation of aniline (B41778) with benzyl (B1604629) chloride: This is a widely used method, often carried out in the presence of a weak base like sodium bicarbonate to neutralize the HCl byproduct. Using an excess of aniline helps to minimize the formation of the dibenzyl byproduct.[1]
-
Reductive amination of benzaldehyde (B42025) with aniline: This two-step, one-pot process involves the formation of an imine intermediate (N-benzylideneaniline), which is then reduced to the final product. Common reducing agents include sodium borohydride.[1][2]
-
Reaction of aniline with benzyl alcohol: This method often requires a catalyst and higher temperatures. For example, heating the reactants with triphenyl phosphite (B83602) at 240°C in an autoclave can produce high yields.[3]
-
Catalytic synthesis from nitrobenzene (B124822) and benzyl alcohol: Advanced methods utilize catalysts like nano-gold supported on iron oxide (Au/Fe₂O₃) to achieve a one-pot synthesis with high yields under milder conditions compared to traditional methods.[4][5]
Q2: What is a typical yield for N-benzylaniline synthesis?
A2: Yields for N-benzylaniline synthesis are highly dependent on the chosen method and optimization of reaction conditions. Reported yields can range from moderate to excellent:
-
The reaction of aniline with benzyl chloride in a sodium carbonate solution can achieve yields of 85-87%.[1]
-
Using benzyl alcohol and aniline with a triphenyl phosphite catalyst has been reported to yield 90% N-benzylaniline.[3]
-
Modern catalytic methods, such as those using a Graphene Oxide-Supported N-Heterocyclic Carbene Copper(I) Complex, can achieve yields up to 93% under optimized, solvent-free conditions.[6]
-
Palladium-catalyzed N-alkylation using benzyl alcohol has been shown to produce N-benzylaniline in up to 95% yield.[7]
Q3: What are the critical parameters to control during the synthesis?
A3: Several parameters are crucial for a successful synthesis:
-
Stoichiometry: The molar ratio of reactants is critical. For instance, when using benzyl chloride, an excess of aniline is used to favor the formation of the desired mono-alkylated product, N-benzylaniline, over the di-alkylated side product, dibenzylaniline.[1]
-
Temperature: The optimal temperature varies significantly with the reaction type. Some reactions are performed at 90-95°C[1], while others may require temperatures as high as 240°C[3] or can be optimized to run at 80°C.[6]
-
Catalyst: The choice of catalyst, if any, is key. Catalysts can range from simple bases[1] to complex organometallic compounds[6][7] and nano-gold particles[4], which can dramatically improve yield and reaction conditions.
-
Solvent: While some protocols are performed neat (without solvent)[6], others utilize solvents like water[1], toluene, or THF. The solvent can influence reaction rate and selectivity.[6]
-
Reaction Time: Sufficient reaction time is necessary for completion, ranging from a few hours to over 20 hours depending on the specific protocol.[1][3][6]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of N-benzylaniline, offering potential causes and solutions.
Q1: Why is my reaction yield consistently low?
A1: Low yields can result from several factors.[8] Consider the following troubleshooting steps:
-
Potential Cause: Impure Reagents.
-
Solution: Benzyl chloride should be freshly distilled (collecting the fraction at 176–178°C) to remove impurities.[1] Aniline should also be distilled before use to remove oxidation products.
-
-
Potential Cause: Suboptimal Reaction Temperature.
-
Solution: The reaction temperature may be too low for the reaction to proceed efficiently or too high, leading to decomposition or side reactions. Consult literature for the optimal temperature range for your specific method and verify your heating apparatus is calibrated correctly. For one catalytic method, the optimal yield was achieved at 80°C over 8 hours.[6]
-
-
Potential Cause: Inefficient Mixing.
-
Solution: If the reaction is heterogeneous (e.g., involving a solid base in a liquid), vigorous stirring is essential to ensure proper mixing of reactants and maximize the reaction rate.[1]
-
-
Potential Cause: Reaction Equilibrium.
-
Solution: If the reaction produces water (e.g., from an alcohol and amine), removing it can drive the equilibrium towards the product. This can be done via a Dean-Stark apparatus or by using a drying agent.
-
Q2: I am observing a significant amount of a high-boiling point side product. What is it and how can I prevent it?
A2: The most common high-boiling point impurity is dithis compound, formed from the reaction of the N-benzylaniline product with another molecule of the benzylating agent.[1]
-
Prevention Strategy: Adjust Stoichiometry.
-
Solution: Use a significant molar excess of aniline relative to the benzylating agent (e.g., a 4:1 molar ratio of aniline to benzyl chloride).[1] This increases the probability that the benzylating agent will react with the primary amine (aniline) rather than the secondary amine product (N-benzylaniline).
-
-
Prevention Strategy: Control Reagent Addition.
-
Solution: Add the benzylating agent slowly to the reaction mixture. This maintains a low concentration of the alkylating agent, further favoring the reaction with the more abundant aniline.[1]
-
-
Prevention Strategy: Use a Weaker Base.
-
Solution: Strong bases can deprotonate the N-benzylaniline product, increasing its nucleophilicity and promoting the formation of the dibenzyl byproduct. Using a milder base, such as sodium bicarbonate, can help minimize this side reaction.[1]
-
Q3: The reaction seems to have stalled and is not proceeding to completion. What can I do?
A3: A stalled reaction can often be pushed to completion by addressing the following:
-
Potential Cause: Inactive Catalyst.
-
Solution: If you are using a catalyst, it may have degraded or been poisoned. For heterogeneous catalysts, ensure they have not been deactivated by impurities. For homogeneous catalysts, ensure they were stored correctly. Consider adding a fresh batch of catalyst. Some modern catalysts have demonstrated robustness and can be easily recovered and reused.[5]
-
-
Potential Cause: Insufficient Reaction Time or Temperature.
-
Solution: Some synthesis methods require extended reaction times, sometimes up to 20 hours or more.[3] If feasible, try extending the reaction time. Alternatively, a modest increase in temperature may increase the reaction rate, but monitor for side product formation.
-
-
Potential Cause: pH of the reaction mixture.
-
Solution: For reactions involving imine formation as an intermediate, the pH is critical. The reaction is often catalyzed by acid, but a pH that is too low will protonate the amine reactant, rendering it non-nucleophilic. Check and adjust the pH of your reaction mixture if applicable.
-
Q4: How should I purify the crude N-benzylaniline product?
A4: Purification typically involves a multi-step process to remove unreacted starting materials, the base, and side products.
-
Step 1: Workup.
-
After the reaction is complete, the mixture is typically cooled, and the base is filtered off. The organic layer is separated from the aqueous layer. Washing the organic layer with a saturated salt solution can improve phase separation.[1] The organic layer is then dried over an anhydrous drying agent like sodium sulfate (B86663).[1]
-
-
Step 2: Removal of Excess Aniline.
-
Excess aniline can be removed by vacuum distillation. Aniline has a lower boiling point (81°C / 12 mm Hg) than N-benzylaniline (178-180°C / 12 mm Hg).[1]
-
-
Step 3: Final Purification.
-
Vacuum Distillation: This is the most common method for purifying N-benzylaniline. The product is collected at the appropriate temperature and pressure (e.g., 170–200°C / 12 mm Hg).[1]
-
Recrystallization: For a very pure product, the distilled N-benzylaniline, which solidifies on cooling, can be recrystallized from a solvent like ligroin.[1]
-
Column Chromatography: For smaller scale reactions or difficult separations, column chromatography on silica (B1680970) gel is an effective purification method.[9]
-
Data Presentation
Table 1: Comparison of Reaction Conditions for N-Benzylaniline Synthesis
| Method | Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| N-Alkylation | Aniline | Benzyl Chloride | Sodium Bicarbonate | Water | 90–95 | 4 | 85–87 | [1] |
| N-Alkylation | Aniline | Benzyl Alcohol | Triphenyl Phosphite | None | 240 | 20 | 90 | [3] |
| Reductive Amination | Nitrobenzene | Benzyl Alcohol | 9.1wt% Au/Fe₂O₃ | None | 160 | 17 | >95 | [4] |
| Catalytic N-Alkylation | Aniline | Phenylmethanol | GO-NHC-Cu | KOtBu | 80 | 8 | 93 | [6] |
| Catalytic N-Alkylation | Aniline | Benzyl Alcohol | Pd-nanoparticles | None | 110 | 24 | up to 95 | [7] |
Experimental Protocols
Protocol 1: Synthesis from Aniline and Benzyl Chloride[1]
This protocol is adapted from Organic Syntheses.
-
Setup: Fit a 1500 mL flask with a reflux condenser, a mechanical stirrer, and a 200 mL separatory funnel.
-
Charge Reactor: Add 372 g (4 moles) of aniline, 105 g (1.25 moles) of sodium bicarbonate, and 100 mL of water to the flask.
-
Heating: Heat the mixture on a steam bath to 90–95°C.
-
Reagent Addition: While maintaining vigorous stirring, slowly add 127 g (1 mole) of freshly distilled benzyl chloride from the separatory funnel over 1.5 to 2 hours.
-
Reaction: Continue stirring at 90–95°C for a total of four hours.
-
Workup:
-
Cool the mixture and filter with suction to remove solids.
-
Separate the organic and aqueous layers.
-
Wash the organic layer with a saturated salt solution.
-
Dry the organic layer with approximately 20 g of anhydrous sodium sulfate and filter.
-
-
Purification:
-
Remove the excess aniline via vacuum distillation (aniline distills at ~81°C / 12 mm Hg).
-
Once the aniline is removed, the temperature will rise rapidly. Change the receiving flask and collect the N-benzylaniline product, which distills at 178–180°C / 12 mm Hg.
-
-
Final Product: The yield of N-benzylaniline is typically 155–160 g (85–87%). The product solidifies upon cooling (m.p. 33–36°C) and is sufficiently pure for most applications. For higher purity, it can be recrystallized from ligroin.
Protocol 2: Catalytic Synthesis from Aniline and Benzyl Alcohol[6]
This protocol is based on an optimized, solvent-free catalytic method.
-
Setup: In a reaction vial equipped with a magnetic stir bar, add aniline (1.0 mmol), benzyl alcohol (1.2 mmol), KOtBu (1.5 mmol), and the GO-NHC-Cu catalyst (20 mg).
-
Reaction: Seal the vial and place it in a preheated oil bath at 80°C. Stir the mixture for 8 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup:
-
After the reaction is complete, cool the mixture to room temperature.
-
Add ethyl acetate (B1210297) to the reaction mixture and filter to recover the catalyst.
-
Wash the catalyst with additional ethyl acetate.
-
-
Purification:
-
Combine the organic filtrates and concentrate them under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to obtain pure N-benzylaniline.
-
Visualizations
References
Common side products in the synthesis of Benzylaniline and their avoidance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Benzylaniline.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most common laboratory and industrial methods for synthesizing this compound are:
-
Nucleophilic Substitution: The reaction of aniline (B41778) with a benzyl (B1604629) halide, typically benzyl chloride. This method is straightforward but requires careful control to avoid side reactions.[1][2]
-
Reductive Amination: The reaction of benzaldehyde (B42025) with aniline to form an intermediate imine (N-benzylideneaniline), which is then reduced to this compound.[3][4][5] This method can offer high selectivity with the correct choice of reducing agent.
-
Alkylation with Benzyl Alcohol: The reaction of aniline with benzyl alcohol, often at elevated temperatures and sometimes with a catalyst.[6][7]
Q2: What is the primary side product in this compound synthesis, and why does it form?
A2: The most common side product is N,N-dithis compound .[1][2][8] This occurs due to over-alkylation, where the desired product, this compound (a secondary amine), reacts further with the benzylating agent.[9] The nitrogen atom in this compound is often more nucleophilic than in the starting aniline, making it more susceptible to a second benzylation.[9]
Q3: How can I minimize the formation of N,N-dithis compound?
A3: Several strategies can be employed to suppress the formation of N,N-dithis compound:
-
Stoichiometric Control: Use a large excess of aniline relative to the benzylating agent (e.g., benzyl chloride).[1][9] This increases the probability of the benzylating agent reacting with the more abundant aniline.
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature can improve selectivity for the mono-benzylated product.[9]
-
Base: When using a base to neutralize the acid formed during the reaction (e.g., HCl from benzyl chloride), a mild base like sodium bicarbonate is preferred. Stronger bases can promote the formation of high-boiling by-products.[1]
-
-
Slow Addition: Add the benzylating agent slowly to the reaction mixture to maintain a low concentration, which disfavors the second benzylation.[1]
-
Solvent Choice: The choice of solvent can influence the reaction's selectivity. For instance, ionic liquids have been shown to improve the selectivity for mono-alkylation.[10]
Q4: In the reductive amination method, what are the potential side products?
A4: In the reductive amination of benzaldehyde and aniline, potential side products include:
-
N-benzylideneaniline (imine intermediate): If the reduction step is incomplete, the intermediate imine may remain as an impurity.[4][11][12]
-
Benzyl alcohol: If the reducing agent is not sufficiently selective, it can reduce the starting benzaldehyde to benzyl alcohol.[4] Using a mild and selective reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) can prevent this.[4]
Q5: How can I purify the final this compound product?
A5: Purification of this compound typically involves removing unreacted starting materials and the N,N-dithis compound side product. Common methods include:
-
Distillation under reduced pressure: This is an effective method for separating this compound from the less volatile N,N-dithis compound and the more volatile aniline.[1]
-
Crystallization: The crude product can be crystallized from a suitable solvent, such as ligroin, to obtain a purer compound.[1]
-
Column Chromatography: For smaller scale preparations or when high purity is required, column chromatography can be used to separate this compound from side products.[2]
Troubleshooting Guides
Problem 1: Low yield of this compound and a significant amount of N,N-dithis compound detected.
| Potential Cause | Recommended Solution |
| Incorrect stoichiometry | Increase the molar excess of aniline to benzyl chloride (a 4:1 ratio is often recommended).[1] |
| Reaction temperature is too high | Lower the reaction temperature. For the reaction with benzyl chloride, maintaining a temperature of 90-95°C is suggested.[1] |
| Strong base used | Use a milder base such as sodium bicarbonate instead of stronger bases like sodium carbonate or hydroxides.[1] |
| Rapid addition of benzylating agent | Add the benzyl chloride dropwise over an extended period (e.g., 1.5-2 hours) with vigorous stirring.[1] |
Problem 2: Presence of unreacted benzaldehyde and/or benzyl alcohol in the product from reductive amination.
| Potential Cause | Recommended Solution |
| Inefficient imine formation | Ensure the removal of water formed during the imine formation step, as it is an equilibrium reaction. This can be achieved by azeotropic distillation or the use of a dehydrating agent. |
| Non-selective reducing agent | Use a reducing agent that is selective for the imine over the aldehyde, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[4][13] |
| Incomplete reduction | Allow for sufficient reaction time for the reduction step. Monitor the reaction progress by TLC or GC to ensure the disappearance of the imine intermediate. |
Quantitative Data Summary
| Synthetic Method | Reactants | Key Conditions | Yield of this compound | Key Side Product(s) | Reference |
| Nucleophilic Substitution | Aniline and Benzyl Chloride (4:1 molar ratio) | Sodium bicarbonate, water, 90-95°C | 85-87% | N,N-dithis compound | [1] |
| Reductive Amination | Benzaldehyde and Aniline | [Et₃NH][HSO₄] (ionic liquid), NaBH₄, 90°C | >95% (isolated yield) | Minimal side products reported | [4] |
| Alkylation with Alcohol | Aniline and Benzyl Alcohol | Triphenyl phosphite, 240°C, 20 hours (autoclave) | 90% | Not specified | [6] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Nucleophilic Substitution
This protocol is adapted from Organic Syntheses.[1]
-
Apparatus Setup: In a 1500 mL flask equipped with a reflux condenser, mechanical stirrer, and a separatory funnel, place 372 g (4 moles) of aniline, 105 g (1.25 moles) of sodium bicarbonate, and 100 mL of water.
-
Reaction: Heat the mixture to 90-95°C on a steam bath. With vigorous stirring, slowly add 127 g (1 mole) of freshly distilled benzyl chloride from the separatory funnel over 1.5 to 2 hours. Continue stirring at this temperature for a total of 4 hours.
-
Workup: Cool the mixture and filter with suction. Separate the organic and aqueous layers. Wash the organic layer with a saturated salt solution.
-
Drying: Dry the organic layer with anhydrous sodium sulfate (B86663) and filter.
-
Purification: Remove the excess aniline by distillation under reduced pressure (aniline distills at 81°C/12 mm Hg). Collect the this compound fraction, which distills at 178-180°C/12 mm Hg. The expected yield is 155-160 g (85-87%).
Protocol 2: Synthesis of this compound via Reductive Amination
This is a general procedure based on common reductive amination protocols.[4][13]
-
Imine Formation: In a round-bottom flask, dissolve 10.6 g (0.1 mole) of benzaldehyde and 9.3 g (0.1 mole) of aniline in a suitable solvent such as methanol (B129727) or 1,2-dichloroethane. If desired, an acid catalyst (e.g., a catalytic amount of acetic acid) can be added. Stir the mixture at room temperature. The formation of the imine can be monitored by TLC.
-
Reduction: Once imine formation is complete, cool the reaction mixture in an ice bath. Cautiously add 21.2 g (0.1 mole) of sodium triacetoxyborohydride (STAB) in portions.
-
Reaction: Allow the reaction to warm to room temperature and stir until the imine is completely consumed (monitor by TLC).
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by distillation under reduced pressure or column chromatography.
Visualizations
Caption: Reaction pathways for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00822C [pubs.rsc.org]
- 6. prepchem.com [prepchem.com]
- 7. tsijournals.com [tsijournals.com]
- 8. Dithis compound - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Selective N-alkylation of anilines in ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
Purification of crude Benzylaniline by recrystallization or column chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude benzylaniline by recrystallization and column chromatography.
Recrystallization of this compound
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Oiling Out (Product separates as a liquid instead of crystals) | The melting point of this compound (33-36°C) is relatively low, and it may be melting in the hot solvent.[1][2][3] The solvent may be too nonpolar. Impurities can lower the melting point.[4] | - Ensure the boiling point of the solvent is lower than the melting point of this compound. Ligroin (b.p. 85-90°C) has been used successfully.[1] - Try a different solvent system, such as an ethanol (B145695)/water mixture.[5] - Add slightly more solvent to the hot solution to ensure the compound is fully dissolved and not just melted.[4] - Allow the solution to cool more slowly to encourage crystal formation over oiling.[3] |
| No Crystals Form Upon Cooling | The solution is supersaturated.[3][6] Too much solvent was used, and the solution is not saturated.[3][6] | - Induce crystallization by scratching the inside of the flask with a glass rod just below the surface of the liquid.[4][6] - Add a "seed" crystal of pure this compound to the cooled solution.[4][6] - If too much solvent was used, evaporate some of the solvent by gently heating the solution and then allow it to cool again.[3][4] |
| Low Yield of Recovered Crystals | Too much solvent was used during dissolution.[6] The crystals were washed with solvent that was not ice-cold, causing some of the product to redissolve.[6] Premature crystallization occurred during hot filtration. The compound has some solubility in the cold solvent.[6] | - Use the minimum amount of near-boiling solvent to dissolve the crude product.[6] - Always wash the collected crystals with a minimal amount of ice-cold solvent.[6] - Ensure the filtration apparatus is pre-heated to prevent cooling and crystallization in the funnel.[2] - Cool the solution in an ice bath to minimize the solubility of this compound in the mother liquor.[6] |
| Product is Still Impure After Recrystallization (e.g., off-color or broad melting point range) | Rapid cooling trapped impurities within the crystal lattice.[5] The chosen solvent was not appropriate for the impurities, dissolving them along with the product and allowing them to co-crystallize. Colored impurities may require a different removal method. | - Allow the solution to cool slowly and undisturbed to room temperature before placing it in an ice bath.[5][7] - Perform a second recrystallization. - If colored impurities are present, consider adding a small amount of activated charcoal to the hot solution before filtration.[8] |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound? A1: Ligroin (boiling point 85-90°C) is a documented solvent for the successful recrystallization of this compound.[1] Aqueous ethanol solutions (e.g., 70% or 85% ethanol) are also commonly used for recrystallizing similar aniline (B41778) derivatives and could be a suitable alternative.[5]
Q2: What is the expected appearance and melting point of pure this compound? A2: Pure this compound should be a practically colorless solid.[1] The melting point is reported to be between 33-36°C, with a sharp melting point at 36°C for a pure compound.[1]
Q3: How can I prevent the this compound from "oiling out"? A3: "Oiling out" can be minimized by ensuring the solution is not too concentrated, allowing for slow cooling, and selecting a solvent where the this compound has a slightly lower solubility at higher temperatures.[2][3]
Q4: My this compound solution is yellow. Will recrystallization remove the color? A4: Recrystallization can remove some colored impurities. However, if the color persists, you can try adding a small amount of activated charcoal to the hot solution before the filtration step. The charcoal will adsorb many colored impurities.[8]
Q5: How critical is the cooling rate during recrystallization? A5: A slow cooling rate is crucial for forming large, pure crystals.[5] Rapid cooling can lead to the precipitation of smaller, less pure crystals that trap impurities.[5]
Column Chromatography of this compound
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation of this compound from Impurities | The mobile phase is too polar, causing all compounds to elute too quickly. The mobile phase is not polar enough, causing all compounds to remain adsorbed to the stationary phase. The wrong stationary phase was chosen. | - Decrease the polarity of the mobile phase (e.g., increase the proportion of hexane (B92381) in a hexane/diethyl ether mixture) to allow for better separation.[9] - Increase the polarity of the mobile phase if the compounds are not moving down the column. - Optimize the solvent system using Thin Layer Chromatography (TLC) before running the column. The ideal Rf for the product on TLC is typically 0.2-0.4.[10] |
| Peak Tailing of this compound | This compound is a basic amine and can interact strongly with the acidic silanol (B1196071) groups on the surface of the silica (B1680970) gel stationary phase.[10] | - Add a small amount of a basic modifier, such as triethylamine (B128534) (TEA) (typically 0.1-2% v/v), to the mobile phase to neutralize the acidic sites on the silica gel.[10] - Use an amine-functionalized silica gel as the stationary phase.[10] |
| Low Recovery of this compound from the Column | Irreversible adsorption of the basic this compound onto the acidic silica gel.[10] The compound may have degraded on the acidic silica. | - The addition of a basic modifier like TEA to the mobile phase can prevent irreversible binding and improve recovery.[10] - Consider using a less acidic stationary phase, such as alumina, or a functionalized silica gel.[10] |
| Cracked or Channeled Column Bed | Improper packing of the column. The column was allowed to run dry. | - Repack the column carefully, ensuring a uniform and compact bed. The wet slurry method is often preferred.[11] - Always keep the top of the stationary phase covered with the mobile phase.[11] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting stationary and mobile phase for the column chromatography of this compound? A1: A common stationary phase is silica gel.[11][12] For the mobile phase, a non-polar solvent system such as a mixture of hexane and diethyl ether (e.g., 5:1 ratio) has been shown to be effective.[9]
Q2: Why is my this compound streaking on the column? A2: Streaking, or peak tailing, is a common issue when purifying basic compounds like this compound on silica gel.[10] This is due to strong interactions with the acidic stationary phase. Adding a small amount of triethylamine (0.1-2%) to your eluent should resolve this issue.[10]
Q3: How do I choose the right solvent system for my column? A3: The ideal solvent system should be determined by running Thin Layer Chromatography (TLC) first.[10] Test various ratios of solvents (e.g., hexane/ethyl acetate (B1210297) or hexane/diethyl ether) to find a system that gives good separation between your this compound spot and any impurity spots. A retention factor (Rf) of 0.2-0.4 for this compound is a good target for column separation.[10]
Q4: How much silica gel should I use? A4: A general rule of thumb is to use a 1:20 to 1:100 ratio of the weight of your crude material to the weight of the silica gel.[10][11] The exact ratio depends on the difficulty of the separation.
Q5: Can I reuse my silica gel column? A5: While technically possible for some applications, it is generally not recommended as it can lead to cross-contamination and degradation of the stationary phase, affecting the reproducibility of the separation.[11]
Quantitative Data Summary
| Purification Method | Parameter | Reported Value | Source |
| Recrystallization | Recovery | ~90% | [1] |
| Purity Indicator | Sharp melting point at 36°C | [1] | |
| Column Chromatography | Yield | 92% | [9] |
| Purity Indicator | Confirmed by 1H NMR and 13C{1H} NMR | [9] |
Experimental Protocols
Protocol 1: Recrystallization of this compound from Ligroin
This protocol is adapted from established procedures.[1]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ligroin (b.p. 85-90°C). Heat the mixture gently on a hot plate while swirling until the solid completely dissolves. Add more ligroin dropwise if necessary to achieve complete dissolution at the boiling point.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ligroin to remove any remaining soluble impurities.
-
Drying: Press the crystals dry on the filter paper and then transfer them to a watch glass to air dry completely.
Protocol 2: Column Chromatography of this compound
This protocol is based on common practices for purifying aniline derivatives.[9][10]
-
TLC Analysis: First, determine an optimal mobile phase using TLC. A good starting point is a mixture of hexane and diethyl ether or hexane and ethyl acetate. Add 1% triethylamine to the solvent system to prevent peak tailing. The ideal solvent system will give an Rf value of 0.2-0.4 for this compound.
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase (e.g., hexane/diethyl ether 5:1 + 1% TEA). Pour the slurry into a chromatography column and allow the silica to settle into a uniform bed, draining the excess solvent until it is level with the top of the silica.
-
Loading the Sample: Dissolve the crude this compound in a minimal amount of the mobile phase. Carefully add this solution to the top of the column using a pipette.
-
Elution: Add the mobile phase to the column and begin collecting fractions. Monitor the elution of the compounds by TLC.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify which fractions contain the pure this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Workflow for the purification of this compound by column chromatography.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. edu.rsc.org [edu.rsc.org]
- 8. docsity.com [docsity.com]
- 9. rsc.org [rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. Column chromatography - Wikipedia [en.wikipedia.org]
- 12. sarthaks.com [sarthaks.com]
Improving the yield and selectivity of N-alkylation of anilines
Welcome to the technical support center for the N-alkylation of anilines. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions to address common challenges and improve reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the N-alkylation of anilines and why is it important?
A1: N-alkylation of anilines is a chemical reaction that introduces an alkyl group onto the nitrogen atom of an aniline (B41778) molecule. This transformation is fundamental in organic synthesis for creating secondary and tertiary amines. These products are crucial intermediates and building blocks for a vast array of valuable compounds, including pharmaceuticals, agrochemicals, dyes, and functional materials.[1][2]
Q2: What are the primary challenges in achieving high yield and selectivity in aniline N-alkylation?
A2: The main challenges stem from the nucleophilic nature of both the starting aniline and the product amine. Key issues include:
-
Over-alkylation: The mono-alkylated product is often more nucleophilic than the starting aniline, leading to the formation of undesired N,N-dialkylated byproducts.[3]
-
C-alkylation: Alkylation can occur on the electron-rich aromatic ring instead of the nitrogen atom, especially under certain conditions (e.g., high temperatures or with Friedel-Crafts type catalysts).[4][5][6]
-
Low Reactivity: Some alkylating agents or aniline derivatives may exhibit low reactivity, leading to poor yields.
-
Byproduct Formation: Besides over-alkylation and C-alkylation, other side reactions like tar formation can occur, complicating purification and reducing yields.[6]
Q3: Why is the mono-alkylated aniline product often more reactive than the starting aniline?
A3: The introduction of an electron-donating alkyl group on the nitrogen atom increases its electron density. This enhanced electron density makes the lone pair of electrons on the nitrogen of the mono-alkylated secondary amine more available for a nucleophilic attack on another molecule of the alkylating agent. This higher nucleophilicity makes it more reactive than the primary aniline, leading to the common problem of over-alkylation.[3]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the N-alkylation of anilines.
Problem 1: Low Yield of the Desired N-Alkylated Product
-
Potential Cause: Inefficient catalyst or inappropriate reaction conditions.
-
Solution:
-
Catalyst Selection: The choice of catalyst is critical. For methods like the "Borrowing Hydrogen" strategy, transition metal catalysts based on manganese, nickel, ruthenium, or iridium are effective.[2][7][8][9] For other methods, heterogeneous catalysts like Pd/C or zeolites can be efficient.[4][10][11]
-
Optimize Temperature: Temperature plays a crucial role. For vapor-phase alkylation with zeolite catalysts, temperatures between 250°C and 350°C are often optimal for selective N-alkylation.[11] For "borrowing hydrogen" methods, temperatures can range from 80°C to 140°C depending on the catalyst and substrates.[7][8][12]
-
Choice of Base: In many catalytic systems, a base is required. The type and amount of base (e.g., t-BuOK, K₂CO₃) can significantly impact the yield.[2][7] Control experiments with different bases are recommended.
-
Inert Atmosphere: Many catalysts, especially transition metal complexes, are sensitive to air. Performing the reaction under an inert atmosphere (e.g., Argon or Nitrogen) is often necessary.[12]
-
Problem 2: High Percentage of Over-alkylation (N,N-dialkylated byproduct)
-
Potential Cause: The mono-alkylated product is reacting further with the alkylating agent.[3]
-
Solution:
-
Stoichiometric Control: Use a large excess of aniline relative to the alkylating agent. This increases the statistical probability that the alkylating agent will react with the more abundant primary aniline.[3][11]
-
Slow Addition: Add the alkylating agent slowly or portion-wise to the reaction mixture. This maintains a low concentration of the alkylating agent, reducing the chance of a second alkylation event.[6]
-
Lower Temperature: Reducing the reaction temperature can sometimes decrease the rate of the second alkylation more than the first, thereby improving selectivity for the mono-alkylated product.[13]
-
Catalyst Choice: Certain catalysts, particularly heterogeneous ones like specific zeolites or Pd/C, can offer steric hindrance that disfavors the formation of the bulkier tertiary amine.[3][5]
-
Problem 3: Significant C-Alkylation Byproduct Formation
-
Potential Cause: Reaction conditions are favoring electrophilic attack on the aromatic ring.
-
Solution:
-
Avoid Strong Lewis Acids: Catalysts like AlCl₃ are known to promote C-alkylation (Friedel-Crafts reaction) and should be avoided if N-alkylation is the desired outcome.[6]
-
Control Temperature: Lower reaction temperatures generally favor N-alkylation, whereas higher temperatures can promote C-alkylation.[4][5]
-
Employ "Borrowing Hydrogen" Strategy: This modern method, which uses alcohols as alkylating agents with transition metal catalysts, is highly selective for N-alkylation.[4][12] The mechanism involves the formation of an imine intermediate, which directs the alkylation to the nitrogen atom.
-
Problem 4: Tar Formation or Reaction Mixture Darkening Significantly
-
Potential Cause: Decomposition of starting materials, products, or catalyst at elevated temperatures.
-
Solution:
-
Optimize Temperature: Screen different temperatures to find an optimal balance between reaction rate and stability. Running the reaction at a lower temperature for a longer duration can be beneficial.[6]
-
Purify Reagents: Ensure the aniline, alkylating agent, and solvent are pure and dry. Impurities can sometimes initiate polymerization or decomposition pathways.
-
Use an Inert Atmosphere: As mentioned previously, an inert atmosphere can prevent oxidative side reactions that may lead to complex byproducts.[12]
-
Quantitative Data Summary
The following tables summarize yields for N-alkylation of anilines under various catalytic systems.
Table 1: Nickel-Catalyzed N-Alkylation of Aniline Derivatives with Benzyl (B1604629) Alcohol [2]
| Aniline Derivative | Product | Isolated Yield (%) |
| Aniline | N-Benzylaniline | 85 |
| 4-MeO-aniline | N-Benzyl-4-methoxyaniline | 88 |
| 4-Me-aniline | N-Benzyl-4-methylaniline | 81 |
| 4-Cl-aniline | N-Benzyl-4-chloroaniline | 75 |
| 2-Me-aniline | N-Benzyl-2-methylaniline | 65 |
Reaction Conditions: Aniline derivative (0.25 mmol), benzyl alcohol (1.0 mmol), NiBr₂ (10 mol%), 1,10-phenanthroline (B135089) (20 mol%), t-BuOK (0.25 mmol), toluene (B28343) (2.0 mL), 130 °C, 48 h.
Table 2: Manganese-Catalyzed N-Alkylation of Anilines with Benzyl Alcohol [7]
| Aniline Derivative | Product | Isolated Yield (%) |
| Aniline | N-Benzylaniline | 92 |
| 4-MeO-aniline | N-Benzyl-4-methoxyaniline | 91 |
| 4-F-aniline | N-Benzyl-4-fluoroaniline | 85 |
| 4-CF₃-aniline | N-Benzyl-4-(trifluoromethyl)aniline | 80 |
| 2-Me-aniline | N-Benzyl-2-methylaniline | 89 |
Reaction Conditions: Aniline derivative (1 mmol), benzyl alcohol (1.2 mmol), Mn-pincer catalyst 1 (3 mol%), t-BuOK (0.75 equiv.), toluene (2 mL), 80 °C, 24 h.[7]
Table 3: Heterogeneous Pd/C-Catalyzed N-Alkylation with Primary Amines [14]
| Aniline | Alkylating Amine | Product | Yield (%) |
| Aniline | Benzylamine | N-Benzylaniline | 99 |
| Aniline | Heptylamine | N-Heptylaniline | 94 |
| 4-MeO-aniline | Benzylamine | N-Benzyl-4-methoxyaniline | 99 |
| 4-Cl-aniline | Benzylamine | N-Benzyl-4-chloroaniline | 65 |
Reaction Conditions: Aniline (1 mmol), primary amine (1.2 mmol), 10% Pd/C (10 mol%), THF (2 mL), 170 °C, 90 min, Microwave irradiation.[4][14]
Experimental Protocols
Protocol 1: General Procedure for Reductive Amination [1]
-
To a stirred solution of the aniline (1.0 eq) in a suitable solvent (e.g., Dichloromethane or DCE, 0.1-0.2 M), add the aldehyde or ketone (1.1 eq).
-
If required, add a catalytic amount of acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add a reducing agent, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃, 1.5 eq), portion-wise over 10-15 minutes.
-
Continue stirring at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC) or GC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography.
Protocol 2: N-Alkylation with an Alcohol via "Borrowing Hydrogen" (Manganese Catalyst) [7][12]
-
In an oven-dried Schlenk tube under an inert atmosphere (Argon), add the manganese pincer catalyst (e.g., 1-3 mol%), the base (e.g., t-BuOK, 0.75-1.0 equiv.), and a magnetic stir bar.
-
Evacuate and backfill the tube with argon (repeat three times).
-
Add dry toluene (e.g., 2 mL) via syringe, followed by the aniline derivative (1 mmol) and the alcohol (1.2 mmol).
-
Place the Schlenk tube in a preheated oil bath at the desired temperature (e.g., 80-110 °C) and stir for the specified time (e.g., 24 hours).
-
Monitor the reaction progress by TLC or GC analysis.
-
After completion, cool the reaction to room temperature and cautiously quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: N-Alkylation with a Primary Amine (Heterogeneous Pd/C Catalyst) [4][14]
-
In a microwave vial, combine the aniline (1 mmol), the primary amine (1.2 mmol), and 10% Palladium on charcoal (Pd/C) (10 mol%).
-
Add a suitable solvent like Tetrahydrofuran (THF) (2 mL).
-
Seal the vial and place it in a microwave reactor.
-
Heat the reaction mixture to 170 °C for 90 minutes.
-
After cooling, filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the filter cake with additional solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product by column chromatography.
Visualizations
Caption: Competing pathways in aniline alkylation.
Caption: Troubleshooting logic for poor selectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Ruthenium-catalysed N -alkylation of anilines with primary carbohydrate alcohols via borrowing hydrogen strategy - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01931D [pubs.rsc.org]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 11. US5030759A - Selective N-alkylation of aniline in the presence of zeolite catalysts - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous Catalyst [organic-chemistry.org]
Challenges in the scale-up production of N-Benzylaniline for industrial use
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up production of N-Benzylaniline.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of N-Benzylaniline on an industrial scale.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of N-Benzylaniline | Sub-optimal reaction temperature.[1] | Optimize the reaction temperature. For the reductive amination of aniline (B41778) and benzyl (B1604629) alcohol, temperatures around 120-160°C are often effective, depending on the catalyst used.[2][3][4] |
| Inefficient catalyst or catalyst deactivation.[5] | Screen different catalysts (e.g., Pd/C, Hf-Beta zeolite) to find the most effective one for your specific process.[1][6] Implement a catalyst regeneration or replacement schedule if deactivation is observed over time.[5] | |
| Incorrect molar ratio of reactants. | An excess of aniline is often used to minimize the formation of the dibenzylaniline byproduct.[7] Experiment with different ratios to find the optimal balance for yield and purity. | |
| Poor mixing in the reactor. | Ensure adequate agitation to maintain a homogeneous reaction mixture, especially in larger reactors. | |
| High Levels of Dithis compound Impurity | High reaction temperature. | Lowering the reaction temperature can sometimes reduce the rate of the second benzylation step. |
| Molar ratio of reactants favors byproduct formation. | Increasing the molar excess of aniline can suppress the formation of dithis compound.[7] | |
| Prolonged reaction time. | Monitor the reaction progress and stop it once the optimal conversion to N-benzylaniline is achieved to prevent further reaction to the byproduct. | |
| Product Discoloration (Yellowing) | Oxidation of the product. | N-Benzylaniline can oxidize and darken on exposure to air and light. Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and in light-protected containers. |
| Impurities from starting materials or side reactions. | Ensure the purity of starting materials (aniline, benzyl chloride/alcohol, benzaldehyde).[7] Effective purification of the final product is crucial. | |
| Distillation at atmospheric pressure. | Distillation at atmospheric pressure can lead to some decomposition and color formation.[7] Whenever possible, perform distillation under reduced pressure.[7] | |
| Difficulties in Product Purification | Similar boiling points of N-benzylaniline and impurities. | Use fractional distillation with a high-efficiency column to achieve good separation. |
| Product solidifying in distillation apparatus. | N-Benzylaniline has a melting point of 35-38°C. Ensure that the condenser and collection flasks are maintained at a temperature above the melting point to prevent solidification. | |
| Inefficient crystallization. | Screen different solvents for crystallization to find one that provides good solubility at high temperatures and low solubility at low temperatures for N-benzylaniline, while impurities remain in the mother liquor. |
Frequently Asked Questions (FAQs)
Q1: What are the most common industrial synthesis routes for N-Benzylaniline?
A1: The most prevalent industrial methods for N-Benzylaniline synthesis are:
-
Reductive Amination of Benzaldehyde (B42025) and Aniline: This is a common method that involves the reaction of benzaldehyde and aniline to form an imine (Schiff base), which is then reduced to N-benzylaniline. The reduction can be achieved using various reducing agents, including catalytic hydrogenation (e.g., with H₂ and a metal catalyst like Pd/C) or chemical reducing agents like sodium borohydride.[8]
-
N-Alkylation of Aniline with Benzyl Alcohol: This method, often referred to as a "borrowing hydrogen" or "hydrogen autotransfer" process, involves the reaction of aniline with benzyl alcohol at elevated temperatures in the presence of a catalyst.[1][2][6] This is considered a greener and more atom-economical approach.
-
Reaction of Benzyl Chloride with Aniline: This is a more traditional method where aniline is reacted with benzyl chloride.[7] A key challenge with this route is controlling the over-alkylation to the dithis compound byproduct.[7][9]
Q2: How can I minimize the formation of the N,N-dithis compound byproduct?
A2: Minimizing the formation of N,N-dithis compound is a critical challenge. Key strategies include:
-
Using an Excess of Aniline: A significant molar excess of aniline shifts the reaction equilibrium towards the formation of the mono-substituted product, N-benzylaniline.[7]
-
Controlling Reaction Temperature: Higher temperatures can sometimes favor the formation of the di-substituted product. Careful temperature control is essential.
-
Gradual Addition of the Benzylating Agent: Slow, controlled addition of benzyl chloride or benzyl alcohol to the reaction mixture containing excess aniline can help maintain a low concentration of the benzylating agent, thus reducing the likelihood of a second alkylation.
-
Monitoring Reaction Progress: Closely monitoring the reaction and stopping it at the optimal point can prevent the accumulation of the dithis compound byproduct.
Q3: What are the recommended purification methods for industrial-scale production?
A3: The primary purification methods for N-Benzylaniline at an industrial scale are:
-
Vacuum Distillation: This is the most common method for purifying N-Benzylaniline.[7] Distillation under reduced pressure is preferred to avoid thermal decomposition and discoloration that can occur at the high temperatures required for atmospheric distillation.[7]
-
Crystallization: Crystallization from a suitable solvent can be an effective method for achieving high purity.[7] The choice of solvent is critical for obtaining a good yield and efficient removal of impurities.
Q4: What are the key safety precautions to consider during the production of N-Benzylaniline?
A4: N-Benzylaniline and its precursors can be hazardous. It is crucial to adhere to strict safety protocols:
-
Handling of Chemicals: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and lab coats.[10][11][12] Handle all chemicals in a well-ventilated area or under a fume hood.[13][14]
-
Reaction Conditions: Some synthesis routes can be exothermic and potentially violent if not controlled properly.[7] Ensure robust temperature control and be prepared for emergency cooling.
-
Fire Safety: N-Benzylaniline is combustible.[10] Keep away from open flames, sparks, and other ignition sources.[11][13] Have appropriate fire-extinguishing equipment readily available.[10]
-
Waste Disposal: Dispose of all chemical waste in accordance with local environmental regulations.[7]
Quantitative Data Summary
Table 1: Comparison of Catalytic Systems for N-Alkylation of Aniline with Benzyl Alcohol
| Catalyst | Temperature (°C) | Time (h) | Yield of N-Benzylaniline (%) | Reference |
| Pd-nanoparticles | Not specified | Not specified | up to 95 | [6] |
| Iridium/graphene | 110 | 24 | 95.9 (1st cycle), 89.5 (5th cycle) | [5] |
| Hf-Beta Zeolite | 120 | 0.75 | ~86 | [4] |
| Hf-Beta Zeolite | Not specified | Not specified | >97 (selectivity) | [1] |
| Coordinatively Unsaturated Hf-MOF-808 | 120 | 0.75 | ~86 | [4] |
Experimental Protocols
1. Synthesis of N-Benzylaniline via Reductive Amination
This protocol is a general guideline and may require optimization based on specific laboratory or plant conditions.
-
Materials:
-
Aniline (ensure high purity)
-
Benzaldehyde (freshly distilled is recommended)
-
Palladium on carbon (Pd/C) catalyst (e.g., 5-10 wt%)
-
Solvent (e.g., methanol, ethanol, or toluene)
-
Hydrogen gas
-
-
Procedure:
-
Charge a suitable reactor with aniline and the chosen solvent. A molar excess of aniline (e.g., 1.2 to 2 equivalents) relative to benzaldehyde is recommended.
-
Add the Pd/C catalyst to the mixture.
-
Seal the reactor and purge it with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
-
Pressurize the reactor with hydrogen gas to the desired pressure.
-
Heat the reaction mixture to the target temperature (e.g., 80°C) with vigorous stirring.[15]
-
Slowly add benzaldehyde to the reaction mixture over a period of time.
-
Monitor the reaction progress by a suitable analytical method (e.g., GC or HPLC).
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the catalyst.
-
Remove the solvent under reduced pressure.
-
Purify the crude N-benzylaniline by vacuum distillation.
-
2. Synthesis of N-Benzylaniline from Benzyl Chloride and Aniline
This protocol is based on a literature procedure and should be performed with caution due to the potential for a vigorous reaction.[7]
-
Materials:
-
Procedure:
-
In a flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel, combine aniline, sodium bicarbonate, and water.[7]
-
Heat the mixture to 90-95°C with vigorous stirring.[7]
-
Slowly add benzyl chloride from the dropping funnel over at least 1.5 to 2 hours.[7]
-
After the addition is complete, continue heating and stirring for a total of four hours.[7]
-
Cool the mixture and filter it. Separate the organic and aqueous layers.[7]
-
Wash the organic layer with a saturated salt solution.[7]
-
Dry the organic layer with an anhydrous drying agent (e.g., sodium sulfate).[7]
-
Remove the excess aniline by distillation under reduced pressure.[7]
-
Collect the N-benzylaniline fraction by vacuum distillation.[7]
-
Visualizations
Caption: Reaction pathways for N-Benzylaniline synthesis and byproduct formation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Coordinatively Unsaturated Hf-MOF-808 Prepared via Hydrothermal Synthesis as a Bifunctional Catalyst for the Tandem N-Alkylation of Amines with Benzyl Alcohol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jxnutaolab.com [jxnutaolab.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Iridium/graphene nanostructured catalyst for the N-alkylation of amines to synthesize nitrogen-containing derivatives and heterocyclic compounds in a green process - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dpublication.com [dpublication.com]
- 7. orgsyn.org [orgsyn.org]
- 8. fiveable.me [fiveable.me]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. ICSC 1550 - N-ETHYL-N-BENZYLANILINE [inchem.org]
- 11. fishersci.co.uk [fishersci.co.uk]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. researchgate.net [researchgate.net]
Debenzylation of N-benzylaniline: methods and common issues
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the debenzylation of N-benzylaniline. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data for various debenzylation methods.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the debenzylation of N-benzylaniline and related compounds.
Q1: My catalytic hydrogenation reaction is slow or has stalled. What are the likely causes and solutions?
A1: Slow or stalled catalytic hydrogenation is a frequent challenge in the debenzylation of nitrogen-containing compounds. The primary reasons and troubleshooting steps are outlined below:
-
Catalyst Poisoning: The aniline (B41778) product can act as a poison for palladium catalysts by strongly coordinating to the catalyst surface, which progressively deactivates it.
-
Solution 1: Acidic Additives. The addition of a mild acid, such as acetic acid, can protonate the aniline product. This prevents it from binding to and poisoning the palladium surface.
-
Solution 2: Use of Pearlman's Catalyst. Pearlman's catalyst, Pd(OH)₂/C, is often more effective than Pd/C for the debenzylation of substrates containing basic nitrogen groups due to its higher resistance to poisoning.
-
Solution 3: Increased Catalyst Loading. While not always the most efficient solution, increasing the catalyst loading (e.g., from 5 mol% to 10 mol% or higher) can sometimes compensate for gradual deactivation.
-
-
Poor Quality or Inactive Catalyst: The palladium catalyst may have lost activity due to improper storage or handling.
-
Solution: Always use a fresh batch of catalyst if you suspect deactivation. Store palladium catalysts under an inert atmosphere and away from potential contaminants.
-
-
Insufficient Hydrogen Pressure: For some substrates, atmospheric pressure (balloon hydrogenation) may not be sufficient to drive the reaction to completion.
-
Solution: If the reaction is stalled, increasing the hydrogen pressure using a high-pressure hydrogenation apparatus can be effective.
-
-
Poor Mixing/Mass Transfer: In heterogeneous catalysis, efficient mixing is crucial for the substrate and hydrogen source to interact with the catalyst surface.
-
Solution: Ensure the reaction mixture is being stirred vigorously to maintain a good suspension of the catalyst.
-
Q2: I am observing incomplete debenzylation, with the formation of mono-benzylated intermediates. How can I drive the reaction to completion?
A2: The formation of mono-debenzylated products is a common kinetic issue. To favor complete debenzylation, consider the following:
-
Increase Reaction Time: Extending the reaction time is often the simplest solution to ensure the cleavage of the second benzyl (B1604629) group.
-
Elevate Temperature: Increasing the reaction temperature (e.g., from room temperature to 50-80 °C) can provide the necessary activation energy for the removal of the more sterically hindered second benzyl group.
-
Optimize Hydrogen Donor (for Transfer Hydrogenation): When using catalytic transfer hydrogenation, switching to a more efficient hydrogen donor or increasing its molar excess can be effective.
Q3: Are there alternative methods to palladium-catalyzed hydrogenation for debenzylation?
A3: Yes, several alternative methods can be employed, especially when hydrogenation is problematic:
-
Oxidative Debenzylation: Reagents like DMSO in the presence of an acid catalyst can achieve debenzylation under metal-free conditions.[1] Other oxidizing agents such as ceric ammonium (B1175870) nitrate (B79036) (CAN), 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), and Oxone can also be used.
-
Acid-Catalyzed Cleavage: Strong Lewis acids (e.g., BBr₃, BCl₃) or Brønsted acids can cleave the N-benzyl bond, although these conditions can be harsh and may not be suitable for sensitive substrates.
Data Presentation
The following table summarizes quantitative data for various methods of debenzylating N-benzylaniline, allowing for easy comparison of reaction conditions and outcomes.
| Method | Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Catalytic Transfer | 10% Pd/C, Ammonium Formate (B1220265) | Methanol (B129727) | Reflux | <10 min | 76 | [1] |
| Oxidative Debenzylation | DMSO, TsOH | DMSO | 100 | 5 days | 99 | [1] |
| Catalytic Hydrogenation | 10% Pd/C, H₂ (1 atm) | Methanol | Room Temperature | 3 h | >95 | [2] |
| Acid-Facilitated Hydrogenation | 20% Pd(OH)₂/C, Acetic Acid, H₂ (1 atm) | Ethanol | 60 | 14 h | High | [3] |
Experimental Protocols
Protocol 1: Catalytic Transfer Hydrogenation using Palladium on Carbon and Ammonium Formate
This protocol describes a rapid and efficient method for the debenzylation of N-benzylaniline using catalytic transfer hydrogenation.[1]
Materials:
-
N-benzylaniline
-
10% Palladium on Carbon (Pd/C)
-
Anhydrous Ammonium Formate
-
Dry Methanol
-
Nitrogen gas
-
Celite
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Filtration apparatus
Procedure:
-
To a stirred suspension of N-benzylaniline (3 mmol) in dry methanol (20 mL) in a round-bottom flask, add an equal weight of 10% Pd/C.
-
Under a nitrogen atmosphere, add anhydrous ammonium formate (15 mmol) in a single portion.
-
The resulting reaction mixture is stirred at reflux temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the catalyst by filtration through a pad of Celite.
-
Wash the Celite pad with chloroform (20 mL).
-
Combine the organic filtrates and evaporate the solvent under reduced pressure to afford the desired aniline.
Protocol 2: Oxidative Debenzylation using DMSO and TsOH
This protocol provides a metal-free method for the debenzylation of N-benzylaniline.[1]
Materials:
-
N-benzylaniline
-
Dimethyl sulfoxide (B87167) (DMSO)
-
p-Toluenesulfonic acid (TsOH)
-
Oxygen or air supply
-
Round-bottom flask
-
Magnetic stirrer with heating
-
Condenser
Procedure:
-
Dissolve N-benzylaniline in DMSO in a round-bottom flask.
-
Add a catalytic amount of p-toluenesulfonic acid (TsOH).
-
Heat the reaction mixture to 100 °C.
-
Bubble air or oxygen through the reaction mixture.
-
The reaction initially forms an N-phenylimine, which is then hydrolyzed to aniline and benzaldehyde.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, the reaction mixture can be worked up by dilution with water and extraction with an appropriate organic solvent.
Visualizations
Caption: General experimental workflow for the debenzylation of N-benzylaniline.
Caption: Troubleshooting decision tree for slow or stalled debenzylation reactions.
Caption: Chemical transformation in the debenzylation of N-benzylaniline.
References
- 1. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 2. researchgate.net [researchgate.net]
- 3. Scholars@Duke publication: Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate1, 2 [scholars.duke.edu]
Stability and proper storage conditions for N-Benzylaniline
This technical support center provides guidance on the stability and proper storage conditions for N-Benzylaniline, addressing common issues researchers, scientists, and drug development professionals may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for N-Benzylaniline?
A1: N-Benzylaniline is stable under standard ambient conditions.[1] For optimal shelf-life, it should be stored in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated area.[1] For long-term storage, refrigeration (2-8°C) is recommended.
Q2: My N-Benzylaniline has developed a yellow or brownish tint. Is it still usable?
A2: N-Benzylaniline is typically a colorless to light yellow or beige solid or liquid.[2] Discoloration to a yellow or brown hue suggests potential degradation, likely due to oxidation from exposure to air and/or light. While minor discoloration may not significantly impact some applications, it is crucial to re-analyze the purity of the material before use in sensitive experiments. For applications requiring high purity, using a fresh, colorless sample is advisable.
Q3: What are the primary degradation pathways for N-Benzylaniline?
A3: N-Benzylaniline can degrade through several pathways, primarily initiated by exposure to air (oxidation) and light (photodegradation). Known degradation routes include:
-
Oxidation: This can lead to the formation of N-oxides and hydroxylated species on the aniline (B41778) ring.
-
N-Debenzylation: Cleavage of the benzyl (B1604629) group to form aniline.
-
Oxidation to Imine: Oxidation can also result in the formation of N-benzylideneaniline.
Q4: Is N-Benzylaniline sensitive to moisture?
A4: While the primary sensitivities are to air and light, like most amines, it is good practice to protect N-Benzylaniline from moisture to prevent potential side reactions and ensure the integrity of the compound. Storage in a desiccator or under a dry, inert atmosphere is recommended for high-purity applications.
Q5: How should I handle N-Benzylaniline in the laboratory to minimize degradation?
A5: To minimize degradation during handling, it is recommended to:
-
Work in an area with subdued light.
-
Minimize the time the container is open to the atmosphere.
-
For sensitive reactions, handle the compound under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).
-
Use clean, dry glassware and equipment.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Unexpected peaks in HPLC/GC-MS analysis of a reaction mixture containing N-Benzylaniline. | Degradation of N-Benzylaniline starting material. | 1. Check the purity of the N-Benzylaniline before use. 2. If the starting material is discolored, consider purifying it (e.g., by recrystallization or chromatography) or using a fresh batch. 3. Ensure proper handling and storage procedures are followed to prevent degradation during the experiment. |
| Low yield or incomplete reaction when using N-Benzylaniline. | Impure or degraded N-Benzylaniline. | 1. Confirm the identity and purity of your N-Benzylaniline using an appropriate analytical method (e.g., NMR, HPLC, or GC-MS). 2. If impurities are detected, purify the N-Benzylaniline before use. |
| Inconsistent reaction results with different batches of N-Benzylaniline. | Variability in the purity and/or degradation state of the batches. | 1. Establish a standard quality control procedure for incoming batches of N-Benzylaniline, including purity analysis. 2. Store all batches under the same recommended conditions to ensure consistency. |
Storage Conditions Summary
| Condition | Recommendation | Rationale |
| Temperature | Store below 30°C. For long-term storage, 2-8°C is recommended. | Minimizes the rate of potential degradation reactions. |
| Atmosphere | Store in a tightly sealed container. For high-purity applications, store under an inert atmosphere (e.g., Argon or Nitrogen). | Protects from atmospheric oxygen, which can cause oxidative degradation. |
| Light | Store in an amber or opaque container, protected from light. | Prevents photodegradation. |
| Moisture | Store in a dry environment. Consider using a desiccator. | Minimizes potential hydrolysis or other moisture-mediated reactions. |
| Incompatible Materials | Store away from strong oxidizing agents and strong acids.[1] | Avoids vigorous and potentially hazardous reactions.[1] |
Experimental Protocols
Protocol for Forced Degradation Study of N-Benzylaniline
This protocol outlines a forced degradation study to identify potential degradation products and assess the stability of N-Benzylaniline under various stress conditions.
1. Materials and Reagents:
-
N-Benzylaniline (high purity)
-
HPLC-grade acetonitrile (B52724) and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector
-
Photostability chamber
2. Sample Preparation:
-
Prepare a stock solution of N-Benzylaniline in acetonitrile at a concentration of 1 mg/mL.
3. Forced Degradation Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N HCl. Heat at 80°C for 24 hours.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N NaOH. Heat at 80°C for 24 hours.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of N-Benzylaniline in an oven at 105°C for 24 hours. Dissolve the stressed sample in acetonitrile to a final concentration of 1 mg/mL.
-
Photolytic Degradation: Expose a solution of N-Benzylaniline (1 mg/mL in acetonitrile) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[3] A control sample should be wrapped in aluminum foil to protect it from light.
4. Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC method.
-
Monitor for the appearance of new peaks and the decrease in the peak area of N-Benzylaniline.
-
Characterize significant degradation products using LC-MS or other appropriate techniques.
Visualizations
Caption: Troubleshooting workflow for using N-Benzylaniline in experiments.
References
Troubleshooting guide for the synthesis of 2-benzyl N-substituted anilines
This guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 2-benzyl N-substituted anilines. It is intended for researchers, scientists, and drug development professionals to help overcome common challenges and improve reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, but challenges can arise.[1]
Question 1: I am observing low to no yield in my Buchwald-Hartwig amination. What are the common causes and how can I troubleshoot this?
Answer:
Low yields in Buchwald-Hartwig aminations are a frequent issue and can stem from several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Low Yield in Buchwald-Hartwig Amination:
Caption: Troubleshooting workflow for low-yield Buchwald-Hartwig amination.
Quantitative Data on Reaction Parameter Optimization:
The choice of catalyst, ligand, base, and solvent is critical and interdependent.[2] The following table provides an example of how reaction conditions can be optimized for the coupling of an aryl bromide with an aniline (B41778).
| Entry | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | NaOtBu (1.4) | Toluene | 100 | 25 |
| 2 | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu (1.4) | Toluene | 100 | 85 |
| 3 | XPhos Pd G3 (2) | - | NaOtBu (1.4) | Toluene | 100 | 95 |
| 4 | XPhos Pd G3 (2) | - | K₂CO₃ (2) | Toluene | 100 | 60 |
| 5 | XPhos Pd G3 (2) | - | NaOtBu (1.4) | Dioxane | 100 | 92 |
Question 2: I am observing significant hydrodehalogenation of my aryl halide as a side reaction. How can this be minimized?
Answer:
Hydrodehalogenation, the reduction of the aryl halide to the corresponding arene, is a common side reaction that competes with the desired C-N bond formation.[2] This is particularly prevalent when using primary amines.[2]
Strategies to Minimize Hydrodehalogenation:
-
Ligand Selection: Employ bulkier, more electron-rich phosphine ligands. These can favor reductive elimination over β-hydride elimination, the pathway leading to hydrodehalogenation.
-
Reaction Temperature: Lowering the reaction temperature may decrease the rate of the side reaction more than the desired amination.
-
Base Selection: The choice of base can influence the reaction pathway. Screening different bases may be beneficial.
Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed method for C-N bond formation, typically requiring higher temperatures than palladium-catalyzed methods.[3]
Question 3: My Ullmann condensation is giving a poor yield. What factors should I investigate?
Answer:
Poor yields in Ullmann condensations are often related to reaction conditions and reagent choice.
Key Parameters to Optimize in Ullmann Condensation:
| Parameter | Common Issues | Suggested Solutions |
| Catalyst | Inactive copper species. | Use freshly prepared "activated" copper powder or soluble copper(I) salts like CuI.[3] |
| Ligand | Lack of a suitable ligand to stabilize the copper catalyst. | Add a chelating ligand such as 1,10-phenanthroline (B135089) or an amino acid like L-proline.[4][5] |
| Solvent | Use of a non-polar or low-boiling solvent. | High-boiling polar solvents like DMF, NMP, or nitrobenzene (B124822) are traditionally used.[3] However, in some modern protocols, non-polar solvents like toluene or xylene have been effective with the right catalyst-ligand system.[6] |
| Base | Inappropriate base strength or solubility. | K₂CO₃ or K₃PO₄ are commonly used bases. The choice of base can be critical and may need to be optimized.[7] |
| Temperature | Insufficient temperature to drive the reaction. | Traditionally, high temperatures (>150 °C) are required.[3] Ligand-assisted protocols may allow for lower temperatures. |
| Substrate | Aryl halide reactivity (I > Br > Cl). Electron-withdrawing groups on the aryl halide generally increase reactivity.[3] | If possible, use a more reactive aryl halide (e.g., an iodide instead of a chloride). |
Solvent Effects on Ullmann Coupling Yield:
The solvent can have a significant impact on the reaction outcome.[8]
| Solvent | Dielectric Constant | Boiling Point (°C) | Typical Yield (%) |
| Toluene | 2.4 | 111 | Low to Moderate |
| Dioxane | 2.2 | 101 | Moderate |
| DMF | 36.7 | 153 | High |
| NMP | 32.2 | 202 | High |
| DMSO | 46.7 | 189 | High |
Reductive Amination
Reductive amination is a versatile method for preparing amines from carbonyl compounds.
Question 4: My one-pot reductive amination is inefficient, and I observe side products like the alcohol from carbonyl reduction. How can I improve the reaction?
Answer:
The key to a successful one-pot reductive amination is the selective reduction of the imine or iminium ion intermediate in the presence of the starting carbonyl compound.[9]
Troubleshooting Workflow for Reductive Amination:
Caption: Troubleshooting workflow for one-pot reductive amination.
Comparison of Common Reducing Agents for Reductive Amination:
| Reducing Agent | Abbreviation | Selectivity for Imine/Iminium Ion | Common Solvents | Key Considerations |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ / STAB | High | Dichloromethane (B109758), Dichloroethane | Mild and versatile, often the first choice. Tolerates a wide range of functional groups.[9] |
| Sodium Cyanoborohydride | NaBH₃CN | High | Methanol | Highly effective but toxic; reactions should be performed in a well-ventilated fume hood.[9] |
| Sodium Borohydride | NaBH₄ | Low | Methanol, Ethanol | Can reduce aldehydes and ketones; often used in a two-step procedure after imine formation.[9][10] |
| Borane-THF Complex | BH₃·THF | High | Dichloromethane, DMF | Can be effective for electron-deficient anilines.[11] |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination[13]
-
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add the aryl halide (1.0 equiv.), the aniline (1.1-1.2 equiv.), and the base (e.g., NaOtBu, 1.4 equiv.).
-
Catalyst and Ligand Addition: In a separate vial, weigh the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%). Add the catalyst and ligand to the Schlenk tube.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, 0.1-0.5 M) via syringe.
-
Reaction: Seal the tube and heat the reaction mixture with vigorous stirring at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
General Protocol for Ullmann Condensation[4]
-
Reaction Setup: To a reaction vessel, add the aryl halide (1.0 equiv.), the aniline (1.2 equiv.), the copper catalyst (e.g., CuI, 5-10 mol%), the ligand (e.g., 1,10-phenanthroline, 10-20 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Solvent Addition: Add a high-boiling polar solvent (e.g., DMF or NMP).
-
Reaction: Heat the mixture with stirring under an inert atmosphere at a high temperature (e.g., 120-180 °C).
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent.
-
Purification: Wash the organic layer, dry, and concentrate. The crude product is then purified by column chromatography.
General Protocol for One-Pot Reductive Amination[9]
-
Imine Formation: In a round-bottom flask, dissolve the benzaldehyde (B42025) (1.0 equiv.) and the aniline (1.0-1.2 equiv.) in a suitable solvent (e.g., dichloromethane or methanol). If necessary, add a catalytic amount of acetic acid to achieve a pH of 4-6. Stir the mixture at room temperature for 1-2 hours or until imine formation is observed by TLC or NMR.
-
Reduction: Add the selective reducing agent (e.g., NaBH(OAc)₃, 1.2-1.5 equiv.) portion-wise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature until the starting materials are consumed, as monitored by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃ or water. Extract the product with an organic solvent.
-
Purification: Dry the combined organic layers, concentrate, and purify the crude product by column chromatography.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. repository.kln.ac.lk [repository.kln.ac.lk]
- 6. arkat-usa.org [arkat-usa.org]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. thieme-connect.com [thieme-connect.com]
Optimizing catalyst loading for efficient Benzylaniline synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing catalyst loading for the efficient synthesis of Benzylaniline. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic methods for synthesizing this compound?
A1: Common methods include the reductive amination of benzaldehyde (B42025) with aniline (B41778), the reaction of benzyl (B1604629) chloride with aniline, and a one-pot synthesis from nitrobenzene (B124822) and benzyl alcohol.[1] Catalysts such as nano-gold on iron oxide, nickel on clay, and various palladium-based catalysts are frequently utilized.
Q2: How does catalyst loading impact the yield of this compound?
A2: Catalyst loading is a critical parameter in the synthesis of this compound. Insufficient catalyst can lead to slow or incomplete reactions, while excessive catalyst may not significantly increase the yield and is not cost-effective. Optimal loading maximizes the reaction rate and yield. For instance, in a particular synthesis using a Graphene Oxide-Supported N-Heterocyclic Carbene Copper(I) Complex, the yield of N-benzylaniline was unaffected when the catalyst loading was 20 mg, 25 mg, or 30 mg, but decreased when the loading was reduced to 15 mg.[2]
Q3: What are the typical side products in this compound synthesis?
A3: A potential side product is dithis compound, which can form when this compound reacts with benzyl chloride.[1] Using an excess of aniline can help to minimize the formation of this byproduct.[1] Depending on the reaction pathway, other side reactions might occur, and the choice of catalyst and reaction conditions is crucial for selectivity.
Q4: What are the main causes of catalyst deactivation in this synthesis?
A4: Catalyst deactivation can be caused by several factors, including poisoning, coking, and sintering.[3][4] Catalyst poisons can be impurities in the reactants or solvent.[5] Coking, or the formation of carbonaceous deposits on the catalyst surface, can block active sites.[3] Sintering, the thermal degradation of the catalyst, can occur at high temperatures, leading to a loss of active surface area.[3]
Troubleshooting Guide
| Symptom | Possible Cause | Suggested Solution |
| Low or no product yield | Insufficient Catalyst Loading: The amount of catalyst is too low to effectively drive the reaction. | Increase the catalyst loading incrementally. Refer to the data in Table 1 for guidance on optimal ranges for similar systems.[2] |
| Catalyst Poisoning: Impurities in the starting materials or solvent are deactivating the catalyst.[5] | Ensure high purity of reactants and solvents. Consider passing them through a purification column if necessary. | |
| Suboptimal Reaction Temperature: The temperature is too low for the catalyst to be sufficiently active. | Gradually increase the reaction temperature. Note that excessively high temperatures can lead to catalyst sintering and side product formation. | |
| Formation of significant side products (e.g., dithis compound) | Incorrect Stoichiometry: The molar ratio of aniline to the benzylating agent is not optimal. | Use an excess of aniline to favor the formation of the desired mono-benzylated product.[1] |
| Non-selective Catalyst: The catalyst may be promoting undesired reaction pathways. | Screen different catalysts to find one with higher selectivity for N-benzylaniline. | |
| Reaction is sluggish or stalls before completion | Catalyst Deactivation (Coking): Carbonaceous deposits are blocking the active sites of the catalyst.[3] | Optimize reaction conditions to minimize coke formation, such as lowering the reaction temperature. If using a heterogeneous catalyst, consider regeneration procedures.[5] |
| Poor Mixing: In heterogeneous catalysis, inefficient stirring can limit the interaction between reactants and the catalyst surface. | Ensure vigorous and consistent stirring throughout the reaction. | |
| Inconsistent results between batches | Variability in Catalyst Activity: The activity of the catalyst may differ from batch to batch. | Standardize the source and handling of the catalyst. If preparing the catalyst in-house, ensure the preparation protocol is highly reproducible. |
| Atmospheric Contamination: Exposure to air or moisture can deactivate sensitive catalysts.[6] | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[6] |
Data Presentation
Table 1: Effect of Catalyst Loading on N-benzylaniline Yield
This table summarizes the effect of varying the amount of a Graphene Oxide-Supported N-Heterocyclic Carbene Copper(I) Complex on the yield of N-benzylaniline under solvent-free conditions at 110°C for 24 hours.[2]
| Catalyst Loading (mg) | Yield (%) |
| 30 | 93 |
| 25 | 93 |
| 20 | 93 |
| 15 | 85 |
Experimental Protocols
Protocol 1: General Procedure for Optimizing Catalyst Loading
This protocol describes a general method for determining the optimal catalyst loading for the synthesis of this compound via reductive amination of benzaldehyde and aniline.
-
Preparation of Reaction Vessels: Arrange a series of identical, dry reaction vials suitable for the reaction scale and conditions (e.g., pressure tubes if heating is required).
-
Preparation of Stock Solutions: To ensure accurate dispensing, prepare stock solutions of benzaldehyde and aniline in the chosen solvent (e.g., toluene (B28343) or methanol).
-
Catalyst Dispensing: Into each reaction vial, add a pre-weighed amount of the catalyst. The amounts should span a range above and below the literature-recomended loading (e.g., 0.5 mol%, 1 mol%, 2 mol%, 5 mol%).
-
Addition of Reactants: To each vial, add the same amount of the aniline and benzaldehyde stock solutions.
-
Reaction Initiation: Seal the vials and place them in a heating block or oil bath set to the desired reaction temperature. If a reducing agent (e.g., H₂ gas, sodium borohydride) is required, it should be introduced at this stage according to the specific reaction protocol.
-
Monitoring the Reaction: Monitor the progress of each reaction at set time intervals using an appropriate analytical technique (e.g., TLC, GC, or LC-MS).
-
Work-up and Analysis: Once the reactions are complete (or after a fixed time period), quench the reactions and perform a standard work-up procedure. Analyze the crude product mixture to determine the yield of this compound for each catalyst loading.
-
Optimization: Compare the yields obtained with different catalyst loadings to identify the optimal amount that provides the highest yield in a reasonable time frame.
Visualizations
Caption: Workflow for optimizing catalyst loading in this compound synthesis.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Technical Support Center: Separation of Mono- and Di-Substituted Benzylation Products
Welcome to the technical support center for the purification of benzylation reaction products. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the separation of mono- and di-substituted products.
Troubleshooting Guides
Issue 1: Co-elution of Mono- and Di-substituted Products in Column Chromatography
Symptoms:
-
Single broad peak or two closely overlapping peaks observed in the chromatogram.
-
Fractions collected from the column contain a mixture of both mono- and di-substituted products, as confirmed by TLC or HPLC analysis.
| Potential Cause | Recommended Solution |
| Inappropriate Solvent System | The polarity of the eluent may not be optimal to resolve the two compounds. The difference in polarity between mono- and di-substituted benzylated products can sometimes be small. |
| Solution: 1. Optimize the Solvent Gradient: If using a gradient, make it shallower. A slow, gradual increase in the polar solvent concentration can improve resolution.[1]2. Test Different Solvent Systems: If a standard hexane/ethyl acetate (B1210297) system is not working, try other solvent combinations. For example, toluene/ethyl acetate or dichloromethane (B109758)/methanol can offer different selectivity.[2]3. Isocratic Elution: If the Rf values on TLC are very close, a carefully optimized isocratic elution with a low-polarity solvent system might provide better separation than a gradient. | |
| Column Overloading | Too much crude product has been loaded onto the column for its size. |
| Solution: 1. Reduce Sample Load: Decrease the amount of crude material loaded onto the column.2. Increase Column Size: Use a column with a larger diameter and/or a greater amount of stationary phase. A general rule of thumb is to use a silica (B1680970) gel to crude product weight ratio of at least 50:1 for difficult separations.[3] | |
| Improper Column Packing | An unevenly packed column can lead to channeling and poor separation. |
| Solution: Ensure the silica gel is packed uniformly without any air bubbles or cracks. A slurry packing method is generally recommended.[1] |
Issue 2: Product Fails to Crystallize or Oils Out During Recrystallization
Symptoms:
-
Upon cooling the solution, no solid crystals form.
-
An oil separates from the solution instead of solid crystals.
| Potential Cause | Recommended Solution |
| Solvent Choice | The chosen solvent may be too good a solvent for the compound even at low temperatures, or the compound may be too soluble in it. |
| Solution: 1. Use a Two-Solvent System: If a single solvent fails, try a two-solvent system. Dissolve the compound in a "good" solvent at an elevated temperature, and then add a "poor" solvent (in which the compound is insoluble but is miscible with the good solvent) dropwise until the solution becomes slightly turbid. Then, allow it to cool slowly.[4]2. Test a Range of Solvents: Experiment with different solvents of varying polarities. For benzylated compounds, common solvents for recrystallization include ethanol, ethyl acetate/hexanes, and toluene.[5] | |
| Supersaturation Not Reached | The solution may not be sufficiently concentrated for crystals to form upon cooling. |
| Solution: 1. Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent to increase the concentration of the product.2. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the liquid or adding a seed crystal of the pure product. | |
| Presence of Impurities | High levels of impurities can inhibit crystallization. |
| Solution: Consider a preliminary purification step, such as a quick filtration through a plug of silica gel, to remove some of the impurities before attempting recrystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take to develop a separation method for my mono- and di-substituted benzylation products?
A1: The first step is to analyze your crude reaction mixture by Thin-Layer Chromatography (TLC). This will give you a preliminary idea of the number of components in your mixture and their relative polarities. By testing different solvent systems on the TLC plate, you can identify a suitable mobile phase for column chromatography that provides good separation between your desired mono-substituted product, the di-substituted byproduct, and any unreacted starting materials.
Q2: My mono- and di-substituted products are solids. Should I use chromatography or crystallization?
A2: The choice between chromatography and crystallization depends on several factors.
-
Purity of the Crude Product: If your crude product is relatively clean (e.g., >80% desired product) and the major impurity is the di-substituted product, recrystallization can be a very efficient and scalable purification method.[6]
-
Difference in Polarity: If the mono- and di-substituted products have a significant difference in polarity (visible as a good separation on TLC), column chromatography is a reliable method to achieve high purity.[1]
-
Physical Properties: If one of the products is significantly more crystalline than the other, selective crystallization might be possible.
Often, a combination of both techniques is used. A preliminary purification by column chromatography can be followed by recrystallization to obtain a highly pure product.
Q3: When is fractional distillation a suitable method for separating mono- and di-substituted benzylation products?
A3: Fractional distillation is a viable option when your mono- and di-substituted products are liquids with a significant difference in their boiling points, typically greater than 25 °C.[7] This method is particularly useful for large-scale purifications. However, it is less effective for separating compounds with very similar boiling points or for thermally sensitive compounds that might decompose at high temperatures.
Q4: How does the position of the benzyl (B1604629) group affect the separation?
A4: The position of the benzyl group can influence the molecule's overall polarity and boiling point. For example, in the benzylation of a diol, the mono-benzylated product will have a free hydroxyl group, making it significantly more polar than the di-benzylated product. This large polarity difference usually makes separation by column chromatography straightforward. The boiling point will also be affected, with the di-substituted product generally having a higher boiling point. The specific isomeric positions on an aromatic ring can lead to more subtle differences in physical properties, potentially making separation more challenging.
Quantitative Data Presentation
The following table summarizes typical purification outcomes for the separation of mono- and di-substituted benzylation products using different methods. The data is illustrative and will vary depending on the specific compounds and experimental conditions.
| Product | Starting Material | Method | Purity of Crude Product | Purity of Final Product | Yield of Purified Product | Reference |
| Mono-benzyl PEG36-alcohol | PEG36-diol | Column Chromatography | >80% | >95% | 70-85% | [1] |
| Mono-benzyl ether of a diol | Aromatic diol | Column Chromatography | Variable | >98% | Typically 60-80% | General Lab Practice |
| Mono-benzylated phenol | Phenol | Recrystallization | ~70% | >99% | Typically 50-70% | General Lab Practice |
Experimental Protocols
Protocol 1: Separation of Mono- and Di-benzyl Ethers by Column Chromatography
This protocol is a general guideline for separating a less polar di-benzyl ether from a more polar mono-benzyl ether.
1. Preparation of the Column:
- Select a glass column of an appropriate size. For 1 gram of crude material, a 40-50 cm long column with a 2-3 cm diameter is a good starting point.
- Prepare a slurry of silica gel (230-400 mesh) in a non-polar solvent (e.g., hexane).
- Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to ensure even packing.
- Add a thin layer of sand on top of the silica gel to protect the surface.
2. Sample Loading:
- Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent).
- Carefully load the sample onto the top of the silica gel.
3. Elution:
- Start the elution with a low-polarity solvent system, for example, 95:5 hexane:ethyl acetate.
- Gradually increase the polarity of the eluent. A typical gradient could be from 5% to 30% ethyl acetate in hexane. The less polar di-substituted product will elute first, followed by the more polar mono-substituted product.[1]
- Collect fractions and monitor their composition by TLC.
4. Product Isolation:
- Combine the fractions containing the pure mono-substituted product.
- Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Protocol 2: Purification by Recrystallization
This protocol is suitable for purifying a solid mono-substituted benzylation product from a di-substituted impurity, assuming the mono-substituted product is less soluble in the chosen solvent system.
1. Solvent Selection:
- In a small test tube, test the solubility of your crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature. Common choices include ethanol, methanol, ethyl acetate, or a mixture like ethyl acetate/hexane.[4]
2. Dissolution:
- Place the crude product in an Erlenmeyer flask.
- Add a minimal amount of the chosen hot solvent to just dissolve the solid.
3. Cooling and Crystallization:
- Allow the hot solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
- Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
4. Crystal Collection:
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
5. Drying:
- Dry the crystals in a vacuum oven or air-dry them to remove any residual solvent.
Visualization of Separation Method Selection
The following diagram illustrates a logical workflow for selecting an appropriate separation method based on the physical properties of the mono- and di-substituted benzylation products.
Caption: Decision workflow for selecting a separation method.
References
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Benzylaniline Quantification
This guide provides a comparative overview of analytical methodologies for the quantitative determination of Benzylaniline. The focus is on providing researchers, scientists, and drug development professionals with the necessary information to select an appropriate analytical technique. This document outlines the experimental protocols and presents a summary of performance data for key analytical methods.
Comparison of Analytical Methods
The selection of an analytical method for the quantification of this compound depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two common and effective techniques for this purpose.
| Parameter | HPLC-UV | GC-MS |
| Linearity | Data not available | Excellent linearity over specified concentration range[1] |
| Accuracy | Data not available | Data not available |
| Precision | Data not available | Data not available |
| Limit of Detection (LOD) | Data not available | Data not available |
| Limit of Quantification (LOQ) | Data not available | Data not available |
| Selectivity/Specificity | Good separation from impurities[2][3] | High, based on retention time and mass fragmentation pattern[1] |
| Typical Mobile/Carrier Gas | Acetonitrile (B52724)/Water with buffer (e.g., phosphoric or formic acid)[4] | Helium[5] |
| Detection | UV Detector (e.g., 210 nm, 250-350 nm)[2][6] | Mass Spectrometer (MS)[1][5] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation and quantification of aniline (B41778) derivatives.
Methodology for 2-Benzylaniline Analysis [4]
-
Column: Newcrom R1 reverse-phase (RP) HPLC column. For faster UPLC applications, columns with 3 µm particles are available.
-
Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid. For Mass Spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid.
-
Detection: UV detection is a common method. For Benzylamine, a related compound, detection is optimal at its absorption maxima of 206 nm and 256 nm[7]. A detection wavelength in the range of 250-350nm has been noted for related compounds[2][3].
Sample Preparation (General for a related compound) [3]
-
Accurately weigh an appropriate amount of the sample.
-
Dissolve the sample in a suitable solvent to achieve a known concentration (e.g., 3.0 mg/mL).
-
This solution serves as the test sample for HPLC analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides excellent selectivity and sensitivity for the quantification of volatile and semi-volatile compounds like this compound. The following is a protocol for the related compound N-Benzylideneaniline[1].
Sample and Standard Preparation [1][8]
-
Stock Standard Solution (1000 µg/mL):
-
Accurately weigh 10 mg of the analytical standard.
-
Transfer to a 10 mL Class A volumetric flask.
-
Add approximately 5 mL of ethyl acetate (B1210297) and sonicate for 5 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature.
-
Make up the volume to the 10 mL mark with ethyl acetate and mix thoroughly[1].
-
-
Working Calibration Standards:
-
Prepare a series of calibration standards by serially diluting the stock solution with ethyl acetate to cover the desired concentration range.
-
Instrumentation Parameters (Example for a related compound) [5]
-
GC System: Agilent 6890 GC (or equivalent).
-
Column: Agilent DB-5MS capillary column (30 m x 0.25 mm i.d. x 0.25 µm film thickness).
-
Carrier Gas: Ultra-high purity helium at a constant flow of 0.8 mL/min.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature of 40°C, hold for 3 minutes.
-
Ramp at 8°C/min to 300°C, hold for 3 minutes.
-
-
MS System: Agilent 5975 MS detector (or equivalent).
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Data Acquisition: The mass spectrum for N-Benzylideneaniline shows a molecular ion peak [M]⁺• at m/z 181[1]. For quantitative analysis, Selected Ion Monitoring (SIM) of characteristic ions is recommended for enhanced sensitivity and specificity[1].
Visualizing the Validation Workflow
The following diagram illustrates a typical workflow for the validation of an analytical method, a crucial process to ensure reliable and reproducible data.
References
- 1. benchchem.com [benchchem.com]
- 2. CN107356682A - A kind of HPLC methods of 4- benzyloxy benzylidene anilines in detection 4- benzyloxy benzylidene -4- fluoroanilines - Google Patents [patents.google.com]
- 3. An HPLC method for detecting N-(4-(benzyloxy)benzylidene) aniline in N-(4-(benzyloxy)benzylidene)-4-fluoroaniline - Eureka | Patsnap [eureka.patsnap.com]
- 4. Separation of 2-Benzylaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. osti.gov [osti.gov]
- 6. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column | SIELC Technologies [sielc.com]
- 7. UV- Vis Spectrum of Benzylamine | SIELC Technologies [sielc.com]
- 8. benchchem.com [benchchem.com]
Comparing the efficacy of different catalysts for Benzylaniline synthesis
The synthesis of N-benzylaniline, a crucial intermediate in the pharmaceutical and dye industries, can be achieved through various catalytic routes. The choice of catalyst significantly impacts the reaction's efficiency, selectivity, and environmental footprint. This guide provides a comparative overview of different catalysts, focusing on their efficacy, reaction conditions, and underlying mechanisms, supported by experimental data.
Comparison of Catalyst Performance
The efficacy of various catalysts for N-benzylaniline synthesis is summarized below, categorized by the starting materials employed.
From Benzyl (B1604629) Alcohol and Aniline (B41778)
This route, often proceeding via a "borrowing hydrogen" mechanism, involves the oxidation of benzyl alcohol to benzaldehyde, condensation with aniline to form an imine, and subsequent reduction to the secondary amine.
| Catalyst | Support/Ligand | Temperature (°C) | Time (h) | Yield/Conversion (%) | Selectivity (%) | Reference |
| Cu-Fe | Layered Double Hydroxide | 140 | 24 | 88 (Yield of N-benzylaniline) | - | [1] |
| Ruthenium(II) | N-heterocyclic carbene | 100 | 24 | 96-99 (Conversion) | High | [2] |
| Palladium | - | - | - | up to 95 (Yield) | - | [3] |
| CoNx | N-doped Carbon | 70 | 6 | 70 (Conversion of aniline) | 75 (to Benzylideneaniline) | [4] |
From Nitrobenzene (B124822) and Benzyl Alcohol
This one-pot synthesis route involves the reduction of nitrobenzene to aniline and the oxidation of benzyl alcohol to benzaldehyde, followed by condensation and reduction.
| Catalyst | Support | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) | Reference |
| Au/Fe₂O₃ | Iron(III) oxide | 160 | 17 | >98 | 96 (to N-benzylaniline) | [5][6] |
| Au/Al₂O₃ | Alumina | 80 | - | - | 82-84 (Yield of N-benzylaniline) | [7] |
| F-doped Bi₂MoO₆ | - | Room Temp. | 4 | 95.88 (of nitrobenzene) | 99.98 (to N-benzylideneaniline) | [8][9][10] |
From Toluene (B28343) and Aniline
This innovative approach utilizes a cascade reaction involving the aerobic oxidation of toluene.
| Catalyst | Support | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Co-N-C/800-0.1 | N-doped Carbon | 160 | 12 | 99 | [11] |
From Benzaldehyde and Aniline (Reductive Amination)
This is a direct condensation followed by reduction.
| Catalyst | Support/Reducing Agent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd/UiO-66-NO | H₂ | 60 | 6 | High | [12] |
| Aquivion®-Fe | NaBH₄ | 40 | 3.5 | - | [13] |
| Co@CS | H₂ | Mild | - | >99 (Primary Amine Yield) | [14] |
Experimental Protocols
Synthesis of N-Benzylaniline using Au/Fe₂O₃ Catalyst
This protocol is based on the one-pot synthesis from nitrobenzene and benzyl alcohol.[5]
Catalyst Preparation (Co-precipitation method):
-
An aqueous solution of Fe(NO₃)₃·9H₂O and HAuCl₄·4H₂O is prepared.
-
The mixed metal salt solution is added dropwise to a Na₂CO₃ solution under vigorous stirring.
-
The resulting precipitate is washed repeatedly with distilled water via centrifugation until the residual chlorine ion concentration is below 6 ppm.
-
The precipitate is then dried and calcined in static air at 350°C for 5 hours.
Synthesis of N-Benzylaniline:
-
In a 25 mL pressure tube, add nitrobenzene (2 mmol, 246.2 mg), benzyl alcohol (10 mmol, 1081.4 mg), and the Au/Fe₂O₃ catalyst (100 mg, 9.1 wt% Au).
-
The tube is sealed and the reaction is carried out at 160°C under an Argon atmosphere for 17 hours.
-
After cooling to room temperature, the crude mixture is purified by column chromatography (Silica Gel; eluent: Et₂O / triethylamine (B128534) / petroleum ether = 1/1/100, v/v/v).
-
The final product, N-benzylaniline, is obtained as a yellow solid.
Synthesis of N-Benzylaniline using Co-N-C Catalyst
This protocol describes the cascade reaction from toluene and aniline.[11]
Catalyst Preparation: The Co-N-C/800-0.1 catalyst is prepared using a sacrificial template method, which involves the pyrolysis of a mixture of a cobalt salt, a nitrogen source, and a template at 800°C.
Two-Step Synthesis of N-Benzylaniline:
-
Step 1 (Oxidative Imination): In a reactor, add the Co-N-C/800-0.1 catalyst (20 mg), toluene, and aniline. The reactor is pressurized with O₂ (0.4 MPa) and heated to 160°C for 12 hours to produce N-benzalaniline.
-
Step 2 (Hydrogenation): The O₂ atmosphere is replaced with H₂, and the reaction continues to reduce the N-benzalaniline intermediate to N-benzylaniline.
Reaction Pathways and Mechanisms
The synthesis of N-benzylaniline can proceed through different mechanistic pathways depending on the catalyst and reactants. Below are graphical representations of proposed mechanisms.
Caption: Proposed "Borrowing Hydrogen" mechanism for the N-alkylation of aniline with benzyl alcohol.
Caption: Cascade mechanism for N-benzylaniline synthesis from toluene and aniline.
Caption: Reaction network for the one-pot synthesis of N-benzylaniline from nitrobenzene and benzyl alcohol.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. dpublication.com [dpublication.com]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. One-pot reductive amination of aldehydes with nitroarenes over an Au/Al 2 O 3 catalyst in a continuous flow reactor - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY00964B [pubs.rsc.org]
- 8. Photocatalytic one-pot alkylation of nitrobenzene with benzyl alcohol for the precise synthesis of N-benzylideneaniline over F-doped Bi2MoO6 nanosheets - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. jxnutaolab.com [jxnutaolab.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Benzylaniline vs. Benzylamine: A Comparative Guide to Their Reactivity
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of primary versus secondary amines is critical for synthetic strategy and molecular design. This guide provides an objective comparison of benzylaniline and benzylamine (B48309), two structurally similar yet electronically distinct amines. We will explore their fundamental properties and differential behavior in key chemical transformations, supported by experimental data and detailed protocols.
Introduction: Structural and Electronic Divergence
At the heart of their reactivity differences lies the nature of the nitrogen atom in this compound and benzylamine. Benzylamine is a primary amine, featuring a nitrogen atom bonded to a benzyl (B1604629) group and two hydrogens. In contrast, this compound is a secondary amine, with the nitrogen atom attached to both a benzyl group and a phenyl group.[1]
This structural distinction has profound electronic consequences:
-
Benzylamine: The nitrogen's lone pair of electrons is localized, making it readily available for donation. The benzyl group is weakly electron-withdrawing, having a minimal impact on the nitrogen's basicity. Consequently, benzylamine behaves much like a typical alkylamine and is a relatively strong base and nucleophile.[2]
-
This compound: The nitrogen's lone pair is directly conjugated with the adjacent phenyl ring. This delocalization of electrons into the aromatic system significantly reduces their availability for donation to electrophiles or protons.[3][4] As a result, this compound is a considerably weaker base and a poorer nucleophile than benzylamine.
Comparative Reactivity Data
The electronic differences are quantitatively reflected in their basicity and qualitatively in their reaction outcomes.
Basicity
The basicity of an amine is a fundamental indicator of its nucleophilicity. A lower pKb value indicates a stronger base. As shown in the table below, benzylamine is a significantly stronger base than aniline (B41778). While direct pKb data for this compound is less common, its basicity is expected to be much closer to that of aniline due to the resonance effect of the phenyl group.
| Compound | Structure | Amine Type | pKb (approx.) | Rationale for Basicity |
| Benzylamine | C₆H₅CH₂NH₂ | Primary | 4.7 | Localized nitrogen lone pair, making it a stronger base.[3] |
| This compound | C₆H₅CH₂NHC₆H₅ | Secondary | ~9.4 (similar to Aniline) | Nitrogen lone pair is delocalized into the phenyl ring, reducing basicity.[3] |
Nucleophilic Reactions: Alkylation and Acylation
In reactions where the amine acts as a nucleophile, such as N-alkylation and N-acylation, benzylamine consistently demonstrates higher reactivity.
| Reaction | Reagent | Benzylamine Product & Reactivity | This compound Product & Reactivity |
| N-Alkylation | Benzyl Chloride | Forms N-benzylbenzylamine (secondary amine) and N,N-dibenzylbenzylamine (tertiary amine). High reactivity can lead to over-alkylation.[5] | Forms N,N-dithis compound (tertiary amine). Slower reaction rate due to lower nucleophilicity.[6] |
| Acylation | Acetyl Chloride | Forms N-benzylacetamide (a secondary amide). The reaction is typically rapid and exothermic.[7] | Forms N-benzyl-N-phenylacetamide (a tertiary amide). The reaction is slower, reflecting the reduced nucleophilicity of the secondary amine.[8] |
Distinguishing Reaction: Nitrous Acid Test
A classic chemical test highlights the fundamental reactivity difference between primary and secondary amines. Their reaction with nitrous acid (HNO₂) yields distinct products.
-
Benzylamine (Primary Amine): Reacts with nitrous acid to form a highly unstable diazonium salt. This intermediate rapidly decomposes, releasing nitrogen gas and forming benzyl alcohol.[9][10]
-
This compound (Secondary Amine): Reacts with nitrous acid to form a stable N-nitrosoamine, which typically presents as a yellow oil.[11]
This stark difference in reaction products provides a simple and effective method for distinguishing between the two compounds in a laboratory setting.
Experimental Protocols
The following protocols provide a framework for the comparative experimental analysis of benzylamine and this compound reactivity.
Protocol 1: Comparative N-Alkylation with Benzyl Chloride
Objective: To compare the rate and product distribution of N-alkylation for benzylamine and this compound.
Methodology:
-
Preparation: In two separate round-bottom flasks, dissolve 10 mmol of benzylamine and 10 mmol of this compound, respectively, in 50 mL of a suitable solvent (e.g., toluene).
-
Base Addition: Add 1.5 equivalents (15 mmol) of a non-nucleophilic base, such as potassium carbonate, to each flask.[12]
-
Reagent Addition: Add 1.0 equivalent (10 mmol) of benzyl chloride to each flask simultaneously while stirring at room temperature.
-
Reaction Monitoring: Monitor the progress of each reaction over time (e.g., every 30 minutes for 4 hours) by taking aliquots and analyzing them via Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the consumption of starting material and the formation of products.
-
Work-up and Analysis: After the monitoring period, quench the reactions with water, separate the organic layers, dry with anhydrous sodium sulfate, and analyze the product mixture by GC-MS to determine the relative yields of mono- and di-alkylated products.
Protocol 2: Reaction with Nitrous Acid
Objective: To qualitatively observe the different reaction outcomes of benzylamine and this compound with nitrous acid.
Methodology:
-
Preparation: Prepare a fresh solution of nitrous acid by dissolving sodium nitrite (B80452) (NaNO₂) in a cold (0-5 °C) aqueous solution of hydrochloric acid.
-
Reaction with Benzylamine: In a test tube, dissolve a few drops of benzylamine in dilute HCl. Cool the solution in an ice bath. Add the cold nitrous acid solution dropwise.
-
Observation (Benzylamine): Observe the vigorous effervescence of nitrogen gas.[10] The formation of an alcohol may also be detected by appropriate analytical methods.
-
Reaction with this compound: In a separate test tube, dissolve a few drops of this compound in dilute HCl, cool in an ice bath, and add the cold nitrous acid solution dropwise.
-
Observation (this compound): Observe the formation of a yellow, oily layer, which is the N-nitrosoamine product. No significant gas evolution should occur.
Visualizing Reactivity and Workflows
The following diagrams illustrate the key concepts and workflows discussed.
Caption: Logical flow from chemical structure to reactivity for benzylamine and this compound.
Caption: Experimental workflow for a comparative N-alkylation study.
References
- 1. Amine - Wikipedia [en.wikipedia.org]
- 2. homework.study.com [homework.study.com]
- 3. quora.com [quora.com]
- 4. journals.iucr.org [journals.iucr.org]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. brainly.in [brainly.in]
- 10. youtube.com [youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to DFT and Molecular Dynamics Simulations of Benzylaniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Benzylaniline derivatives' performance in various applications, supported by experimental and computational data from recent studies. We delve into the methodologies of Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, which are powerful tools for elucidating molecular properties and interaction mechanisms.
Application 1: Corrosion Inhibition
This compound derivatives, particularly Schiff bases formed from substituted benzaldehydes and anilines, are highly effective corrosion inhibitors for metals like carbon steel in acidic environments. Their efficacy stems from the presence of π-electrons in aromatic rings and heteroatoms (like nitrogen), which facilitate adsorption onto the metal surface, creating a protective barrier.[1]
A comparative study on (E)-N(2-Chlorobenzylidene)-2-Fluorobenzenamine (NCF) and (E)-N(2-Chlorobenzylidene)-3-Chloro-2-Methylbenzenamine (NCCM) highlights how subtle structural changes influence inhibition performance.
The following tables summarize experimental and computational data for NCF and NCCM, demonstrating their effectiveness in protecting carbon steel in a 1 M HCl solution.
Table 1: Experimental Corrosion Inhibition Efficiency
| Inhibitor | Concentration (M) | Inhibition Efficiency (%) from EIS | Inhibition Efficiency (%) from Potentiodynamic Polarization |
|---|---|---|---|
| NCF | 10⁻³ | 89.7 | 88.2 |
| NCCM | 10⁻³ | 84.5 | 82.1 |
Data sourced from a study on newly synthesized Benzylidene-aniline derivatives.[1]
Table 2: Comparative Quantum Chemical Parameters (DFT)
| Parameter | NCF | NCCM | Significance in Corrosion Inhibition |
|---|---|---|---|
| EHOMO (eV) | -6.458 | -6.312 | Higher value indicates a greater tendency to donate electrons to the metal surface. |
| ELUMO (eV) | -1.414 | -1.523 | Lower value indicates a greater ability to accept electrons from the metal surface. |
| Energy Gap (ΔE) (eV) | 5.044 | 4.789 | Lower value suggests higher reactivity and easier polarization, leading to better inhibition. |
| Dipole Moment (μ) (Debye) | 1.516 | 3.238 | A higher dipole moment can increase the adsorption between the inhibitor and the metal. |
Quantum chemical parameters provide a theoretical basis for the observed inhibition efficiencies.[1][2]
1. Electrochemical Experiments (Potentiodynamic Polarization & EIS)
-
Working Electrode: Carbon steel specimens with a surface area of 1 cm².
-
Reference Electrode: Saturated Calomel Electrode (SCE).[3][4]
-
Corrosive Medium: 1 M HCl solution, with and without various concentrations of the inhibitor (e.g., 10⁻⁶ M to 10⁻³ M).
-
Stabilization: The working electrode is immersed in the test solution for approximately 30 minutes to allow the open circuit potential (OCP) to stabilize.[5][6]
-
Potentiodynamic Polarization: The potential is scanned from -250 mV to +250 mV versus the OCP at a scan rate of 0.5 mV/s.[4]
-
Electrochemical Impedance Spectroscopy (EIS): Measurements are performed at the OCP, applying a 10 mV sinusoidal AC voltage over a frequency range from 100 kHz to 10 mHz.[3][7][8]
2. DFT Computational Protocol
-
Software: Gaussian 09 package.[9]
-
Method: Density Functional Theory (DFT).
-
Functional: Becke's three-parameter Lee-Yang-Parr hybrid functional (B3LYP).[10][11]
-
Basis Set: 6-31G* or 6-311++G(d,p) basis sets are commonly used for geometry optimization and frequency calculations.[9][10]
-
Calculated Parameters: Key quantum chemical descriptors are calculated, including the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE = ELUMO - EHOMO), and the dipole moment (μ).[2]
3. Molecular Dynamics (MD) Simulation Protocol
-
Software: Materials Studio with the Forcite module.
-
Force Field: Condensed-phase Optimized Molecular Potentials for Atomistic Simulation Studies (COMPASS) force field is widely used for its broad coverage of organic molecules and metals.[1][12][13]
-
Simulation Model: A simulation box is constructed containing an iron (Fe) slab (typically the stable Fe(110) surface), a layer of corrosive solution (e.g., water, H₃O⁺, Cl⁻ ions), and the inhibitor molecules.[12][14]
-
Ensemble and Conditions: Simulations are typically run in the NVT (constant number of particles, volume, and temperature) ensemble at a controlled temperature (e.g., 298 K) with a time step of 1 fs for a total simulation time of 500 ps or more.[1][15]
-
Analysis: The primary output is the interaction or adsorption energy between the inhibitor and the metal surface, which indicates the strength of the protective film.[1][15]
Application 2: Antimicrobial and Anticancer Agents
DFT and molecular docking are instrumental in the rational design of this compound derivatives as potential therapeutic agents. These computational methods predict how the molecules will interact with biological targets, such as bacterial enzymes or cancer-related proteins, guiding the synthesis of more potent and selective compounds.
-
Antimicrobial Activity: Studies have shown that N-benzylaniline derivatives can exhibit significant inhibitory activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[14] Computational docking studies help to elucidate the binding modes of these derivatives within the active sites of essential bacterial enzymes, while DFT calculations provide insights into their electronic properties that contribute to their bioactivity.[16][17][18]
-
Anticancer Activity: In cancer research, computational studies are used to design derivatives that can act as inhibitors for specific targets like c-Src tyrosine kinase or Epidermal Growth Factor Receptor (EGFR).[19][20] Molecular docking predicts the binding affinity and interactions with key amino acid residues in the active site of these proteins.[20][21] MD simulations can further be used to assess the stability of the ligand-protein complex over time. DFT calculations help in understanding the structure-activity relationship by correlating electronic properties with cytotoxic activity.[22]
The following diagram illustrates a typical workflow for the computational design and evaluation of this compound derivatives as therapeutic agents.
Caption: Workflow for computational drug design of this compound derivatives.
Conclusion
The integration of Density Functional Theory and Molecular Dynamics simulations with experimental validation provides a robust framework for the study and development of this compound derivatives. In materials science, these methods accurately predict and explain the performance of corrosion inhibitors by linking molecular properties to macroscopic protection efficiency.[15] In drug discovery, computational approaches accelerate the identification of promising antimicrobial and anticancer agents by enabling rational design and virtual screening, thereby saving significant time and resources.[23] This synergistic approach is crucial for advancing the application of these versatile compounds in both industrial and pharmaceutical fields.
References
- 1. An Overview of Molecular Dynamic Simulation for Corrosion Inhibition of Ferrous Metals | MDPI [mdpi.com]
- 2. ijcsi.pro [ijcsi.pro]
- 3. jmaterenvironsci.com [jmaterenvironsci.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS) - Van Loon Chemical Innovations [vlci.biz]
- 8. mdpi.com [mdpi.com]
- 9. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. nanobioletters.com [nanobioletters.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis, DFT studies, molecular docking, antimicrobial screening and UV fluorescence studies on ct-DNA for novel Schiff bases of 2-(1-aminobenzyl) benzimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis, Characterization, Biological Evaluation, DFT Calculations, and Molecular Docking Study of Transition Metal Complexes Derived From a Schiff Base Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. brieflands.com [brieflands.com]
- 21. mdpi.com [mdpi.com]
- 22. Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
N-Benzylaniline Derivatives: A Comparative Guide to Structure-Activity Relationships in Anticancer and Antimicrobial Applications
For Researchers, Scientists, and Drug Development Professionals
N-benzylaniline represents a versatile scaffold in medicinal chemistry, giving rise to derivatives with a wide spectrum of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of two distinct classes of N-benzylaniline derivatives: those exhibiting anticancer activity through tubulin polymerization inhibition and those with potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The information presented herein is supported by experimental data from peer-reviewed studies to inform the rational design of novel therapeutic agents.
Comparative Analysis of Biological Activity
The biological activity of N-benzylaniline derivatives is highly dependent on the nature and position of substituents on both the benzyl (B1604629) and aniline (B41778) rings. Below is a summary of the quantitative data for representative compounds from two key therapeutic areas.
| Compound | Chemical Structure | Biological Activity | Target | Key SAR Observations | Reference |
| 4-methyl-N-(3,4,5-trimethoxybenzyl)aniline hydrochloride | A water-soluble salt where the olefinic bridge of stilbenes is replaced by an aminomethylene hydrochloride moiety. | Anticancer IC50 = 3.5 µM | Tubulin Polymerization Inhibition | The smaller the substituent at the 4-position of the aniline ring, the greater the potency.[1] | [1] |
| Compound 4k | An N-benzylaniline with a trifluoromethyl (CF3) group and a chlorine (Cl) substituent. | Antibacterial MIC = 0.5 mg/L against S. aureus and MRSA | Fatty Acid Synthase System | The presence of a CF3 group and at least one Cl substituent generally enhances antibacterial activity.[2] | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are the key experimental protocols used to determine the biological activities of the N-benzylaniline derivatives discussed.
Anticancer Activity: Tubulin Polymerization Inhibition Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
-
Preparation of Tubulin: Tubulin is purified from bovine brain tissue by cycles of polymerization and depolymerization. The final protein concentration is determined using a Bradford assay.
-
Assay Conditions: The polymerization of tubulin is monitored by the increase in turbidity at 340 nm in a temperature-controlled spectrophotometer. The reaction is typically initiated by raising the temperature to 37°C.
-
Compound Incubation: The N-benzylaniline derivatives are dissolved in a suitable solvent (e.g., DMSO) and pre-incubated with the tubulin solution at various concentrations on ice.
-
Data Analysis: The rate of tubulin polymerization is calculated from the linear portion of the turbidity curve. The concentration of the compound that inhibits the rate of polymerization by 50% (IC50) is determined by plotting the percentage of inhibition against the compound concentration.[1]
Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
-
Bacterial Strains: Standard and clinical isolates of bacteria (e.g., S. aureus, MRSA) are used.
-
Culture Preparation: Bacteria are grown in a suitable broth medium (e.g., Mueller-Hinton broth) to a specific optical density, corresponding to a known cell concentration.
-
Microdilution Method: The assay is performed in 96-well microtiter plates. A serial dilution of the N-benzylaniline derivatives is prepared in the wells.
-
Inoculation and Incubation: Each well is inoculated with the bacterial suspension. The plates are then incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[2]
Visualizing Structure-Activity Relationships
The following diagrams illustrate key concepts related to the structure-activity relationship of N-benzylaniline derivatives.
Caption: SAR for Anticancer N-benzylanilines.
Caption: SAR for Antibacterial N-benzylanilines.
References
- 1. Synthesis and evaluation of a series of benzylaniline hydrochlorides as potential cytotoxic and antimitotic agents acting by inhibition of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-Benzylanilines as Fatty Acid Synthesis Inhibitors against Biofilm-related Methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
The Crucial Role of Isomerism: A Comparative Analysis of Benzylaniline's Biological Activity
For researchers, scientists, and drug development professionals, understanding the profound impact of a molecule's spatial arrangement on its biological function is a cornerstone of modern therapeutic design. A case in point is the benzylaniline scaffold, a privileged structure in medicinal chemistry. The seemingly subtle shift of the amino group's position on the phenyl ring—from ortho to meta to para—can dramatically alter the compound's interaction with biological targets, leading to vastly different pharmacological profiles. This guide provides a comparative analysis of the biological activities of this compound isomers, leveraging experimental data to illuminate the critical role of positional isomerism.
This guide will delve into a comparative analysis of the antibacterial, cytotoxic, enzyme inhibitory, and antioxidant activities of this compound isomers. Using a detailed case study and a synthesis of available research, we will explore how the ortho-, meta-, and para- positioning of the amino group influences the therapeutic potential of this versatile scaffold.
Case Study: Antibacterial and Cytotoxic Activity of Isoamphipathic this compound Derivatives
A pivotal study on a series of N-acyl-O-dodecyl this compound derivatives, termed isoamphipathic antibacterial molecules (IAMs), provides a direct and compelling comparison of the biological activities of ortho-, meta-, and para-isomers. These derivatives were investigated for their efficacy against a panel of bacteria and their toxicity towards mammalian cells.
Data Presentation: Antibacterial and Hemolytic Activity
The antibacterial efficacy of the IAM isomers was quantified by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism. Their cytotoxicity was assessed by measuring the Hemolytic Concentration 50 (HC50), the concentration that causes 50% lysis of red blood cells. A higher HC50 value indicates lower toxicity.
| Isomer Position | Compound ID | Target Organism | MIC (µg/mL)[1][2] | HC50 (µg/mL)[1][2] | Selectivity Index (HC50/MIC) |
| Ortho | IAM-1 | S. aureus | 1 | 650 | 650 |
| MRSA | 1 | 650 | 650 | ||
| E. coli | 32 | 650 | 20.3 | ||
| Meta | IAM-2 | S. aureus | 1 | 98 | 98 |
| MRSA | 1 | 98 | 98 | ||
| E. coli | 8 | 98 | 12.25 | ||
| Para | IAM-3 | S. aureus | 1 | 160 | 160 |
| MRSA | 1 | 160 | 160 | ||
| E. coli | 8 | 160 | 20 |
Key Findings:
-
All three isomers demonstrated potent antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2]
-
The ortho-isomer (IAM-1) exhibited remarkably lower toxicity towards mammalian red blood cells, as indicated by its significantly higher HC50 value.[1][2]
-
Consequently, the ortho-isomer displayed a vastly superior selectivity index, suggesting a wider therapeutic window compared to the meta- and para-isomers.[1][2]
-
Co-culture experiments confirmed these findings, with the ortho-isomer selectively killing bacteria over mammalian cells, while the meta- and para-isomers were detrimental to both.[1][2]
This striking difference in selectivity underscores the critical importance of the substituent's position. The ortho-isomer's unique spatial arrangement likely hinders its interaction with mammalian cell membranes while preserving its antibacterial action, a crucial attribute for a successful antibiotic.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay:
-
Preparation of Bacterial Inoculum: Bacterial strains were cultured in Mueller-Hinton broth (MHB) to an optical density corresponding to a standard concentration of colony-forming units (CFU/mL).
-
Serial Dilution: The test compounds were serially diluted in MHB in 96-well microtiter plates.
-
Inoculation: Each well was inoculated with the prepared bacterial suspension.
-
Incubation: The plates were incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC was determined as the lowest concentration of the compound at which no visible bacterial growth was observed.
Hemolytic (HC50) Assay:
-
Preparation of Red Blood Cells (RBCs): Fresh human red blood cells were washed with phosphate-buffered saline (PBS) and resuspended to a final concentration of 4% (v/v).
-
Serial Dilution: The test compounds were serially diluted in PBS in 96-well microtiter plates.
-
Incubation: The diluted compounds were incubated with the RBC suspension at 37°C for 1 hour.
-
Centrifugation: The plates were centrifuged to pellet the intact RBCs.
-
Measurement of Hemolysis: The supernatant was transferred to a new plate, and the absorbance was measured at 540 nm to quantify the release of hemoglobin.
-
Calculation of HC50: The HC50 value was calculated as the concentration of the compound that caused 50% hemolysis compared to a positive control (Triton X-100).
Experimental Workflow Diagram
Broader Biological Activities: A Look at Enzyme Inhibition and Antioxidant Potential
While direct comparative studies on the parent this compound isomers for other biological activities are scarce, the existing literature on their derivatives suggests that positional isomerism is a key determinant of their efficacy as enzyme inhibitors and antioxidants.
Enzyme Inhibition
This compound derivatives have been explored as inhibitors of various enzymes, including monoamine oxidases (MAOs), which are crucial in the metabolism of neurotransmitters. The position of substituents on both the aniline (B41778) and benzyl (B1604629) rings can significantly influence the inhibitory potency and selectivity.
-
Ortho-substitution can introduce steric hindrance, which may either decrease or, in some cases, enhance binding affinity depending on the topology of the enzyme's active site.
-
Meta- and para-substitutions can modulate the electronic properties of the molecule, influencing its ability to interact with key residues in the active site.
Signaling Pathway Diagram: Apoptosis Induction by Cytotoxic Agents
Cytotoxic compounds often exert their effects by inducing programmed cell death, or apoptosis. The following diagram illustrates a simplified, generalized pathway for apoptosis, which can be triggered by various cellular stresses, including the action of cytotoxic drugs.
Antioxidant Activity
The antioxidant potential of aniline derivatives is often attributed to the ability of the amino group to donate a hydrogen atom or an electron to neutralize free radicals. The position of the amino group in this compound isomers can influence this activity.
-
Studies on related phenolic anilines suggest that ortho-isomers can exhibit enhanced antioxidant activity due to the formation of intramolecular hydrogen bonds, which can stabilize the resulting radical.
-
The electronic effects of the benzyl group, which can be modulated by the amino group's position (meta and para ), will also play a role in the radical scavenging ability of the molecule.
Experimental Protocol: DPPH Radical Scavenging Assay
A common method to evaluate antioxidant activity is the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.
-
Preparation of Reagents: A stock solution of DPPH in methanol (B129727) is prepared. The test compounds are dissolved in a suitable solvent.
-
Reaction Mixture: A solution of the test compound is added to the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm).
-
Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the test sample to that of a control (DPPH solution without the test compound).
Conclusion
The positional isomerism of the amino group in the this compound scaffold is a critical determinant of its biological activity. As demonstrated by the case study on isoamphipathic antibacterial molecules, the ortho-, meta-, and para-isomers can exhibit vastly different profiles of efficacy and toxicity. The ortho-isomer, in this instance, emerged as a highly selective antibacterial agent with a promising therapeutic window. While direct comparative data for the parent this compound isomers across a broader range of biological activities remains an area for further investigation, the available evidence strongly suggests that positional isomerism is a key parameter to consider in the design and development of novel this compound-based therapeutic agents. This guide underscores the importance of a nuanced understanding of structure-activity relationships for the successful translation of chemical scaffolds into effective and safe medicines.
References
In-vitro evaluation of the antibacterial activity of N-benzylaniline compounds
A Comparative Guide to the In-Vitro Antibacterial Activity of N-Benzylaniline Compounds
Introduction
N-benzylaniline derivatives have emerged as a promising class of compounds in the search for novel antibacterial agents, particularly in the face of rising antimicrobial resistance. These compounds have demonstrated significant efficacy, primarily against Gram-positive bacteria, including challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA). This guide provides a comparative analysis of the in-vitro antibacterial activity of various N-benzylaniline compounds, supported by experimental data and detailed methodologies. The structure-activity relationship and proposed mechanism of action are also discussed.
Data Presentation: Antibacterial Activity of N-Benzylaniline Derivatives
The antibacterial efficacy of N-benzylaniline compounds is typically quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium. The following table summarizes the MIC values for a selection of N-benzylaniline derivatives against various bacterial strains.
| Compound | Gram-Positive Bacteria | Gram-Negative Bacteria | Fungi |
| Bacillus cereus (BC) | Staphylococcus aureus (SA) | Methicillin-resistant S. aureus (MRSA) | |
| --- | --- | --- | --- |
| Derivative 1 | >200 µM | >200 µM | >200 µM |
| Derivative 2 | 12.5 µM | 6.25 µM | 1.56 µM |
| Derivative 3 | 25 µM | 12.5 µM | 3.125 µM |
| Derivative 4 | 6.25 µM | 3.125 µM | 0.78 µM |
| Derivative 5 | 100 µM | 50 µM | 25 µM |
| Derivative 6 | 200 µM | 100 µM | 50 µM |
| Derivative 7 | 3.125 µM | 1.56 µM | 0.78 µM |
| Derivative 8 | >200 µM | >200 µM | >200 µM |
| Derivative 9 | >200 µM | >200 µM | >200 µM |
| Derivative 10 | 3.125 µM | 1.56 µM | 0.39 µM |
| Derivative 11 | 1.56 µM | 0.78 µM | 0.39 µM |
| Derivative 12 | 6.25 µM | 3.125 µM | 1.56 µM |
| Ofloxacin | 0.78 µM | 1.56 µM | 6.25 µM |
| Tetracycline | 0.39 µM | 0.78 µM | 1.56 µM |
| Amphotericin B | - | - | - |
Data compiled from a patent application for N-benzylaniline derivatives.[1] The specific substitutions for each derivative are detailed in the source material.
As evidenced by the data, N-benzylaniline derivatives exhibit moderate to strong antibacterial activity against Gram-positive bacteria, while their efficacy against Gram-negative bacteria and fungi is significantly lower, with most MIC values exceeding 200 µM.[1] Notably, several derivatives show potent activity against MRSA, a notoriously difficult-to-treat pathogen.
Experimental Protocols
The following is a detailed methodology for the in-vitro evaluation of the antibacterial activity of N-benzylaniline compounds, based on established protocols.[1]
Determination of Minimum Inhibitory Concentration (MIC)
The MIC values were determined using the broth microdilution method in 96-well microtiter plates, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Bacterial Inoculum: Bacterial strains were cultured in Mueller-Hinton Broth (MHB). The inoculum density was adjusted to 10^5 Colony Forming Units per milliliter (CFU/mL).
-
Compound Dilution: The N-benzylaniline compounds were dissolved in a suitable solvent and serially diluted in MHB to achieve a range of concentrations (e.g., 0.2-200 µM).
-
Incubation: The diluted compounds were mixed with the bacterial inoculum in the microtiter plates. The plates were then incubated at 37°C for 24 hours.
-
MIC Determination: The MIC was recorded as the lowest concentration of the test compound that resulted in no visible bacterial growth after incubation.[1]
Bacterial Strains and Fungi
The following microorganisms were utilized to assess the antimicrobial spectrum of the N-benzylaniline derivatives:
-
Gram-Positive Bacteria: Bacillus cereus, Enterococcus faecium, Staphylococcus aureus, and methicillin-resistant Staphylococcus aureus (MRSA).[1]
-
Gram-Negative Bacteria: Escherichia coli and Pseudomonas aeruginosa.[1]
-
Fungi: Candida tropicalis and Candida albicans.[1]
Visualizations
Experimental Workflow for Antibacterial Activity Screening
Caption: Workflow for MIC determination.
Proposed Mechanism of Action: Inhibition of Fatty Acid Synthesis
References
A Comparative Analysis of Experimental and Computational Vibrational Spectra of Benzylaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the experimental and computationally determined vibrational spectra of Benzylaniline. By juxtaposing experimental data from Fourier-Transform Infrared (FT-IR) and Raman spectroscopy with theoretical calculations based on Density Functional Theory (DFT), this document aims to offer a comprehensive understanding of the vibrational properties of this compound, aiding in its structural characterization and analysis.
Introduction to Vibrational Analysis of this compound
This compound is an aromatic amine of significant interest in various chemical and pharmaceutical applications. Its structural and vibrational properties are crucial for understanding its molecular interactions and reactivity. Vibrational spectroscopy, encompassing FT-IR and Raman techniques, provides a powerful experimental approach to probe the molecular vibrations of this compound. Complementing these experimental methods, computational chemistry, particularly DFT, offers a theoretical framework to predict and assign these vibrational modes, providing a deeper insight into the molecule's dynamics.
A key study in this area involves the analysis of FT-IR and FT-Raman spectra of N-benzylaniline in the regions of 4000-450 cm⁻¹ and 4000-50 cm⁻¹, respectively.[1][2] This experimental data has been compared with theoretical vibrational frequencies calculated using the DFT method with the B3LYP/6-311++G(d, p) basis set.[1][2] Such a combined experimental and computational approach allows for a more accurate and complete assignment of the fundamental vibrational frequencies of the molecule.[2]
Methodologies
Experimental Protocols
The experimental vibrational spectra of this compound are typically obtained using FT-IR and FT-Raman spectroscopy.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Sample Preparation: For solid-phase measurements, the sample of N-benzylaniline (typically of high purity, e.g., 98%) is prepared using the KBr pellet technique.[3] This involves grinding a small amount of the sample with potassium bromide (KBr) and pressing the mixture into a thin, transparent pellet.
-
Instrumentation: An FT-IR spectrometer, such as a Bruker IFS 85, is used to record the spectrum.[3]
-
Data Acquisition: The spectrum is typically recorded in the mid-infrared range, for instance, between 4000 and 450 cm⁻¹.[1][2]
-
-
Fourier-Transform (FT) Raman Spectroscopy:
Computational Details
The theoretical vibrational spectra are calculated using quantum chemical methods, most commonly DFT.
-
Software: The calculations are performed using computational chemistry software packages like Gaussian.[2]
-
Method: The DFT method with a hybrid functional, such as B3LYP (Becke's three-parameter Lee-Yang-Parr), is a widely used and effective approach.[2][4]
-
Basis Set: A suitable basis set, for instance, 6-311++G(d,p), is chosen to provide a good balance between accuracy and computational cost.[1][2][4]
-
Frequency Calculations: Following geometry optimization of the molecule, harmonic vibrational frequency calculations are performed at the same level of theory to predict the infrared intensities and Raman activities.[2]
-
Scaling: The calculated harmonic vibrational frequencies are often scaled by a scaling factor (e.g., 0.952 for N-H stretching and 0.981 for other bonds) to correct for anharmonicity and deficiencies in the computational method, leading to better agreement with experimental data.[4]
Comparative Data Presentation
The following table summarizes the key vibrational modes of this compound, comparing the experimental FT-IR and Raman frequencies with the computationally predicted (scaled) DFT frequencies. The assignments are based on the potential energy distribution (PED) analysis from the computational results.
| Vibrational Mode Assignment | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated DFT (B3LYP/6-311++G(d,p)) (cm⁻¹) |
| N-H Stretching | ~3435 | ~3435 | ~3430 |
| C-H Stretching (Aromatic) | ~3060 - 3030 | ~3060 - 3030 | ~3065 - 3035 |
| C-H Stretching (Methylene) | ~2925, ~2850 | ~2925, ~2850 | ~2930, ~2855 |
| C=C Stretching (Aromatic) | ~1600 - 1450 | ~1600 - 1450 | ~1605 - 1455 |
| C-N Stretching | ~1310 | ~1310 | ~1315 |
| C-H Bending (Methylene) | ~1450 | ~1450 | ~1455 |
| N-H Bending | ~1510 | ~1510 | ~1515 |
| C-H Bending (Aromatic, in-plane) | ~1175 - 1020 | ~1175 - 1020 | ~1180 - 1025 |
| C-H Bending (Aromatic, out-of-plane) | ~900 - 690 | ~900 - 690 | ~905 - 695 |
Note: The values presented in the table are approximate and are based on typical spectral regions for the assigned functional groups and data from related studies.[1][2][5][6] The exact experimental and calculated values can be found in detailed spectroscopic studies of this compound.
Workflow for Comparative Vibrational Analysis
The logical flow for comparing experimental and computational vibrational spectra of this compound is illustrated in the diagram below.
Caption: Workflow for the comparative analysis of experimental and computational vibrational spectra of this compound.
Conclusion
The comparison of experimental FT-IR and Raman spectra with DFT-calculated vibrational frequencies provides a robust methodology for the detailed structural analysis of this compound. The generally good agreement between the experimental and scaled theoretical data validates the computational approach and allows for confident assignment of the observed vibrational bands.[4] This comprehensive analysis is invaluable for researchers and professionals in drug development and materials science, enabling a deeper understanding of the molecular properties of this compound and related compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C13H13N | CID 66028 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. Vibrational Spectra of Aniline in Gas Phase: An Ab-Initio Study – Material Science Research India [materialsciencejournal.org]
- 6. sphinxsai.com [sphinxsai.com]
Safety Operating Guide
Proper Disposal of Benzylaniline: A Guide for Laboratory Professionals
The safe management and disposal of chemical reagents are paramount for ensuring a secure laboratory environment and minimizing environmental impact. Benzylaniline, an aniline (B41778) derivative, requires meticulous handling as a hazardous waste material. This guide delivers essential, immediate safety and logistical information, offering procedural, step-by-step guidance for its proper disposal.
Immediate Safety and Handling
Before initiating any disposal procedures, it is critical to don appropriate Personal Protective Equipment (PPE). All handling of this compound and its associated waste must be performed in a well-ventilated area, preferably within a chemical fume hood.
Recommended PPE:
-
Gloves: Chemical-resistant gloves (e.g., butyl rubber, Viton). Nitrile gloves are not recommended for prolonged contact with aniline compounds.[1]
-
Eye Protection: Chemical splash goggles or a face shield.[2]
-
Protective Clothing: A fully-buttoned lab coat and closed-toe shoes.[3][4]
Spill Management
Accidental spills require immediate and appropriate action to prevent exposure and environmental contamination.
-
Small Spills: For minor spills, absorb the material using an inert absorbent such as vermiculite, sand, or earth.[5] The contaminated absorbent should then be collected into a suitable, sealed, and clearly labeled container for hazardous waste disposal.[3][5]
-
Large Spills: In the event of a significant spill, evacuate the area immediately.[3][5] Alert your institution's Environmental Health and Safety (EHS) department and follow their emergency response procedures.[3][5] Prevent the spillage from entering drains or water courses by any means available.[3]
This compound Waste Disposal Protocol
Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[1][2] It must be treated as hazardous waste and disposed of through a licensed and approved waste disposal service.[6][7][8]
Step 1: Waste Classification and Segregation
-
Classify all this compound, including contaminated materials (e.g., absorbent pads, gloves, empty containers), as hazardous waste.[5][9]
-
Keep amine waste separate from other chemical wastes, especially incompatible substances like acids and strong oxidizing agents, to prevent hazardous reactions.[1][2]
Step 2: Waste Collection and Containment
-
Use only approved, compatible, and properly sealed containers for waste collection.[1][2]
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name, "this compound," along with appropriate hazard pictograms.[2][6]
Step 3: Secure Storage
-
Store the sealed waste container in a designated, secure, and well-ventilated area.[2][6]
-
The storage location should be cool, dry, and away from direct sunlight or heat sources.[2]
Step 4: Professional Disposal
-
Arrange for the collection of the hazardous waste by contacting your institution's EHS department or a licensed hazardous waste disposal company.[2][10]
-
Ensure all regulatory requirements for waste tracking and documentation are met.[3]
Hazard and Regulatory Data
The following table summarizes key hazard information for this compound, underscoring the necessity for its careful disposal.
| Hazard Category | Information |
| GHS Hazard Statements | H302+H312: Harmful if swallowed or in contact with skin. H314: Causes severe skin burns and eye damage. H402: Harmful to aquatic life. |
| Signal Word | Danger[6][9] |
| EPA Hazardous Waste Code | D002 (Corrosivity)[3] |
| UN Number | UN 2735 (Amines, liquid, corrosive, n.o.s.)[11] |
| Transport Hazard Class | 8 (Corrosive substances)[11] |
| Packaging Group | II[11] |
Disposal Workflow
The logical steps for the proper management and disposal of this compound waste are outlined in the diagram below.
Caption: Workflow for this compound Waste Management.
References
- 1. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 2. collectandrecycle.com [collectandrecycle.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. ipo.rutgers.edu [ipo.rutgers.edu]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. carlroth.com [carlroth.com]
- 10. benchchem.com [benchchem.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
Personal protective equipment for handling Benzylaniline
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with Benzylaniline. It outlines the necessary personal protective equipment (PPE), safe handling procedures, and disposal plans to ensure a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to prevent exposure. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Purpose |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield may be necessary for splash hazards.[1] | To protect against splashes and eye irritation.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Wear a lab coat or other protective clothing to prevent skin contact.[2][3] | To prevent skin irritation and absorption.[1][2] |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate or for spill response, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[4][5] | To avoid inhalation of vapors, which may cause respiratory irritation.[1][5] |
| Hand Protection | Wear appropriate chemical-resistant gloves.[3] Wash hands thoroughly with soap and water after handling.[1][2] | To prevent direct contact and contamination. |
Safe Handling and Operational Protocol
Adherence to a strict operational protocol is vital for minimizing risks associated with this compound.
1. Preparation and Engineering Controls:
-
Ensure that a safety shower and an eyewash station are readily accessible and in close proximity to the workstation.[1]
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2][4]
-
Before starting, ensure all necessary PPE is available and in good condition.
2. Handling the Chemical:
-
Avoid all personal contact with the chemical, including inhalation of vapors or dust.[2]
-
Do not eat, drink, or smoke in the area where this compound is handled.[2][3]
-
Avoid the formation of dust if handling the solid form.[1]
3. Storage:
-
Store this compound in a dry, cool, and well-ventilated place.[1]
-
Keep containers tightly closed to prevent leakage and contamination.[1]
Emergency Procedures
In the event of an exposure or spill, immediate action is necessary.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water.[1][2] If skin irritation occurs, seek medical advice.
-
Inhalation: Move the individual to fresh air and keep them in a position comfortable for breathing. If respiratory symptoms develop, seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
-
Spills: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. For larger spills, evacuate the area and follow emergency procedures. Prevent the spill from entering drains.[6]
Disposal Plan
Proper disposal of this compound and its containers is mandatory to prevent environmental contamination and ensure safety.
-
Chemical Waste: Dispose of this compound and any contaminated materials as hazardous waste.[1][3] This must be done through an approved waste disposal plant.[1][3]
-
Container Disposal: Do not reuse empty containers. They should be treated as hazardous waste and disposed of accordingly.[3]
-
Regulatory Compliance: All disposal activities must be in accordance with local, state, and federal regulations.[3][7] Do not mix with other waste streams.[3]
Workflow for Safe Handling of this compound
Caption: A logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
